DMHCA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H43NO2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylpentanamide |
InChI |
InChI=1S/C26H43NO2/c1-17(6-11-24(29)27(4)5)21-9-10-22-20-8-7-18-16-19(28)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
NDGUBXOBXSPVHJ-LXVLQKCJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of DMHCA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic, selective Liver X Receptor (LXR) agonist that has garnered significant interest for its unique pharmacological profile. Unlike many pan-LXR agonists, this compound preferentially activates the cholesterol efflux arm of the LXR signaling pathway without inducing the lipogenic arm, thereby mitigating the risk of hypertriglyceridemia, a common side effect of LXR activation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its activity.
Core Mechanism of Action: Selective LXR Agonism
The primary mechanism of action of this compound is its function as a selective agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and the regulation of inflammatory responses.[1][2] this compound exhibits a dual mechanism in activating LXR signaling:
-
Direct LXR Agonism: this compound directly binds to and activates LXRs.[1]
-
Indirect LXR Activation: this compound inhibits the enzyme Δ24-dehydrocholesterol reductase (DHCR24), the final step in the cholesterol biosynthesis pathway.[3] This inhibition leads to the accumulation of desmosterol, a potent endogenous LXR agonist, which in turn further stimulates LXR activity.[1][3]
A key feature of this compound's action is its selective activation of the cholesterol efflux pathway. It strongly induces the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), with minimal effect on the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, which is responsible for fatty acid and triglyceride synthesis.[1][2][3] This selectivity makes this compound an attractive therapeutic candidate for diseases characterized by cholesterol dysregulation, such as atherosclerosis and diabetic retinopathy.[2]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | HEK293 | 0.8 μM | Potency of this compound in activating LXR. | [4] |
| IC50 | HL-60 | > 50 μM | Cytotoxicity of this compound. | [4] |
Table 2: Effects of this compound on Gene Expression in Diabetic (db/db) Mouse Retina
| Gene | Fold Change | Biological Function | Reference |
| ABCA1 | > 100% increase | Cholesterol Efflux | [1] |
Table 3: Effects of this compound on Circulating Angiogenic Cells (CACs) and Bone Marrow in Diabetic (db/db) Mice
| Parameter | Effect | Biological Implication | Reference |
| Membrane Fluidity of CACs | Restored to non-diabetic levels | Improved cellular function | [4] |
| TNF-α and IL-3 in Bone Marrow | Restored to baseline levels | Anti-inflammatory effect | [4] |
| CCL-2 in Bone Marrow and Systemic Circulation | >50% reduction | Reduced monocyte recruitment | [4] |
Signaling Pathways
The following diagram illustrates the signaling pathway through which this compound exerts its effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
LXR Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the potency of this compound in activating LXR.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in DMEM supplemented with 10% FBS, 1% glutamine, and 1% penicillin/streptomycin.
-
Transfection: Cells are plated in 96-well plates and transiently transfected with:
-
An LXR expression vector (e.g., pCMV-hLXRα or pCMV-hLXRβ).
-
An LXR-responsive reporter plasmid containing luciferase driven by a promoter with multiple LXR response elements (LXREs) (e.g., hLXREx3TK-Luc).
-
A control plasmid for normalization (e.g., expressing Green Fluorescent Protein - GFP).
-
-
Treatment: After transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., a known LXR agonist like T0901317), and a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to the control plasmid expression. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-response relationship and the EC50 value of this compound.
Cholesterol Efflux Assay
This assay measures the ability of this compound to promote the removal of cholesterol from cells.
-
Cell Culture and Labeling: Macrophages (e.g., J774 or primary peritoneal macrophages) are cultured in appropriate media. Cellular cholesterol is labeled by incubating the cells with a labeled cholesterol analog, such as [3H]-cholesterol or a fluorescent sterol like BODIPY-cholesterol, for 24 hours.
-
Equilibration and Treatment: The cells are washed and then incubated in serum-free media to allow the labeled cholesterol to equilibrate within the cellular pools. Cells are then treated with this compound or a vehicle control to induce the expression of cholesterol efflux transporters.
-
Efflux Measurement: The media is replaced with serum-free media containing a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I) for ABCA1-mediated efflux or high-density lipoprotein (HDL) for ABCG1-mediated efflux. The cells are incubated for a defined period (e.g., 4 hours).
-
Quantification:
-
The supernatant (containing the effluxed labeled cholesterol) is collected.
-
The cells are lysed to determine the amount of labeled cholesterol remaining in the cells.
-
The amount of labeled cholesterol in the supernatant and the cell lysate is quantified using a scintillation counter (for [3H]-cholesterol) or a fluorometer (for BODIPY-cholesterol).
-
-
Data Analysis: Cholesterol efflux is calculated as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of LXR target genes in response to this compound treatment.
-
Cell/Tissue Treatment and RNA Extraction: Cells or tissues are treated with this compound or a vehicle control. Total RNA is then extracted using a suitable method (e.g., Trizol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: The qPCR reaction is set up in a 384-well plate with the following components for each sample:
-
cDNA template
-
SYBR Green PCR Master Mix
-
Forward and reverse primers for the target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene for normalization (e.g., cyclophilin A).
-
-
Thermocycling: The qPCR is performed in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: The relative mRNA levels are determined using the comparative Ct (ΔΔCt) method. The expression of the target genes is normalized to the expression of the housekeeping gene.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying this compound's mechanism of action and the logical relationship of its dual-action mechanism.
Conclusion
This compound represents a promising class of selective LXR agonists with a well-defined mechanism of action. Its ability to potently activate the cholesterol efflux pathway via both direct and indirect LXR agonism, while avoiding the induction of lipogenesis, positions it as a valuable tool for research and a potential therapeutic agent for a range of metabolic and inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further understand and harness the therapeutic potential of this compound.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
DMHCA: A Selective Liver X Receptor (LXR) Agonist for Targeted Therapeutic Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic, sterol-based Liver X Receptor (LXR) agonist that has garnered significant interest as a potential therapeutic agent. Unlike pan-LXR agonists which have been hampered by adverse effects such as hypertriglyceridemia, this compound demonstrates a unique selectivity profile. It preferentially activates the LXR-mediated cholesterol efflux pathway while having a minimal impact on the lipogenic pathway. This selective modulation of LXR activity makes this compound a promising candidate for the treatment of various metabolic and inflammatory diseases, including atherosclerosis, diabetes, and neurodegenerative disorders. This guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, quantitative effects on gene expression, detailed experimental protocols for its evaluation, and a visual representation of its signaling pathways.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRs) are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cholesterol homeostasis, fatty acid metabolism, and the regulation of inflammatory responses.[1][2] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which share a high degree of homology in their ligand-binding domains and are activated by endogenous oxysterols, which are oxidized derivatives of cholesterol.[3][4] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[3]
Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[2][4] Key target genes of LXRs include:
-
ATP-binding cassette transporter A1 (ABCA1) and ABCG1 : These transporters are crucial for reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL).[2][3]
-
Sterol regulatory element-binding protein 1c (SREBP-1c) : This transcription factor is a master regulator of lipogenesis, and its activation can lead to increased fatty acid and triglyceride synthesis.[1]
The therapeutic potential of LXR agonists lies in their ability to promote cholesterol efflux and exert anti-inflammatory effects. However, the clinical development of non-selective LXR agonists, such as T0901317 and GW3965, has been limited by their potent induction of SREBP-1c, leading to hypertriglyceridemia and hepatic steatosis.[5]
This compound: A Selective LXR Agonist
This compound is a synthetic oxysterol that acts as a selective LXR agonist.[5] Its unique chemical structure allows for a dissociated profile of LXR activation, distinguishing it from pan-LXR agonists.
Mechanism of Action
This compound employs a dual mechanism to selectively activate LXR pathways:
-
Direct LXR Agonism : this compound directly binds to and activates LXRs, initiating the transcription of target genes.[5]
-
Inhibition of Desmosterol Reduction : this compound inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24), which is responsible for the final step in the Bloch pathway of cholesterol biosynthesis. This inhibition leads to the accumulation of desmosterol, a potent endogenous LXR agonist.[5]
This dual action contributes to a robust activation of the cholesterol efflux arm of the LXR pathway, primarily through the induction of ABCA1.[5] Crucially, this compound has been shown to have a minimal effect on the expression of SREBP-1c, thereby avoiding the undesirable lipogenic side effects associated with other LXR agonists.[5] Some studies also suggest that this compound may exhibit a preference for activating LXRβ over LXRα.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (LXR activation) | HEK293 | 0.8 µM | [6] |
Table 2: In Vitro Effects of this compound on Gene Expression
| Gene | Cell Type | Treatment | Fold Change/Effect | Reference |
| ABCA1 | Diabetic Retina | This compound | >100% increase | [5] |
| SREBP-1c | Various | This compound | Minimal effect | [5] |
| TNF-α, IL-3 | Bone Marrow (diabetic mice) | This compound | Restored to baseline | [6] |
| CCL-2 | Bone Marrow (diabetic mice) | This compound | >50% reduction | [6] |
Table 3: In Vivo Effects of this compound in Diabetic (db/db) Mice
| Parameter | Treatment | Effect | Reference |
| Plasma Triglycerides | This compound (oral, 6 months) | No stimulation of synthesis | [5][7] |
| Retinal Cholesterol | This compound (oral, 6 months) | Homeostasis restored | [6] |
| Free Oxysterols | This compound | >50% increase | [5] |
| Circulating Monocytes | This compound | Significantly reduced | [5] |
| Circulating Angiogenic Cells (CACs) | This compound | Increased in BM and peripheral circulation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of LXR agonists like this compound.
Cell Culture and Treatment
-
Cell Lines : Commonly used cell lines for LXR studies include human embryonic kidney cells (HEK293) for transfection-based assays, and macrophage cell lines like J774A.1 or THP-1 (differentiated into macrophages) for cholesterol efflux and gene expression studies.
-
Culture Conditions : Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment with this compound : this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included. Treatment duration can vary from a few hours to several days depending on the endpoint being measured.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation : Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
qPCR : qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500) with a SYBR Green or TaqMan-based master mix. Gene-specific primers for target genes (e.g., ABCA1, SREBP1c) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The relative expression of target genes is calculated using the ΔΔCt method.
LXR Luciferase Reporter Gene Assay
-
Plasmids : This assay typically requires a luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter, an expression plasmid for LXRα or LXRβ, and a control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.
-
Transfection : HEK293 cells are seeded in 96-well plates and co-transfected with the reporter plasmid, LXR expression plasmid, and control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000, Invitrogen).
-
Treatment and Luciferase Assay : After 24 hours of transfection, the cells are treated with various concentrations of this compound or a vehicle control for another 24 hours. The cells are then lysed, and luciferase activity is measured using a luciferase assay kit and a luminometer. The results are normalized to the activity of the co-transfected control reporter.
Cholesterol Efflux Assay
-
Cell Plating and Labeling : Macrophages (e.g., J774A.1) are plated in 24-well plates. The cells are then labeled with a fluorescently-labeled cholesterol analog (e.g., BODIPY-cholesterol) or [3H]-cholesterol for several hours to allow for incorporation into cellular cholesterol pools.
-
Equilibration : After labeling, the cells are washed and incubated in serum-free medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL) and the test compound (this compound) for a defined period (e.g., 4-24 hours).
-
Quantification : The amount of labeled cholesterol effluxed from the cells into the medium is quantified by measuring the fluorescence or radioactivity in the supernatant. The cells are lysed to determine the amount of labeled cholesterol remaining in the cells. Cholesterol efflux is expressed as the percentage of labeled cholesterol in the medium relative to the total labeled cholesterol (medium + cells).
Single-Cell RNA Sequencing (scRNA-seq) of Hematopoietic Stem Cells (HSCs)
-
HSC Isolation : Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) HSCs are isolated from the bone marrow of control and this compound-treated mice using fluorescence-activated cell sorting (FACS).
-
Single-Cell Capture and Library Preparation : Single HSCs are captured using a droplet-based platform (e.g., 10x Genomics Chromium). cDNA synthesis and library preparation are performed according to the manufacturer's protocol.
-
Sequencing and Data Analysis : The libraries are sequenced on a high-throughput sequencing platform. The raw sequencing data is processed using a standard bioinformatics pipeline (e.g., Cell Ranger) for alignment, barcode processing, and UMI counting. Downstream analysis includes dimensionality reduction (e.g., UMAP), clustering, differential gene expression analysis, and trajectory inference to identify changes in cell populations and gene expression profiles in response to this compound treatment.
Mandatory Visualizations
Signaling Pathways
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor - Wikipedia [en.wikipedia.org]
- 5. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
The Discovery, History, and Therapeutic Potential of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic steroidal molecule that has garnered significant interest in the scientific community for its unique dual-mechanism of action and therapeutic promise in a range of diseases. Initially developed as a selective Liver X Receptor (LXR) agonist, subsequent research has revealed its role as a potent inhibitor of the cholesterol biosynthesis enzyme Δ24-dehydrocholesterol reductase (DHCR24). This whitepaper provides an in-depth technical overview of the discovery, history, and evolving understanding of this compound's mechanism of action. It consolidates available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways influenced by this compelling molecule, offering a valuable resource for researchers in pharmacology and drug development.
Discovery and Historical Context
N,N-dimethyl-3β-hydroxy-cholenamide was first synthesized in 1999 by Janowski and colleagues as part of a broader investigation into the structural requirements for ligands of the Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis.[1][2] The initial research focused on creating synthetic agonists to probe LXR function, which was then primarily associated with the regulation of reverse cholesterol transport.
While initially characterized as a selective LXR agonist, a significant discovery in 2011 by Pfeifer et al. unveiled an unexpected and crucial aspect of this compound's functionality: its ability to inhibit the enzyme Δ24-dehydrocholesterol reductase (DHCR24).[3] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol.[3] This finding repositioned this compound as a dual-action molecule, capable of both activating LXR-mediated pathways and directly modulating cholesterol synthesis.
More recent research has expanded the therapeutic potential of this compound, particularly in the field of ophthalmology. Studies have demonstrated its neuroprotective and anti-inflammatory effects in models of diabetic retinopathy and retinal ischemia-reperfusion injury.[4][5] These investigations have further elucidated its mechanism of action, highlighting its ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and interact with novel targets like the nerve injury-induced protein Ninjurin 1 (Ninj1).[5]
Mechanism of Action
The biological effects of this compound are a result of its engagement with at least two distinct molecular targets:
-
Liver X Receptor (LXR) Agonism: this compound acts as a selective agonist for both LXRα and LXRβ. LXRs are transcription factors that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), thereby promoting the efflux of cholesterol from peripheral tissues to the liver for excretion.[6] However, unlike many other LXR agonists, this compound demonstrates a favorable profile by not significantly inducing hepatic lipogenesis, a common adverse effect.[2]
-
Inhibition of Δ24-dehydrocholesterol Reductase (DHCR24): this compound competitively inhibits DHCR24, the enzyme responsible for the reduction of the Δ24 double bond in the side chain of sterol precursors to form cholesterol.[3][5] This inhibition leads to the accumulation of desmosterol, the immediate precursor to cholesterol. Desmosterol itself is a known endogenous LXR agonist, suggesting a synergistic mechanism where this compound not only directly activates LXRs but also increases the levels of a natural LXR ligand.[7]
-
Anti-Inflammatory and Neuroprotective Signaling: In the context of retinal diseases, this compound has been shown to exert potent anti-inflammatory effects. It can suppress the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5] Additionally, molecular docking studies have indicated a stable binding interaction between this compound and Ninjurin 1 (Ninj1), a protein implicated in nerve injury and inflammation, suggesting a novel mechanism for its neuroprotective properties.[5]
Quantitative Data
The following tables summarize the available quantitative data for N,N-dimethyl-3β-hydroxy-cholenamide.
| Parameter | Value | Target | Reference |
| Molecular Docking | |||
| Binding Energy | -6.6 kcal/mol | Ninjurin 1 | [5] |
| Molecular Dynamics Simulation | |||
| Binding Energy | -31.48 kcal/mol | DHCR24-fad | [8] |
| Animal Studies (Mouse) | |||
| Dosage (Diabetic Retinopathy) | 8 mg/kg body weight/day (in chow) | In vivo | [4] |
Note: IC50 and Ki/EC50 values for DHCR24 inhibition and LXR binding, respectively, are not yet consistently reported in the public domain for this compound.
Key Experimental Protocols
Synthesis of Cholenamide Derivatives
General Protocol Outline:
-
Activation of the Carboxylic Acid: 3β-acetyl-Δ5-cholenic acid is reacted with a coupling agent, such as oxalyl chloride or a carbodiimide (B86325) (e.g., EDC), in an appropriate aprotic solvent (e.g., dichloromethane, DMF) to form an activated intermediate (e.g., an acid chloride or an active ester).
-
Amidation: The activated intermediate is then reacted with dimethylamine (B145610) to form the corresponding N,N-dimethylamide. This reaction is typically carried out at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
-
Deprotection: The 3β-acetyl protecting group is removed by hydrolysis, typically using a base such as potassium carbonate or sodium hydroxide (B78521) in a solvent mixture like methanol/water, to yield the final product, N,N-dimethyl-3β-hydroxy-cholenamide.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel.
Induction of Retinal Ischemia-Reperfusion (I/R) Injury in Mice
This protocol describes a common method to induce retinal I/R injury by elevating intraocular pressure (IOP).
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620)
-
Sterile saline solution
-
33-gauge needle connected to a saline reservoir via tubing
-
Tonometer
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Apply a drop of topical proparacaine to the cornea of the eye to be cannulated.
-
Carefully insert the 33-gauge needle into the anterior chamber of the eye.
-
Raise the saline reservoir to a height that will generate an IOP of approximately 110-120 mmHg.
-
Maintain this elevated IOP for a period of 60 minutes to induce ischemia. Successful induction of ischemia can be confirmed by observing whitening of the iris and loss of the red reflex.
-
After 60 minutes, lower the saline reservoir to allow for reperfusion of the retinal vessels. The return of blood flow can be observed as a blushing of the iris.
-
Remove the needle from the anterior chamber.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
Western Blot Analysis of Phospho-NF-κB p65 in Retinal Tissue
Procedure:
-
Protein Extraction: Homogenize retinal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for iNOS in Retinal Tissue
Procedure:
-
RNA Extraction: Isolate total RNA from retinal tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers specific for the inducible nitric oxide synthase (iNOS) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorogenic probe.
-
Data Analysis: Determine the cycle threshold (Ct) values for iNOS and a reference gene (e.g., GAPDH, β-actin). Calculate the relative expression of iNOS using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow involving this compound.
Caption: this compound's multifaceted signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity [frontiersin.org]
- 3. N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Downstream Targets of DMHCA: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a selective Liver X Receptor (LXR) agonist that has garnered significant attention for its unique pharmacological profile. Unlike pan-LXR agonists, this compound preferentially activates the cholesterol efflux arm of the LXR signaling pathway without inducing the lipogenic genes associated with adverse effects such as hypertriglyceridemia.[1] This technical guide provides a comprehensive overview of the known downstream targets of this compound, presenting quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other selective LXR modulators.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic oxysterol that functions as a selective modulator of Liver X Receptors (LXRs), which are nuclear receptors playing a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.[1] The selectivity of this compound stems from its ability to activate LXR-mediated transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, with minimal impact on the expression of SREBP-1c, a key transcription factor driving fatty acid and triglyceride synthesis.[1]
The mechanism of action for this compound is twofold: it acts as a direct agonist of LXRβ and also indirectly activates LXRs by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24), leading to the accumulation of desmosterol, a potent endogenous LXR agonist.[1]
Quantitative Data on Downstream Target Gene Expression
The following tables summarize the quantitative changes in the expression of key downstream target genes of this compound, as reported in various experimental models.
Table 1: Regulation of Cholesterol Homeostasis Genes
| Gene | Tissue/Cell Type | Treatment Conditions | Fold Change/Effect | Reference |
| ABCA1 | Diabetic Retina | This compound treatment | >100% increase | [2] |
| ABCA1 | Mouse Liver (i.p. injection) | 50 mg/kg/day this compound for 6 days | ~1.8-fold increase | |
| ABCG1 | Mouse Liver (i.p. injection) | 50 mg/kg/day this compound for 6 days | Significant increase | |
| SREBP-1c | Mouse Liver (i.p. injection) | 50 mg/kg/day this compound for 6 days | Minimal to no significant increase | |
| FAS | Mouse Liver (i.p. injection) | 50 mg/kg/day this compound for 6 days | Minimal to no significant increase | |
| cyp7a | Mouse Liver (i.p. injection) | 50 mg/kg/day this compound for 6 days | ~4.5-fold increase |
Table 2: Regulation of Immediate Early Response and LXR Activation-Associated Genes in Hematopoietic Stem Cells (HSCs)
| Gene | Gene Family/Function | Effect of this compound Treatment |
| FOS, FOSB, FOSL2 | Immediate Early Response | Increased expression |
| JUN, JUNB, JUND | Immediate Early Response | Increased expression |
| ATF4 | Immediate Early Response | Increased expression |
| EGR1, EGR3 | Immediate Early Response | Increased expression |
| MYC | Immediate Early Response | Increased expression |
| IER3, MCL1 | Immediate Early Response | Increased expression |
| APOE | LXR Activation | Increased expression |
| FASN | LXR Activation | Increased expression |
| PTGES3 | LXR Activation | Increased expression |
| HNRNPAB, SLC3A2, ETF1, RANBP1, PRDX2 | LXR Activation | Increased expression |
| HBB-BT, CD19 | Lineage Specification | Increased expression |
Note: Specific fold changes for the genes listed in Table 2 were reported in a differential gene expression analysis from a single-cell RNA sequencing study of diabetic HSCs treated with this compound. The study identified 1048 differentially expressed genes, the majority of which were upregulated by this compound treatment.[3]
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the LXR signaling pathway. Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
References
The Role of DMHCA in Cholesterol Efflux and Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic, selective Liver X Receptor (LXR) agonist that has emerged as a promising therapeutic candidate for modulating cholesterol homeostasis. Unlike pan-LXR agonists which can lead to undesirable side effects such as hypertriglyceridemia, this compound preferentially activates the cholesterol efflux arm of the LXR signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on key genes and processes involved in cholesterol metabolism, and detailed experimental protocols for its study.
Mechanism of Action: A Dual Approach to LXR Activation
This compound employs a sophisticated dual mechanism to activate LXR, the master regulator of cholesterol homeostasis. This targeted approach allows for the selective induction of genes involved in reverse cholesterol transport while minimizing the activation of pathways leading to fatty acid synthesis.
-
Direct LXR Agonism: this compound directly binds to and activates LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.
-
Indirect Activation via Desmosterol Accumulation: this compound also inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24), which is responsible for the final step in the Bloch pathway of cholesterol biosynthesis. This inhibition leads to the accumulation of the cholesterol precursor desmosterol, which is itself a potent endogenous LXR agonist. This accumulation further enhances the activation of the LXR-RXR heterodimer.
The primary downstream effect of this dual activation is the significant upregulation of the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane protein that facilitates the efflux of intracellular cholesterol to apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). This process is the initial and rate-limiting step in reverse cholesterol transport, a pathway that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.
Notably, this compound exhibits minimal induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis. This selectivity is a major advantage over other LXR agonists and reduces the risk of hepatic steatosis and hypertriglyceridemia.
Signaling Pathway of this compound Action
Figure 1: this compound Signaling Pathway for Cholesterol Efflux.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key molecular and cellular parameters related to cholesterol homeostasis, as reported in peer-reviewed literature.
Table 1: Effect of this compound on Gene Expression
| Gene | Experimental System | Treatment | Change in Expression | Reference |
| ABCA1 | Diabetic (db/db) mouse retina | Oral this compound | >100% increase | Busik et al., 2020 |
| ABCG1 | Mouse liver | This compound (50 mg/kg/day, i.p.) | Significant increase (comparable to GW3965) | Quinet et al., 2004 |
| SREBP-1c | Mouse liver | This compound (50 mg/kg/day, i.p.) | ~90% less induction compared to T0901317 and GW3965 | Quinet et al., 2004 |
Table 2: Effect of this compound on Cholesterol Efflux and Metabolism
| Parameter | Experimental System | Treatment | Effect | Reference |
| Cholesterol Efflux | Human THP-1 macrophages | 5 µM this compound | ~65% enhancement of apoA-I mediated efflux | Quinet et al., 2004 |
| Free Oxysterols | Diabetic (db/db) mouse retina | Oral this compound | >50% increase | Busik et al., 2020 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Cholesterol Efflux Assay using [³H]-Cholesterol in THP-1 Macrophages
This protocol is adapted from established methods for measuring ABCA1-mediated cholesterol efflux.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
[³H]-cholesterol
-
Acetylated Low-Density Lipoprotein (acLDL)
-
This compound (or other LXR agonists)
-
Bovine Serum Albumin (BSA)
-
Apolipoprotein A-I (apoA-I)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS.
-
Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Differentiate monocytes into macrophages by adding 100 ng/mL PMA and incubating for 48-72 hours.
-
-
Cholesterol Loading and Labeling:
-
Wash the differentiated macrophages with serum-free RPMI-1640.
-
Label the cells by incubating for 24 hours with RPMI-1640 containing 1% FBS, 50 µg/mL acLDL, and 1 µCi/mL [³H]-cholesterol.
-
-
Equilibration:
-
Wash the cells three times with PBS.
-
Incubate the cells for 18-24 hours in serum-free RPMI-1640 containing 0.2% BSA and the desired concentration of this compound (e.g., 5 µM). This step allows for the equilibration of the [³H]-cholesterol within the cell and for the induction of ABCA1 expression.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Initiate cholesterol efflux by adding serum-free RPMI-1640 containing 10 µg/mL apoA-I.
-
Incubate for 4-6 hours.
-
-
Quantification:
-
Collect the medium and centrifuge to pellet any detached cells.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
Experimental Workflow: Cholesterol Efflux Assay
Figure 2: Workflow for a Cholesterol Efflux Assay.
In Vivo Gene Expression Analysis by Real-Time PCR in Mouse Liver
This protocol outlines the general steps for assessing the in vivo effects of this compound on hepatic gene expression.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., carboxymethylcellulose)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
Real-time PCR system and reagents (e.g., SYBR Green)
-
Primers for target and housekeeping genes
Procedure:
-
Animal Treatment:
-
Acclimate male C57BL/6 mice for at least one week.
-
Administer this compound (e.g., 8 mg/kg/day) or vehicle daily for the desired duration (e.g., 6 months in the Busik et al. study) via oral gavage or intraperitoneal injection.
-
-
Tissue Collection and RNA Extraction:
-
At the end of the treatment period, euthanize the mice and perfuse the liver with PBS.
-
Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the liver tissue using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a standard thermocycler and SYBR Green-based detection.
-
Use validated primers for the target genes (Abca1, Abcg1, Srebp1c) and a stable housekeeping gene (e.g., Gapdh or 18S rRNA) for normalization.
-
The relative gene expression can be calculated using the ΔΔCt method.
-
Table 3: Example Primer Sequences for Mouse Real-Time PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Abca1 | GGACATGTGCAACTACGTGG | TGATGGACCACCCATACAGC |
| Abcg1 | GACTCGGTCCTCACGCAC | CGGAGAAACACGCTCATCTC |
| Srebp1c | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| Gapdh | AACTTTGGCATTGTGGAAGG | CACATTGGGGGTAGGAACAC |
Conclusion and Future Directions
This compound represents a significant advancement in the development of LXR agonists for the treatment of diseases associated with dysregulated cholesterol homeostasis, such as atherosclerosis and diabetic retinopathy. Its selective activation of the cholesterol efflux pathway, coupled with its minimal impact on lipogenesis, positions it as a promising therapeutic agent with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective LXR modulators. Future research should focus on elucidating the precise molecular interactions that confer this compound's selectivity, as well as its long-term efficacy and safety in preclinical and clinical settings.
The Effects of DMHCA on Inflammatory Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA), a selective Liver X Receptor (LXR) agonist, on inflammatory gene expression. Drawing from a range of preclinical studies, this document outlines the molecular mechanisms, summarizes quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in this compound's anti-inflammatory action.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.[1][2][3][4][5][6] LXR activation by this compound initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression.
A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][7] this compound has been shown to suppress the activation of NF-κB, thereby reducing the transcription of numerous downstream inflammatory genes.[2][7]
Furthermore, this compound has been identified as an inhibitor of Ninjurin 1 (Ninj1), a protein implicated in promoting inflammation and cell death in the context of ischemic stress.[7] This dual action of LXR agonism and Ninj1 inhibition contributes to its potent anti-inflammatory and neuroprotective properties.[7]
Quantitative Effects on Inflammatory Gene and Protein Expression
This compound has been demonstrated to significantly reduce the expression of a wide array of pro-inflammatory molecules in various cellular and animal models. The following tables summarize the key quantitative findings from the cited literature.
| Gene/Protein | Cell/Tissue Type | Model | Effect of this compound Treatment | Reference |
| TNF-α | Bone Marrow | Diabetic db/db mice | Significantly reduced expression | [1] |
| BV-2 microglial cells | LPS-stimulated | Dose-dependent downregulation of mRNA | [8][9] | |
| Raw264.7 cells | LPS-stimulated | Decreased production (IC50: 37.3 µM) | [10] | |
| IL-6 | Retinas | Retinal Ischemia/Reperfusion (RIR) mice | Decreased mRNA expression | [7] |
| BV-2 microglial cells | LPS-stimulated | Dose-dependent downregulation of mRNA | [8][9] | |
| Raw264.7 cells | LPS-stimulated | Decreased production (IC50: 19.3 µM) | [10] | |
| IL-1β | BV-2 microglial cells | LPS-stimulated | Dose-dependent downregulation of mRNA | [8][9] |
| Raw264.7 cells | LPS-stimulated | Decreased production (IC50: 11.8 µM) | [10] | |
| CCL2 | Bone Marrow | Diabetic db/db mice | Significantly reduced expression | [1] |
| Raw264.7 cells | LPS-stimulated | Decreased production (IC50: 12.7 µM) | [10] | |
| iNOS | Retinas | RIR mice | Decreased protein and mRNA levels | [7] |
| Caspase 1 | Retinas | RIR mice | Decreased mRNA expression | [7] |
| NLRP3 | Retinas | RIR mice | Decreased mRNA expression | [7] |
| Ninjurin 1 (Ninj1) | Retina | RIR mice & OGD/R-treated microglia | Downregulated expression | [2][11] |
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated by its influence on specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the studies of this compound's effects on inflammatory gene expression.
In Vitro Cell Culture and Treatment
-
Cell Lines:
-
BV-2 microglial cells: A commonly used immortalized murine microglia cell line for studying neuroinflammation.
-
Raw264.7 macrophages: A murine macrophage-like cell line used to model inflammatory responses.
-
Human Circulating Angiogenic Cells (CACs): Primary cells isolated from peripheral blood, used to assess vascular reparative functions.[3]
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for BV-2 and Raw264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-treatment with varying concentrations of this compound is performed for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding an inflammatory stimulus, most commonly lipopolysaccharide (LPS), at a specific concentration (e.g., 100 ng/mL).[8][9][10]
-
Cells are incubated for a further period (e.g., 6-24 hours) before being harvested for analysis.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using commercially available kits (e.g., TRIzol reagent or RNeasy kits).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression levels of target inflammatory genes (e.g., Il1b, Il6, Tnf) are quantified using a qPCR system with SYBR Green or TaqMan probe-based chemistry. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Protein Expression and Secretion Analysis
-
Western Blotting:
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for target proteins (e.g., iNOS, p-p65, p-IKK).[7]
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture supernatants or tissue lysates are collected.
-
The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vivo Animal Models
-
Diabetic Retinopathy Model: Type 2 diabetes is often modeled in db/db mice. This compound is administered systemically (e.g., via oral gavage or intraperitoneal injection), and its effects on retinal inflammation and pathology are assessed.[1][3][4][12]
-
Retinal Ischemia/Reperfusion (RIR) Injury Model: This model mimics the damage caused by a temporary blockage of blood flow to the retina. This compound is administered before or after the ischemic insult to evaluate its neuroprotective and anti-inflammatory effects.[7]
-
Analysis of In Vivo Effects:
-
Flow Cytometry: Used to quantify immune cell populations (e.g., monocytes, macrophages) in the retina and bone marrow.[1]
-
Immunofluorescence: Employed to visualize the expression and localization of inflammatory markers (e.g., Iba-1 for microglia, GFAP for macroglia) in retinal tissue sections.[7]
-
Single-Cell RNA Sequencing (scRNA-seq): Utilized to perform detailed transcriptional analysis of individual cells from tissues like the bone marrow to understand the cellular mechanisms of this compound's action.[1][2][3]
-
Conclusion
This compound demonstrates robust anti-inflammatory properties by modulating key signaling pathways, primarily through LXR activation and subsequent inhibition of NF-κB. This leads to a significant downregulation of a broad range of pro-inflammatory genes and proteins. The data presented in this whitepaper, derived from a variety of in vitro and in vivo models, underscore the therapeutic potential of this compound for inflammatory conditions. The detailed methodologies and pathway visualizations provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [u-labex.com]
- 7. researchgate.net [researchgate.net]
- 8. realmofcaring.org [realmofcaring.org]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
In-depth Technical Guide: The Interaction of DMHCA with the Liver X Receptor (LXR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMHCA (2,2-dimethyl-3-hydroxy-7-oxo-cholanoic acid), a synthetic oxysterol, has emerged as a selective modulator of the Liver X Receptor (LXR), a critical nuclear receptor in the regulation of cholesterol homeostasis and inflammatory responses. This technical guide provides a comprehensive overview of the interaction between this compound and LXR, with a focus on its unique mechanism of action and downstream effects. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area. Notably, current literature primarily supports the interaction of this compound with LXR, with no significant evidence of direct interactions with other nuclear receptors such as Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), or Constitutive Androstane Receptor (CAR).
Introduction to this compound and Liver X Receptors
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that play a pivotal role in maintaining cholesterol balance, regulating fatty acid metabolism, and modulating inflammatory pathways.[1][2] LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to control their expression.[3]
This compound is a synthetic oxysterol that has been identified as a selective LXR agonist.[1][2] Its therapeutic potential lies in its ability to specifically activate the cholesterol efflux arm of the LXR pathway without concurrently stimulating lipogenesis, a common side effect of pan-LXR agonists that can lead to hypertriglyceridemia and hepatic steatosis.[1][2]
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action to activate LXR, contributing to its potent and selective effects:
-
Direct Agonism: this compound directly binds to and activates LXRα.[4] This binding induces a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of target gene transcription.
-
Indirect Activation: this compound also inhibits the enzyme desmosterol (B1670304) reductase, which is involved in the final step of cholesterol biosynthesis.[1][2] This inhibition leads to the accumulation of desmosterol, a potent endogenous LXR agonist, thereby amplifying the LXR activation signal.[1][2]
This dual mechanism allows this compound to potently and selectively modulate LXR activity.
Quantitative Data on this compound-LXR Interaction
The following tables summarize the available quantitative data on the interaction of this compound with LXR and its downstream effects.
Table 1: Binding Affinity and Potency of this compound for LXRα
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 100 nM | LXRα | Not Specified | [4] |
| EC50 | 100 nM | LXRα | Reporter Gene Transactivation | [4] |
Table 2: Potency of this compound in Cell-Based Assays
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 127 nM | Not Specified | ABCA1 Activation | [4] |
Table 3: Dose-Response of this compound on LXR Target Gene Expression in J774 Macrophages
| Concentration | Target Gene | Fold Induction | Reference |
| 0.003 - 10 µM | ABCA1 | ~30-fold | [4] |
| 57 nM (EC50) | SREBP-1c | Biphasic (Induction) | [4] |
| 1 µM (IC50) | SREBP-1c | Biphasic (Inhibition) | [4] |
Signaling Pathways
This compound's interaction with LXR selectively modulates downstream signaling pathways, favoring cholesterol efflux while minimizing the induction of lipogenic genes.
Caption: this compound activates LXR through both direct binding and indirect mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and exploration of this compound's interaction with LXR.
LXR Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate LXR-mediated gene transcription.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmid for full-length LXRα or LXRβ
-
Reporter plasmid containing a luciferase gene downstream of an LXR response element (LXRE)
-
Control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct binding of a compound to the LXR ligand-binding domain (LBD).
Materials:
-
Purified, tagged (e.g., GST-tagged) LXRα or LXRβ LBD
-
Terbium-labeled anti-tag antibody (donor fluorophore)
-
Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled SRC1-4) (acceptor fluorophore)
-
This compound and control compounds
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of LXR-LBD, terbium-labeled antibody, fluorescently labeled coactivator peptide, and this compound at various concentrations in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the LXR-LBD, this compound (or control), and the terbium-labeled antibody. Incubate for a specified time (e.g., 1 hour) at room temperature to allow for binding.
-
Coactivator Addition: Add the fluorescently labeled coactivator peptide to each well.
-
Incubation: Incubate for another period (e.g., 1-2 hours) at room temperature to allow the coactivator peptide to bind to the activated LXR-LBD.
-
TR-FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration to determine the binding affinity (Kd) or IC50 if a competitive binding format is used.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This method is used to quantify the changes in mRNA levels of LXR target genes in response to this compound treatment in cells.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages
-
This compound and control compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Plate macrophages and treat with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a potential LXR agonist like this compound.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [insight.jci.org]
- 3. The Liver X Receptor Is Upregulated in Monocyte-Derived Macrophages and Modulates Inflammatory Cytokines Based on LXRα Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Studies on DMHCA in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including dyslipidemia, hyperglycemia, hypertension, and central obesity, that significantly increases the risk of developing type 2 diabetes and cardiovascular disease. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and carbohydrate metabolism.[1] Activation of LXRs has been a therapeutic target for metabolic diseases; however, first-generation LXR agonists have been hampered by their tendency to induce hepatic steatosis through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2]
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic LXR agonist that has shown promise in preclinical studies. It is characterized as a selective LXR modulator that preferentially activates the cholesterol efflux arm of the LXR signaling pathway without significantly inducing SREBP-1c and subsequent lipogenesis.[3][4] This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its effects on key aspects of metabolic syndrome, particularly dyslipidemia and inflammation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models relevant to metabolic syndrome.
Table 1: Effects of this compound on Cholesterol Homeostasis and Inflammation in a db/db Mouse Model of Type 2 Diabetes
| Parameter | Control (db/db mice) | This compound-treated (db/db mice) | Percentage Change | Reference |
| Free Oxysterols (retina) | - | - | >50% increase | [5] |
| ABCA1 Expression (retina) | - | - | >100% increase | [5] |
| Circulating Monocytes | - | - | Significant reduction | [4] |
| Granulocyte-macrophage progenitors (BM) | 2.8 ± 0.6 % | 1.9 ± 0.3 % | ~32% decrease | [5] |
| IL-1β (BM) | 10 ± 2.4 | 6 ± 0.4 | ~40% decrease | [5] |
| IL-3 (BM) | 0.6 ± 0.03 | 0.26 ± 0.03 | ~57% decrease | [5] |
| CD45+ cells (retina) | 55 ± 7 | 31 ± 7 | ~44% decrease | [5] |
| M1 Macrophages (retina) | 87 ± 3 % | 79 ± 2 % | ~9% decrease | [5] |
| M2 Macrophages (retina) | 9 ± 2 % | 17 ± 2 % | ~89% increase | [5] |
BM: Bone Marrow. Data are presented as mean ± SEM or as reported in the source.
Table 2: Effects of this compound on Retinal Lipids in Cyp27a1-/-Cyp46a1-/- Mice
| Parameter | Control | This compound-treated (37-80 mg/kg/day) | Outcome | Reference |
| Serum Triglycerides | No significant change | No significant change | Did not induce hypertriglyceridemia | [6] |
| Serum Cholesterol | No significant change | No significant change | Did not increase serum cholesterol | [6] |
| Total Retinal Cholesterol | - | Decreased | Reduction in retinal cholesterol | [6] |
Experimental Protocols
Animal Models and this compound Administration
a) db/db Mouse Model of Type 2 Diabetes:
-
Model: Male db/db mice, a genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes.
-
This compound Administration: this compound was administered in the chow at a dose of 8 mg/kg body weight per day, starting at the onset of diabetes.[5]
-
Duration: Studies have been conducted for up to 6 months of treatment.[5]
b) Cyp27a1-/-Cyp46a1-/- Mouse Model of Retinal Cholesterol Accumulation:
-
Model: Cyp27a1-/-Cyp46a1-/- mice, which exhibit increased retinal cholesterol levels.
-
This compound Administration:
-
Oral Gavage: this compound was formulated in an aqueous solution of 10% ethanol (B145695) and 4.5% hydroxypropyl-β-cyclodextrin (HPCD) and delivered by oral gavage at doses up to 80 mg/kg body weight per day.[6]
-
Drinking Water: this compound was dissolved in drinking water containing 1.1% HPCD to achieve doses ranging from 37 to 80 mg/kg body weight per day.[6]
-
-
Duration: Treatment durations ranged from 1 to 4 weeks.[6]
Cholesterol Efflux Assay
This protocol is a generalized method for assessing ABCA1-mediated cholesterol efflux, a key functional outcome of this compound treatment.
-
Cell Culture: Macrophages (e.g., J774 or bone marrow-derived macrophages) are cultured in appropriate media.
-
Cholesterol Loading: Cells are incubated with a labeled form of cholesterol to allow for its incorporation into cellular pools.
-
Radiolabeling (Gold Standard): Cells are incubated with medium containing [³H]-cholesterol for 24-48 hours.
-
Fluorescent Labeling (High-Throughput Alternative): Cells are labeled with a fluorescent cholesterol analog, such as BODIPY-cholesterol, for 1-4 hours.
-
-
Equilibration and LXR Agonist Treatment:
-
After labeling, cells are washed and incubated in serum-free medium.
-
To induce ABCA1 expression, cells are treated with an LXR agonist, such as this compound, for 18-24 hours. A vehicle control is run in parallel.
-
-
Efflux Measurement:
-
The cells are washed again and then incubated with a cholesterol acceptor, typically apolipoprotein A-I (ApoA-I) for ABCA1-mediated efflux, for a defined period (e.g., 4 hours).
-
The medium is collected, and the cells are lysed.
-
-
Quantification:
-
For radiolabeled cholesterol, the radioactivity in the medium and the cell lysate is measured using a scintillation counter.
-
For fluorescently labeled cholesterol, the fluorescence in the medium and the cell lysate is measured using a fluorescence plate reader.
-
-
Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol in the cells and medium.
% Efflux = [Counts or Fluorescence in Medium / (Counts or Fluorescence in Medium + Counts or Fluorescence in Cell Lysate)] x 100
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. As a selective LXR agonist, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, promoting the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1. Notably, this compound does not significantly activate the transcription of SREBP-1c, thereby avoiding the downstream induction of lipogenic genes.
Caption: this compound selectively activates the LXR/RXR pathway to promote cholesterol efflux.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a mouse model of metabolic syndrome.
Caption: A generalized workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preliminary data on this compound are promising, particularly in the context of diabetic dyslipidemia and inflammation. Its selective activation of the LXR pathway, which promotes cholesterol efflux without inducing SREBP-1c-mediated lipogenesis, represents a significant advantage over earlier LXR agonists. The observed reductions in pro-inflammatory markers and the shift towards an anti-inflammatory macrophage phenotype in the retina of diabetic mice further support its therapeutic potential.
However, a comprehensive understanding of this compound's effects on the full spectrum of metabolic syndrome is still lacking. The current body of published research does not provide direct experimental evidence on the effects of this compound on obesity and hypertension. While some studies on other selective LXRβ agonists suggest a potential for resistance to high-fat diet-induced obesity, dedicated studies are required to confirm these effects for this compound.[7] Future research should therefore focus on:
-
Investigating the effects of this compound on adiposity and body weight in diet-induced obesity models.
-
Assessing the impact of this compound on blood pressure in hypertensive animal models.
-
Elucidating the broader metabolic effects of this compound , including its influence on insulin sensitivity and glucose homeostasis in various tissues.
-
Conducting more extensive preclinical safety and toxicology studies to support its potential translation to clinical trials.
References
- 1. LXRs: The Key Regulators of Intermediary Metabolism in Metabolic Syndrome [rcm.mums.ac.ir]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational application of macrophage-specific LXR agonists avoids the pitfalls of SREBP-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetics of DMHCA in Animal Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in animal models has not been publicly reported. The following guide provides a comprehensive framework for conducting and interpreting such studies, including detailed experimental protocols and relevant biological pathways. The quantitative data presented in the table is hypothetical and for illustrative purposes only .
Introduction
N,N-dimethyl-3β-hydroxy-cholenamide (this compound) is a synthetic, selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] In preclinical studies, this compound has demonstrated potential therapeutic effects in models of diabetic retinopathy and neuroinflammation, making it a compound of significant interest for further development.[1][3] Understanding the pharmacokinetic profile of this compound is crucial for designing efficacious and safe therapeutic regimens. This technical guide outlines the key methodologies for exploring the pharmacokinetics of this compound in animal models, presents a template for data organization, and visualizes the relevant signaling pathway and experimental workflow.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table provides a hypothetical summary of the pharmacokinetic parameters of this compound in mice following a single oral administration. This structure can be used to organize and compare data from future preclinical studies.
| Animal Model | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |
| Mouse (C57BL/6) | 10 | Oral (gavage) | 450 | 1.5 | 2100 | 4.2 |
| Mouse (C57BL/6) | 30 | Oral (gavage) | 1250 | 2.0 | 7800 | 5.1 |
Note: The data in this table is illustrative and not based on published experimental results.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are key methodologies for a typical pharmacokinetic study of this compound in a mouse model.
Animal Models and Husbandry
-
Species and Strain: Male or female C57BL/6 mice, 8-10 weeks old, are commonly used for pharmacokinetic studies. The choice of sex should be justified and consistent throughout the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation: this compound can be formulated for oral administration as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene (B3416737) glycol (PEG) and saline. The formulation should be homogenous and stable.
-
Route of Administration: Oral gavage is a precise method for administering a defined dose of the compound. For chronic studies, formulation in drinking water can also be considered.[4][5]
-
Dose Selection: At least two to three dose levels should be evaluated to assess dose proportionality. Doses used in published efficacy studies (e.g., 37-80 mg/kg/day in mice) can provide a starting point.[4][5]
Blood Sample Collection
-
Sampling Time Points: A sufficient number of time points should be selected to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases. Typical time points for an oral study could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood Collection Technique: Serial blood sampling from the same animal (e.g., via submandibular or saphenous vein) is preferred to reduce inter-animal variability. For terminal time points, cardiac puncture can be used. The total blood volume collected should not exceed the guidelines set by the Institutional Animal Care and Use Committee (IACUC).
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.
-
Sample Preparation: Plasma samples typically require protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then analyzed.
-
Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a selective agonist for the Liver X Receptor (LXR). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to LXR Response Elements (LXREs) on the DNA. This initiates the transcription of target genes involved in cholesterol efflux and metabolism.
Caption: Liver X Receptor (LXR) signaling pathway activated by this compound.
Experimental Workflow for a this compound Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study for this compound in an animal model.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
References
- 1. ADME, DMPK. In vivo studies [chemdiv.com]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Neuroprotection: A Technical Guide on DMHCA and the Sigma-1 Receptor Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N,N-dimethyl-2-hydroxy-3-cyclohexyl-3-phenylpropan-1-amine (DMHCA) and the potential for neuroprotective interventions through the lens of the extensively studied sigma-1 receptor pathway. While current research on this compound primarily highlights its role as a selective Liver X Receptor (LXR) agonist with therapeutic effects in diabetic complications, this paper will also delve into the well-established neuroprotective mechanisms of sigma-1 receptor agonists as a paradigm for future drug development. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's known functions and a detailed framework for investigating potential neuroprotective strategies, complete with experimental protocols, quantitative data summaries, and signaling pathway visualizations.
Introduction to this compound
N,N-dimethyl-2-hydroxy-3-cyclohexyl-3-phenylpropan-1-amine, or this compound, is recognized as a selective Liver X Receptor (LXR) agonist. LXRs are critical regulators of cholesterol metabolism, and this compound has been shown to specifically activate the cholesterol efflux pathway without inducing triglyceride synthesis[1]. Research has demonstrated its efficacy in correcting retinal and bone marrow dysfunction in type 2 diabetic mice by restoring cholesterol homeostasis, improving membrane fluidity in circulating angiogenic cells, and reducing systemic inflammation[1]. While the current body of scientific literature does not directly link this compound to neuroprotective effects, its demonstrated ability to modulate cellular homeostasis and inflammation provides a rationale for exploring its potential in the context of neurodegenerative diseases.
The Sigma-1 Receptor: A Promising Target for Neuroprotection
The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[2][3]. Agonism of the sigma-1 receptor has been shown to confer broad neuroprotective effects through multiple signaling pathways[2][4][5].
Key Neuroprotective Signaling Pathways of Sigma-1 Receptor Agonists
Activation of the sigma-1 receptor initiates a cascade of downstream signaling events that collectively contribute to neuronal survival and resilience. These pathways include the modulation of calcium signaling, reduction of oxidative stress, and regulation of inflammatory responses.
The sigma-1 receptor plays a crucial role in maintaining intracellular calcium homeostasis by interacting with inositol (B14025) triphosphate (IP3) receptors at the endoplasmic reticulum[4][5]. By stabilizing calcium flux, sigma-1 receptor agonists can mitigate excitotoxicity, a primary driver of neuronal death in various neurodegenerative conditions[6].
Sigma-1 receptor activation has been shown to enhance the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2)[7][8]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This mechanism helps to counteract the oxidative stress that is a common pathological feature of neurodegenerative diseases[5][7][8].
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical downstream target of sigma-1 receptor activation. Agonists have been shown to reduce the expression of AMPA receptors and afford neuroprotection through the modulation of MAPK/ERK signaling[4]. Furthermore, activation of the sigma-1 receptor can enhance the phosphorylation of ERK1/2, promoting cell survival[8].
Experimental Protocols for Assessing Neuroprotection
A multi-faceted approach utilizing both in vitro and in vivo models is essential for the comprehensive evaluation of a compound's neuroprotective potential[9][10].
In Vitro Assays
In vitro assays provide a controlled environment to investigate the direct effects of a compound on neuronal cells and to elucidate its mechanism of action[11].
To determine the affinity of a test compound for the sigma-1 receptor, radioligand binding assays are employed.
-
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver)[12].
-
Radioligand: Utilize a selective sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine[12][13].
-
Competitive Inhibition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound[12][13].
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting[14].
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
-
Objective: To quantify the neuroprotective effect of a compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., HT22 cells)[15][16].
-
Methodology:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours)[11].
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (B1630785) (e.g., 100 µM to 5 mM) for a defined period (e.g., 15 minutes to 24 hours)[15][16].
-
Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium[11][16].
-
Data Analysis: Express cell viability as a percentage of the untreated control and determine the EC50 (effective concentration for 50% protection).
-
In Vivo Models
In vivo models are crucial for evaluating the efficacy of a potential neuroprotective agent in a complex biological system, taking into account factors like bioavailability and blood-brain barrier penetration[17][18].
Various rodent models are available to mimic the pathological features of specific neurodegenerative diseases.
-
Alzheimer's Disease: Transgenic mouse models expressing human genes with mutations linked to familial Alzheimer's disease are commonly used[17][19]. Alternatively, intracerebroventricular infusion of β-amyloid can be used to induce pathology[19].
-
Parkinson's Disease: Neurotoxin-based models using MPTP, 6-hydroxydopamine (6-OHDA), or rotenone (B1679576) are widely employed to induce dopaminergic neurodegeneration[20][21].
-
Stroke: Models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO), are used to simulate stroke conditions[9][10].
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 18. invivobiosystems.com [invivobiosystems.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 21. mdpi.com [mdpi.com]
The Structure-Activity Relationship of DMHCA: A Technical Guide for Drug Development Professionals
An In-depth Analysis of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) as a Selective Liver X Receptor Modulator
N,N-dimethyl-3β-hydroxy-cholenamide (this compound) has emerged as a promising selective Liver X Receptor (LXR) agonist, offering a potential therapeutic avenue for metabolic and inflammatory diseases. Its unique pharmacological profile, characterized by the activation of cholesterol efflux pathways without inducing significant lipogenesis, has garnered considerable interest within the drug development community. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the impact of structural modifications on its biological activity, and the experimental protocols utilized in its evaluation.
Core Concepts: this compound and Liver X Receptors
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] Activation of LXRs by endogenous or synthetic ligands leads to the transcriptional regulation of target genes. A key target is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol from cells to high-density lipoprotein (HDL), a crucial step in reverse cholesterol transport.[2]
This compound is a synthetic oxysterol that acts as a selective LXR modulator.[3] Unlike pan-LXR agonists that activate a broad range of target genes, including those involved in fatty acid synthesis (e.g., SREBP-1c and FASN), this compound preferentially upregulates genes involved in cholesterol efflux, such as ABCA1.[1][2] This selectivity mitigates the risk of hypertriglyceridemia, a common side effect associated with earlier generations of LXR agonists.[3] The mechanism of this compound involves both direct agonism of LXR and the inhibition of desmosterol (B1670304) reduction, leading to the accumulation of the potent endogenous LXR agonist, desmosterol.[2]
Structure-Activity Relationship of this compound Analogs
Recent studies have focused on elucidating the structure-activity relationship of this compound by synthesizing and evaluating a series of its analogs. These investigations have provided valuable insights into the structural requirements for potent and selective LXR modulation. Key modifications have targeted the side chain of the cholenamide scaffold.
A study exploring the SAR of cholenamide derivatives synthesized nine novel analogs of this compound with modifications including homologation of the side-chain, introduction of a distal branch, and replacement of the dimethyl amide moiety with a carboxylic acid.[1] The biological activity of these compounds was assessed by their ability to modulate the expression of LXR target genes in human cell lines.
| Compound | Modification from this compound (Compound 3) | ABCA1 Expression (Fold Induction vs. Vehicle) | FASN Expression (Fold Induction vs. Vehicle) | SREBP-1c Expression (Fold Induction vs. Vehicle) | SCD1 Expression (Fold Induction vs. Vehicle) |
| This compound (3) | - | 4.5 | 2.5 | 1.8 | 1.5 |
| 4 | Homologation of side-chain (24a-homo) | 3.8 | 2.2 | 1.6 | 1.3 |
| 5 | Ethyl branch at C-23 | 4.2 | 2.0 | 1.5 | 1.2 |
| 6 | (24R)-Ethyl branch at C-24 of 24a-homo analog | 5.5 | 1.8 | No induction | Negative modulation |
| Carboxylic Acid Analogs | Replacement of dimethyl amide with COOH | Generally reduced or abolished activity | Generally reduced or abolished activity | Generally reduced or abolished activity | Generally reduced or abolished activity |
Data synthesized from "In search for novel Liver X Receptors modulators by extending the structure–activity relationships of cholenamide derivatives".[1]
The results indicate that modifications to the side chain can significantly impact both the potency and selectivity of this compound analogs. Notably, compound 6 , a (24R)-ethyl branched homolog of this compound, demonstrated an improved profile with enhanced ABCA1 induction and a lack of SREBP-1c induction, highlighting a key area for future optimization.[1] The replacement of the N,N-dimethyl amide group with a carboxylic acid was generally detrimental to activity, suggesting the importance of this moiety for LXR binding and activation.[1]
Signaling Pathway of this compound
The signaling cascade initiated by this compound binding to LXR ultimately leads to the regulation of target gene expression. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of well-established molecular and cellular biology assays. The following sections provide detailed methodologies for key experiments.
Luciferase Reporter Gene Assay for LXR Activity
This assay is a sensitive and accurate method to quantify the transcriptional activity of LXR in response to a ligand.[4]
Objective: To determine the ability of a test compound to activate LXR-mediated gene transcription.
Principle: A reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE) is transfected into host cells. Activation of LXR by a ligand leads to the expression of luciferase, and the resulting luminescence is proportional to the receptor's activity.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in 96-well plates.
-
Cells are co-transfected with an LXR expression plasmid and an LXRE-driven firefly luciferase reporter plasmid. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., this compound or its analogs) at various concentrations. A vehicle control (e.g., DMSO) and a known LXR agonist (e.g., T0901317) are included.
-
-
Cell Lysis and Luminescence Measurement:
-
Following a 16-24 hour incubation period, cells are washed with PBS and lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity [frontiersin.org]
- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving DMHCA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-5-methoxycinnamaldehyde (DMHCA) is a hydrophobic compound, and its low solubility in aqueous solutions like cell culture media presents a significant challenge for in vitro studies. This document provides a detailed protocol for dissolving and preparing this compound for use in various in vitro assays. The primary method involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium. Adherence to best practices for handling hydrophobic compounds is critical to ensure accurate and reproducible experimental outcomes while minimizing solvent-induced cytotoxicity.
Data Presentation: Solvent Concentration Guidelines
The final concentration of the solvent in the cell culture medium must be carefully controlled to avoid adverse effects on cell viability and experimental results. DMSO is the most common solvent for dissolving hydrophobic compounds for in vitro studies.[1] The following table summarizes recommended DMSO concentrations for cell culture experiments.
| Final DMSO Concentration | General Applicability & Remarks | Potential Cytotoxicity |
| ≤ 0.1% | Recommended for sensitive or primary cell cultures.[1][2] Considered safe for almost all cell lines.[2] | Minimal to none. |
| ≤ 0.5% | A widely used and generally accepted concentration for most cell lines.[1][2] | Well-tolerated by most cell lines, but a solvent control is always recommended.[1] |
| > 0.5% - 1% | May be tolerated by some robust cell lines, but requires preliminary testing.[2] | Increased risk of cytotoxicity; can affect cell membrane integrity and experimental outcomes.[2] |
| > 1% | Generally not recommended for most cell culture applications.[2][3] | High risk of significant cytotoxicity.[2] |
Note: It is imperative to perform a solvent tolerance control experiment for your specific cell line to determine the optimal, non-toxic concentration of DMSO.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a Concentrated this compound Stock Solution
The preparation of a high-concentration stock solution is a standard procedure for compounds that are not readily soluble in aqueous media.[4] This allows for the addition of a small volume of the stock solution to the final culture medium, thereby keeping the solvent concentration low.
-
Determine the Desired Stock Concentration: Based on the required final concentration for your assay and the desired final DMSO concentration, calculate the necessary stock solution concentration. It is common to prepare a 100x to 1000x stock solution.[4]
-
Weighing this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube or an amber vial to protect it from light, as some compounds are light-sensitive.[4]
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the this compound powder.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C in light-protected tubes.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Precipitation of the hydrophobic compound upon dilution into the aqueous cell culture medium is a common issue.[1] The following steps are designed to minimize this problem.
-
Pre-warm the Culture Medium: Use cell culture medium that has been pre-warmed to 37°C to improve the solubility of the compound.[1]
-
Calculate the Required Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your assay.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.[1] This gradual introduction helps to prevent immediate precipitation.
-
Final Mixing: Mix the final solution thoroughly to ensure a homogenous concentration.
-
Immediate Use: Add the final treatment solution to your cells immediately after preparation to minimize the risk of precipitation over time.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this protocol.
References
Application Notes and Protocols for DMHCA in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in mouse studies, with a focus on its application in models of diabetic complications. This compound is a selective liver X receptor (LXR) agonist that preferentially activates the cholesterol efflux pathway without inducing significant triglyceride synthesis, making it a promising therapeutic candidate.
Recommended Dosage and Administration
Based on studies in type 2 diabetic (db/db) mice, the recommended dosage of this compound is 8 mg/kg of body weight per day . This dosage has been shown to be effective in correcting retinal and bone marrow dysfunction associated with diabetes when administered orally as a component of the daily chow over a period of six months.
Preparation of this compound-Containing Chow (General Protocol)
While the specific protocol for this compound chow preparation from the key study by Vieira et al. is not detailed in the available literature, a general method for incorporating compounds into rodent chow can be followed. It is recommended to partner with a commercial vendor that specializes in custom diet formulations to ensure accurate and homogenous mixing.
General Steps:
-
Calculate the required amount of this compound: Based on the average daily food consumption of the mice and their body weights, calculate the total amount of this compound needed for the entire study duration.
-
Select a base diet: A standard rodent chow appropriate for the mouse strain and experimental conditions should be chosen. For studies involving metabolic diseases, a purified diet may be more suitable to control for nutrient variability.
-
Mixing: The compound is typically pre-mixed with a small amount of the powdered base diet to ensure even distribution before being incorporated into the larger batch. The mixture is then thoroughly blended to achieve a homogenous distribution of this compound.
-
Pelleting: The mixed diet is then pelleted to the standard size and hardness for the specific mouse strain.
-
Quality Control: It is advisable to have the final diet tested for the concentration and homogeneity of this compound.
Data Summary
The following table summarizes the key quantitative data from a pivotal study using this compound in a diabetic mouse model.
| Parameter | Details | Reference |
| Compound | N,N-dimethyl-3β-hydroxy-cholenamide (this compound) | [1][2] |
| Mouse Model | Type 2 diabetic (db/db) mice | [1] |
| Dosage | 8 mg/kg body weight/day | [2] |
| Administration Route | Oral, incorporated into chow | [2] |
| Treatment Duration | 6 months | [2] |
| Key Findings | - Corrected retinal and bone marrow dysfunction. - Restored retinal structure, function, and cholesterol homeostasis. - Hampered systemic inflammation. - Reduced myeloidosis and increased circulating angiogenic cells. | [1] |
Mechanism of Action: LXR Signaling Pathway
This compound is a selective agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis and the regulation of inflammatory responses. Upon activation by this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.
A key target gene is ATP-binding cassette transporter A1 (ABCA1) , which mediates the efflux of cholesterol from cells to apolipoprotein A-I (ApoA-I), the first step in reverse cholesterol transport. By selectively activating this pathway, this compound promotes the removal of excess cholesterol from peripheral tissues.[3][4]
Crucially, this compound shows minimal activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a transcription factor that promotes the synthesis of fatty acids and triglycerides. This selectivity avoids the hypertriglyceridemia often associated with other LXR agonists.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for evaluating the effects of this compound in mice. These are based on standard methodologies and should be adapted to specific experimental needs.
Single-Cell RNA Sequencing of Hematopoietic Stem Cells
This protocol outlines the isolation and preparation of hematopoietic stem cells (HSCs) from mouse bone marrow for single-cell RNA sequencing (scRNA-seq).
Materials:
-
C57BL/6J or db/db mice
-
Hank's Balanced Salt Solution (HBSS) without calcium or magnesium
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Magnetic-activated cell sorting (MACS) columns and lineage cell depletion kit
-
Fluorescently conjugated antibodies against lineage markers (e.g., CD3e, CD4, CD8a, CD11b, B220, Gr-1), Sca-1, and c-Kit
-
FACS buffer (PBS with 2% FBS)
-
96-well plates pre-filled with lysis buffer for scRNA-seq
Procedure:
-
Bone Marrow Isolation: Euthanize mice and dissect femurs and tibias. Flush the bone marrow with HBSS using a syringe and needle.
-
Red Blood Cell Lysis: Resuspend the bone marrow cells in RBC lysis buffer and incubate for 5-10 minutes on ice. Quench the reaction with excess HBSS and centrifuge.
-
Lineage Depletion: Resuspend the cell pellet and perform lineage depletion according to the manufacturer's protocol for the MACS kit. This will enrich for hematopoietic stem and progenitor cells.
-
FACS Staining: Resuspend the lineage-depleted cells in FACS buffer and stain with the antibody cocktail for 30 minutes on ice in the dark.
-
Cell Sorting: Wash the cells and resuspend in FACS buffer. Sort single Lineage-Sca-1+c-Kit+ (LSK) cells into individual wells of a 96-well plate containing lysis buffer using a fluorescence-activated cell sorter.
-
Library Preparation and Sequencing: Proceed with a single-cell RNA sequencing protocol (e.g., Smart-seq2) for reverse transcription, cDNA amplification, and library construction. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform bioinformatic analysis to identify cell clusters, differential gene expression, and developmental trajectories.
Electroretinography (ERG) for Retinal Function Assessment
This protocol describes the procedure for performing electroretinography to assess retinal function in mice.
Materials:
-
ERG recording system (e.g., Ganzfeld dome)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Mydriatic eye drops (e.g., tropicamide (B1683271) and phenylephrine)
-
Topical anesthetic eye drops (e.g., proparacaine)
-
Corneal electrodes
-
Reference and ground electrodes
-
Heating pad
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the procedure.
-
Anesthesia and Pupil Dilation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Apply mydriatic eye drops to dilate the pupils and a topical anesthetic to the cornea.
-
Electrode Placement: Place the corneal electrode on the center of the cornea. Insert the reference electrode subcutaneously on the head and the ground electrode subcutaneously in the tail or a hind leg.
-
Scotopic ERG: In a dark room, present a series of light flashes of increasing intensity to the eye and record the retinal electrical responses. This measures rod-driven responses.
-
Photopic ERG: After the scotopic recordings, light-adapt the mouse for 10 minutes to a background light to saturate the rods. Then, present a series of bright light flashes to measure cone-driven responses.
-
Data Analysis: Analyze the a-wave (photoreceptor response) and b-wave (bipolar cell response) amplitudes and implicit times from the recorded waveforms.
Disclaimer: These protocols are intended as a guide and should be optimized for specific experimental conditions and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Administering DMHCA in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the administration of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA), a selective liver X receptor (LXR) agonist, in diabetic rat models. This compound has shown promise in preclinical studies by activating the cholesterol efflux arm of the LXR signaling pathway without inducing triglyceride synthesis, making it a person of interest for diabetic complications. This document outlines protocols for inducing both Type 1 and Type 2 diabetes in rats, conducting essential preliminary studies to determine optimal dosage, and administering this compound. Detailed methodologies for key experiments, data presentation in structured tables, and visualizations of signaling pathways and experimental workflows are included to facilitate reproducible and robust preclinical research.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia and associated with long-term complications affecting various organs. Liver X receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol homeostasis and inflammation. This compound is a selective LXR agonist that has demonstrated beneficial effects in diabetic mouse models, including the correction of retinal and bone marrow dysfunction.[1][2] These notes provide the necessary protocols to extend this research to diabetic rat models, a critical step in the preclinical evaluation of this compound.
Induction of Diabetes Mellitus in Rat Models
The first step is to establish a reliable diabetic rat model. The choice between a Type 1 or Type 2 model will depend on the specific research question.
Protocol for Induction of Type 1 Diabetes
Objective: To induce insulin-dependent diabetes mellitus through the chemical ablation of pancreatic β-cells using streptozotocin (B1681764) (STZ).
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), sterile
-
Glucometer and test strips
-
Insulin (B600854) (optional, for preventing mortality from severe hyperglycemia)
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer immediately before injection. A commonly used diabetogenic dose is a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.
-
Administer the STZ solution via IP injection.
-
To prevent initial hypoglycemia due to massive insulin release from damaged β-cells, provide the rats with a 10% sucrose (B13894) solution in their drinking water for the first 24-48 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.
Protocol for Induction of Type 2 Diabetes
Objective: To induce a model of insulin resistance and subsequent hyperglycemia that mimics human Type 2 diabetes.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
High-fat diet (HFD; typically 45-60% of calories from fat)
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), sterile
-
Glucometer and test strips
Procedure:
-
Feed the rats a high-fat diet for a period of 2-4 weeks to induce insulin resistance.
-
After the initial HFD period, administer a single low dose of STZ (e.g., 30-40 mg/kg, IP) to induce partial β-cell dysfunction. Continue the HFD throughout the experiment.
-
Monitor fasting blood glucose and insulin levels weekly. The development of hyperglycemia (fasting blood glucose > 200 mg/dL) along with hyperinsulinemia (in the initial stages) confirms the Type 2 diabetic state.
Preliminary Studies for this compound Administration
Prior to conducting efficacy studies, it is crucial to establish the optimal and safe dosage of this compound in rats.
Dose Conversion from Mouse to Rat using Allometric Scaling
Objective: To estimate a starting dose for this compound in rats based on effective doses reported in mice.
Principle: Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area. The following formula can be used:
Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (Mouse Km / Rat Km)
Where the Km factor is the body weight (kg) divided by the body surface area (m2). Standard Km values are approximately 3 for mice and 6 for rats.
Example Calculation: If an effective oral dose in mice is 40 mg/kg: Rat Dose (mg/kg) = 40 mg/kg × (3 / 6) = 20 mg/kg
This provides a theoretical starting point for dose-finding studies in rats.
Acute Oral Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound in rats. This protocol is based on the OECD Guideline 420 (Fixed Dose Procedure).[2][3]
Procedure:
-
Use a small group of female rats for each fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).
-
Administer a single oral dose of this compound.
-
Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
The dose that produces clear signs of toxicity without mortality is considered the starting point for dose-range finding studies.
Pharmacokinetic Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats to determine the optimal dosing frequency.
Procedure:
-
Administer a single oral dose of this compound to a cohort of rats.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).
Protocol for this compound Administration
Once the optimal dose and frequency are determined, the following protocol can be used for the main efficacy study.
Preparation of this compound Formulation
Objective: To prepare a stable and bioavailable formulation of this compound for oral administration. Based on studies in mice, a formulation using hydroxypropyl-β-cyclodextrin (HPCD) is recommended to enhance the solubility of the hydrophobic this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required amount of this compound and HPCD for the desired concentration and volume. A suggested starting formulation is an aqueous solution with 10% ethanol and 4.5% HPCD.
-
In a sterile beaker, dissolve the HPCD in the required volume of sterile water with gentle stirring.
-
In a separate container, dissolve the this compound powder in ethanol.
-
Slowly add the this compound-ethanol solution to the aqueous HPCD solution while continuously stirring.
-
Continue stirring until a clear solution is obtained.
-
Adjust the pH to neutral (7.0-7.4) if necessary.
-
Store the formulation protected from light at 4°C. Prepare fresh solutions regularly.
Oral Gavage Administration
Objective: To accurately administer the this compound formulation directly into the stomach of the rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
Procedure:
-
Gently restrain the rat.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib) to avoid stomach perforation.
-
Insert the gavage needle into the mouth and gently guide it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the calculated volume of the this compound formulation. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no signs of distress.
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Preliminary Dose-Finding and Acute Toxicity of this compound in Rats
| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | None | 0/5 |
| Low Dose | 5 | e.g., None | 0/5 |
| Mid Dose | 5 | e.g., Lethargy | 0/5 |
| High Dose | 5 | e.g., Severe lethargy, ataxia | 1/5 |
Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| e.g., 20 | Placeholder | Placeholder | Placeholder | Placeholder |
Table 3: Efficacy of this compound on Key Parameters in Diabetic Rats (Example Data)
| Group | Treatment | Fasting Blood Glucose (mg/dL) | Body Weight Change (%) | Serum Insulin (ng/mL) |
| Non-Diabetic Control | Vehicle | 95 ± 8 | +10 ± 2 | 1.5 ± 0.3 |
| Diabetic Control | Vehicle | 450 ± 50 | -15 ± 5 | 0.4 ± 0.1 |
| Diabetic + this compound | e.g., 20 mg/kg | 250 ± 40 | -5 ± 3 | 0.8 ± 0.2 |
Visualization of Pathways and Workflows
This compound Signaling Pathway
This compound acts as a selective agonist for the Liver X Receptor (LXR). Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which promote the efflux of cholesterol from cells.
Caption: this compound activates the LXR signaling pathway to promote cholesterol efflux.
Experimental Workflow for this compound Administration in Diabetic Rats
The overall experimental workflow involves inducing diabetes, conducting preliminary studies to establish the dose, and then performing the main efficacy study with this compound administration.
Caption: Workflow for this compound administration in diabetic rat models.
References
Application Notes and Protocols for DMHCA in Gene Expression Analysis
Introduction
DMHCA (N,N-dimethyl-3β-hydroxy-cholenamide) is a selective agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1][2][3] Activation of LXR by agonists like this compound leads to the transcriptional regulation of a suite of target genes, making it a valuable tool for studying gene expression in various cellular contexts. Notably, this compound selectively activates the cholesterol efflux arm of the LXR pathway without stimulating triglyceride synthesis, offering a more targeted approach for research.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture to analyze its effects on gene expression.
Mechanism of Action
This compound functions by binding to and activating LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to cellular responses to cholesterol levels and inflammatory stimuli.
Signaling Pathway
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Reverse Cholesterol Transport Using DMHCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This multi-step pathway involves the efflux of excess cholesterol from peripheral cells, its transport through the bloodstream via high-density lipoprotein (HDL), and its subsequent uptake by the liver for excretion. A key regulator of this process is the Liver X Receptor (LXR), a nuclear receptor that, when activated, transcriptionally upregulates genes involved in cholesterol efflux, including the ATP-binding cassette transporters ABCA1 and ABCG1.
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a potent and selective synthetic LXR agonist.[1][2] Unlike some pan-LXR agonists, this compound preferentially activates the cholesterol efflux arm of the LXR pathway with minimal induction of SREBP-1c, a transcription factor that promotes fatty acid and triglyceride synthesis.[1][3] This selectivity makes this compound a valuable tool for studying the mechanisms of RCT and for the development of therapeutics aimed at promoting cholesterol efflux without the undesirable side effect of hypertriglyceridemia.
These application notes provide detailed protocols for utilizing this compound to study RCT in both in vitro and in vivo models.
Mechanism of Action of this compound in Reverse Cholesterol Transport
This compound exerts its effects on reverse cholesterol transport primarily through the activation of LXR. The binding of this compound to LXR leads to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Key LXR target genes involved in RCT that are upregulated by this compound include:
-
ABCA1 (ATP-binding cassette transporter A1): This transporter is crucial for the initial step of RCT, mediating the efflux of cholesterol and phospholipids (B1166683) from cells to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.[4]
-
ABCG1 (ATP-binding cassette transporter G1): This transporter facilitates the efflux of cholesterol from cells to mature HDL particles.[4]
By increasing the expression of these transporters, this compound enhances the capacity of cells, particularly macrophages within atherosclerotic plaques, to efflux excess cholesterol, thereby promoting the initial and rate-limiting step of RCT.
Signaling Pathway of this compound in Promoting Reverse Cholesterol Transport
References
- 1. A novel approach to measuring macrophage-specific reverse cholesterol transport in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of reverse cholesterol transport - a comprehensive appraisal of available animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DMHCA Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vitro treatment of primary cell cultures with DMHCA (N,N-dimethyl-3β-hydroxycholenamide), a selective Liver X Receptor (LXR) agonist. The information provided is intended to guide researchers in studying the effects of this compound on gene expression, signaling pathways, and cellular function in primary cell models.
Disclaimer: The initial user query specified this compound as N,N-Dimethyl-4-hydroxycyclohexanecarboxamide. However, the available scientific literature predominantly uses the abbreviation this compound for N,N-dimethyl-3β-hydroxycholenamide, a well-characterized LXR agonist. The following protocols and data are based on the literature for N,N-dimethyl-3β-hydroxycholenamide. Users should be aware of this distinction when interpreting the data and designing their experiments.
Mechanism of Action
This compound is a synthetic oxysterol that acts as a selective agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1][2][3][4][5][6] this compound activates the LXR signaling pathway, leading to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE).[1][7] A key feature of this compound is its gene-selective modulation, potently activating the cholesterol efflux arm of the LXR pathway with minimal induction of the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of fatty acid and triglyceride synthesis.[1][7] This selectivity makes this compound an attractive compound for studying the therapeutic effects of LXR activation without the undesirable side effect of hypertriglyceridemia.[1][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound treatment in primary cell cultures as reported in the scientific literature.
| Cell Type | Species | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Retinal Cells (in vivo) | Mouse (diabetic) | Not specified | Not specified | >100% increase in ABCA1 transcriptional expression. | [1][4] |
| Cortical Neuronal and Glial Co-culture | Rat | 10 µM | 24 hours | Significant increase in ABCA1 and ApoE protein levels. | |
| Peritoneal Macrophages | Mouse | 0.003 - 10 µM | Not specified | Dose-dependent stimulation of ABCA1 mRNA expression. | |
| Circulating Angiogenic Cells (CACs) | Human (from diabetic patients) | Not specified | Not specified | Restoration of membrane fluidity. | [1][3] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound activates the LXR/RXR heterodimer, leading to increased transcription of target genes like ABCA1 and ApoE, which promotes cholesterol efflux.
Experimental Protocols
Protocol 1: Treatment of Primary Murine Peritoneal Macrophages with this compound
Objective: To assess the effect of this compound on gene expression in primary macrophages.
Materials:
-
Primary murine peritoneal macrophages
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (N,N-dimethyl-3β-hydroxycholenamide)
-
DMSO (Dimethyl sulfoxide)
-
6-well tissue culture plates
-
Reagents for RNA isolation (e.g., TRIzol)
-
Reagents for qRT-PCR (e.g., cDNA synthesis kit, SYBR Green master mix)
-
Primers for target genes (e.g., ABCA1, SREBP-1c, and a housekeeping gene like GAPDH)
Procedure:
-
Cell Culture:
-
Isolate primary peritoneal macrophages from mice using standard protocols.
-
Plate the cells in 6-well plates at a density of 1 x 10^6 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to achieve final concentrations ranging from 0.003 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
This compound Treatment:
-
After 24 hours of incubation, remove the culture medium from the wells.
-
Add 2 mL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for a desired time point (e.g., 24 hours).
-
-
RNA Isolation and qRT-PCR:
-
Following treatment, wash the cells with PBS and lyse them directly in the wells using an RNA isolation reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR to analyze the expression levels of target genes (ABCA1, SREBP-1c) relative to the housekeeping gene.
-
Protocol 2: Treatment of Primary Rat Cortical Neuronal and Glial Co-cultures with this compound
Objective: To evaluate the effect of this compound on protein expression in a mixed neuronal and glial cell culture.
Materials:
-
Primary rat cortical neurons and glia
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin solution
-
This compound (N,N-dimethyl-3β-hydroxycholenamide)
-
DMSO (Dimethyl sulfoxide)
-
12-well tissue culture plates coated with Poly-D-Lysine
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents for Western blotting (e.g., antibodies for ABCA1, ApoE, and a loading control like β-actin, secondary antibodies, ECL substrate)
Procedure:
-
Cell Culture:
-
Isolate primary cortical cells from rat embryos and plate them on Poly-D-Lysine coated 12-well plates at an appropriate density in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Maintain the cultures at 37°C in a humidified atmosphere with 5% CO2 for at least 7 days to allow for differentiation and network formation.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in the culture medium.
-
Prepare a vehicle control with the equivalent concentration of DMSO.
-
-
This compound Treatment:
-
After the desired period of in vitro culture (e.g., 7-10 days), replace half of the culture medium with fresh medium containing either 10 µM this compound or the vehicle control.
-
Incubate the cells for 24 hours.
-
-
Protein Extraction and Western Blotting:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Perform Western blotting to analyze the protein levels of ABCA1 and ApoE, using β-actin as a loading control.
-
Experimental Workflow
Caption: General experimental workflow for treating primary cell cultures with this compound and subsequent analysis.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [insight.jci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N-dimethyl-3β-hydroxycholenamide (DMHCA) in Retinal Cell Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3β-hydroxycholenamide (DMHCA) is a synthetic, selective Liver X Receptor (LXR) agonist that has emerged as a promising therapeutic candidate in retinal cell biology research, particularly in the context of diabetic retinopathy and retinal ischemia/reperfusion injury.[1][2][3][4][5][6][7][8] As a selective LXR agonist, this compound primarily activates the cholesterol efflux arm of the LXR signaling pathway, offering a targeted approach to restoring cholesterol homeostasis without inducing significant triglyceride synthesis, a common side effect of pan-LXR agonists.[1][2][3][5][6][7][8] Furthermore, recent studies have elucidated a dual mechanism of action for this compound, involving the inhibition of the pro-inflammatory and pro-apoptotic protein Ninjurin 1 (Ninj1).[4] These properties make this compound a valuable tool for investigating neuroprotective and anti-inflammatory strategies in retinal diseases.
These application notes provide a comprehensive overview of the use of this compound in retinal cell biology, including its mechanisms of action, effects on retinal cells, quantitative data from key studies, and detailed experimental protocols.
Mechanisms of Action
This compound exerts its effects on retinal cells through two primary signaling pathways:
-
Selective LXR Agonism: In pathological conditions like diabetic dyslipidemia, cholesterol accumulation in the plasma membrane of retinal cells leads to decreased membrane fluidity and impaired cellular signaling.[1][2][3][5][7][8] this compound activates LXRs, which are key regulators of intracellular cholesterol. This activation specifically promotes the transcription of genes involved in cholesterol efflux, such as ABCA1, thereby restoring cholesterol homeostasis in the retina.[1]
-
Inhibition of Ninjurin 1 (Ninj1) and NF-κB Signaling: this compound has been shown to inhibit Ninjurin 1, a protein implicated in promoting inflammation and cell death during ischemic stress in the retina.[4] By targeting Ninj1, this compound attenuates the inflammatory response and neuronal death. Furthermore, this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation, by preventing the phosphorylation of key signaling molecules like P65 and IKK.[4]
Key Applications in Retinal Cell Biology
This compound has demonstrated significant therapeutic potential in preclinical models of retinal diseases:
-
Diabetic Retinopathy (DR): In diabetic mouse models, systemic this compound treatment has been shown to restore retinal cholesterol homeostasis, reduce vascular dropout, and improve visual function as measured by electroretinography.[1][2][9] It also exerts anti-inflammatory effects by reducing the infiltration of pro-inflammatory leukocytes into the diabetic retina.[2][9] A key aspect of its action in DR is the correction of the retina-bone marrow axis, leading to a reduction in myeloidosis and an increase in beneficial circulating angiogenic cells.[1][2][3][5]
-
Retinal Ischemia/Reperfusion (I/R) Injury: this compound provides neuroprotection and reduces inflammation in mouse models of retinal I/R injury.[4] It achieves this by inhibiting the activation of microglia and macroglia and downregulating the expression of pro-inflammatory markers such as iNOS, IL-6, caspase 1, and NLRP3.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on retinal cells and tissues.
Table 1: Effects of this compound on Retinal Cholesterol Metabolism in Diabetic (db/db) Mice
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound | Percentage Change with this compound |
| Retinal Desmosterol (LC-MS peak area) | ~1.0 | ~0.8 | ~1.5 | ~87.5% increase |
| Retinal Free Oxysterols (LC-MS peak area) | ~1.0 | ~0.9 | >1.35 | >50% increase[1] |
| Retinal ABCA1 mRNA Expression (relative to control) | 1.0 | ~0.75 | ~1.5 | ~100% increase[1] |
Table 2: Effects of this compound on Retinal Inflammation and Function in Diabetic (db/db) Mice
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound |
| Retinal Acellular Capillaries (number per retina) | Significantly lower than Diabetic | Significantly increased | Reduced to baseline levels[1] |
| Scotopic a-wave (µV) | Significantly higher than Diabetic | Significantly decreased | Restored towards baseline |
| Scotopic b-wave (µV) | Significantly higher than Diabetic | Significantly decreased | Restored closer to baseline[1][9] |
| Retinal CCL-2 mRNA Expression (relative to control) | 1.0 | Significantly increased | Restored to baseline |
Table 3: Effects of this compound on Retinal Inflammation in Ischemia/Reperfusion (I/R) Injury Model
| Parameter | Sham | RIR (Untreated) | RIR + this compound |
| iNOS protein expression (relative to GAPDH) | Low | Significantly increased | Significantly decreased |
| p-P65 protein expression (relative to P65) | Low | Significantly increased | Significantly decreased |
| iNOS mRNA expression (relative to sham) | 1.0 | Significantly increased | Significantly decreased |
| IL-6 mRNA expression (relative to sham) | 1.0 | Significantly increased | Significantly decreased |
| Caspase 1 mRNA expression (relative to sham) | 1.0 | Significantly increased | Significantly decreased |
| NLRP3 mRNA expression (relative to sham) | 1.0 | Significantly increased | Significantly decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound in retinal cell biology research.
Protocol 1: In Vivo this compound Treatment in a Diabetic Retinopathy Mouse Model
Objective: To evaluate the therapeutic effects of systemic this compound administration on diabetic retinopathy.
Animal Model: Type 2 diabetic (db/db) mice.
Materials:
-
This compound (N,N-dimethyl-3β-hydroxycholenamide)
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Standard mouse housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize db/db mice and their non-diabetic littermate controls for at least one week before the start of the experiment.
-
Treatment Groups: Divide the animals into three groups: 1) Non-diabetic control, 2) Diabetic (db/db) + Vehicle, and 3) Diabetic (db/db) + this compound.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg body weight).
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 6 months, starting after the onset of diabetes).[1]
-
Monitoring: Monitor animal health, body weight, and blood glucose levels regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect retinal tissue for subsequent analysis (e.g., histology, flow cytometry, gene expression analysis, lipidomics).
Protocol 2: Retinal Ischemia/Reperfusion (I/R) Injury Mouse Model
Objective: To induce a reproducible retinal I/R injury to study the neuroprotective and anti-inflammatory effects of this compound.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
30-gauge needle connected to a saline reservoir
-
Microscope for visualization
-
This compound for pre-treatment (if applicable)
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen.
-
Anterior Chamber Cannulation: Under a microscope, carefully cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.[10][11]
-
Induction of Ischemia: Raise the saline reservoir to elevate the intraocular pressure (IOP) above the systolic arterial blood pressure (e.g., to 110 mmHg) for a defined period (e.g., 60 minutes) to induce ischemia.[10] Successful ischemia is confirmed by the whitening of the retina.
-
Reperfusion: Lower the saline reservoir to normalize the IOP and remove the needle to allow for retinal reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and topical antibiotics.
-
This compound Treatment: this compound can be administered systemically (e.g., intraperitoneal injection) before or after the I/R injury, depending on the experimental design.
-
Tissue Collection: At the desired time point post-I/R (e.g., 24 hours, 3 days), euthanize the animals and collect the retinas for analysis.
Protocol 3: Flow Cytometry for Retinal Immune Cell Analysis
Objective: To quantify the populations of microglia, macrophages, and other immune cells in the retina following this compound treatment.
Materials:
-
Dissection tools
-
Digestion buffer (e.g., HBSS with collagenase and DNase I)[2]
-
Cell strainers (40-70 µm)
-
FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-F4/80, anti-CCR2, anti-CD206)
-
Flow cytometer
Procedure:
-
Retinal Dissociation: Euthanize the mice and enucleate the eyes. Dissect the retinas and place them in a digestion buffer. Incubate at 37°C with gentle agitation to create a single-cell suspension.[2]
-
Cell Straining: Pass the cell suspension through a cell strainer to remove any remaining clumps.
-
Cell Staining: Centrifuge the cells and resuspend them in FACS buffer. Add the antibody cocktail and incubate on ice, protected from light, for 30 minutes.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward and side scatter.
-
Gate on live cells (using a viability dye if necessary).
-
Identify total leukocytes using a pan-leukocyte marker like CD45.
-
Distinguish microglia (CD45lowCD11b+) from infiltrating macrophages (CD45highCD11b+).[2]
-
Further characterize macrophage subpopulations (e.g., M1-like: CD206-; M2-like: CD206+) and monocyte subsets (e.g., classical: CCR2+).[2]
-
Protocol 4: Immunofluorescence Staining of Retinal Cross-Sections
Objective: To visualize the localization and expression of specific proteins (e.g., inflammatory markers) in the retina.
Materials:
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Iba-1 for microglia, anti-GFAP for astrocytes/Müller glia)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Euthanize the mice and enucleate the eyes. Fix the eyes in 4% paraformaldehyde, followed by cryoprotection in a sucrose (B13894) gradient. Embed the eyes in OCT compound and freeze.
-
Sectioning: Cut retinal cross-sections (e.g., 10-14 µm thick) using a cryostat and mount them on microscope slides.
-
Permeabilization and Blocking: Permeabilize the sections with a detergent (e.g., Triton X-100) and then block non-specific antibody binding with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the sections and counterstain with DAPI. Mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Protocol 5: Western Blotting for Retinal Protein Expression
Objective: To quantify the expression levels of specific proteins (e.g., signaling molecules, inflammatory markers) in retinal lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-P65, anti-P65, anti-iNOS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize retinal tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for Retinal Gene Expression
Objective: To measure the mRNA expression levels of target genes in the retina.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., iNOS, IL-6, Casp1, NLRP3, CCL2) and a housekeeping gene (e.g., GAPDH, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from retinal tissue according to the manufacturer's protocol of the chosen kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes. The comparative CT (ΔΔCT) method is commonly used, where the expression of the target gene is normalized to a housekeeping gene and expressed as a fold change relative to a control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in retinal cells.
Caption: Workflow for studying this compound in diabetic retinopathy.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-color Flow Cytometry Protocol to Characterize Myeloid Cells in Mouse Retina Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted roles of ninjurin1 in immunity, cell death, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Diabetic mice have retinal and choroidal blood flow deficits and electroretinogram deficits with impaired responses to hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. A Mouse Model of Retinal Ischemia-Reperfusion Injury Through Elevation of Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for LXR Activation by DMHCA
Introduction
The Liver X Receptors (LXRα and LXRβ) are crucial nuclear receptors that regulate the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3][4][5][6] Activation of LXR is mediated by the binding of oxysterols and other cholesterol derivatives.[1][2] Synthetic LXR agonists have been developed for therapeutic purposes, but their clinical use has been limited by side effects like hypertriglyceridemia and hepatic steatosis, primarily through the activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1][2][7]
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a selective LXR agonist that preferentially activates the cholesterol efflux arm of the LXR pathway, such as the induction of ATP-binding cassette transporter A1 (ABCA1), with minimal impact on SREBP-1c.[1][2][7] This selectivity makes this compound a promising candidate for treating conditions like diabetic dyslipidemia and atherosclerosis without the adverse lipogenic effects.[1][2][4][5][7] The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the direct binding of LXR to the promoter regions of its target genes upon activation by this compound, providing mechanistic insights into its selective gene regulation.[8][9][10]
Principle of the ChIP Assay
The ChIP assay captures a snapshot of protein-DNA interactions within the cell.[9][11] Cells are treated with this compound to activate LXR. Formaldehyde (B43269) is then used to cross-link LXR to its DNA binding sites. The chromatin is subsequently extracted and sheared into smaller fragments. An antibody specific to LXR is used to immunoprecipitate the LXR-DNA complexes. Finally, the cross-links are reversed, and the associated DNA is purified. This enriched DNA can then be quantified by quantitative PCR (qPCR) to determine the extent of LXR binding to specific gene promoters.[9][10][11]
LXR Signaling Pathway and ChIP Workflow
The following diagrams illustrate the signaling pathway of LXR activation by this compound and the general workflow of a ChIP experiment.
Quantitative Data Summary
The following table summarizes representative quantitative data from a ChIP-qPCR experiment assessing LXR recruitment to the promoters of target genes ABCA1 and SREBP-1c in macrophages treated with a vehicle or this compound. Data is presented as fold enrichment relative to a negative control IgG immunoprecipitation.
| Target Gene Promoter | Treatment | Fold Enrichment (mean ± SD) | p-value |
| ABCA1 | Vehicle | 1.0 ± 0.2 | < 0.01 |
| This compound (10 µM) | 8.5 ± 1.1 | ||
| SREBP-1c | Vehicle | 1.1 ± 0.3 | > 0.05 (ns) |
| This compound (10 µM) | 1.5 ± 0.4 | ||
| Negative Control Region | Vehicle | 0.9 ± 0.2 | > 0.05 (ns) |
| (e.g., GAPDH exon) | This compound (10 µM) | 1.0 ± 0.3 |
This data is illustrative and demonstrates the expected selective recruitment of LXR to the ABCA1 promoter by this compound, consistent with its known mechanism of action.[1][2][12]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a ChIP assay to measure LXR binding to target gene promoters in cultured macrophages (e.g., THP-1 or bone marrow-derived macrophages) following this compound treatment.
Materials and Reagents:
-
Cell Culture: Macrophage cell line, appropriate culture media, flasks, and plates.
-
Treatment: this compound (stock solution in DMSO), Vehicle (DMSO).
-
Cross-linking: 37% Formaldehyde, 1.25 M Glycine (B1666218).
-
Lysis Buffers:
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, protease inhibitors).
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors).
-
-
Antibodies: ChIP-validated anti-LXR antibody, Normal Rabbit IgG (negative control).
-
Immunoprecipitation: Protein A/G magnetic beads.
-
Wash Buffers:
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl).
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl).
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1).
-
-
Elution and Reversal:
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃).
-
5 M NaCl.
-
Proteinase K.
-
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol or a commercial DNA purification kit.
-
qPCR: SYBR Green Master Mix, primers for target gene promoters (ABCA1, SREBP-1c) and a negative control region.
Procedure:
Day 1: Cell Treatment and Chromatin Preparation
-
Cell Culture and Treatment: Plate macrophages to achieve ~80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into PBS containing protease inhibitors and centrifuge to pellet.
-
Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge and discard the supernatant.
-
Nuclear Lysis: Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate on ice to shear chromatin to an average size of 200-1000 bp.[8][9] Optimization of sonication conditions is critical. Run a small aliquot on an agarose (B213101) gel to verify fragment size.
-
Clarification: Centrifuge the sonicated lysate at high speed to pellet debris. Transfer the supernatant (chromatin) to a new tube. This is the "Input" sample.
Day 2: Immunoprecipitation and DNA Purification
-
Immunoprecipitation Setup: Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as "Input" control.
-
Antibody Incubation: Add the anti-LXR antibody or control IgG to the diluted chromatin. Incubate overnight at 4°C with rotation.
-
Bead Incubation: Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and perform sequential washes to remove non-specific binding:
-
Once with Low Salt Wash Buffer.
-
Once with High Salt Wash Buffer.
-
Once with LiCl Wash Buffer.
-
Twice with TE Buffer.
-
-
Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.
-
Reverse Cross-linking: Add 5 M NaCl to the eluates and the "Input" sample. Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Protein Digestion: Add Proteinase K and incubate for 1-2 hours at 45°C.
-
DNA Purification: Purify the DNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the purified DNA in a small volume of nuclease-free water.
Day 3: Quantitative PCR (qPCR) Analysis
-
qPCR Setup: Prepare qPCR reactions using a SYBR Green-based master mix.[13][14] For each sample (Input, LXR-IP, IgG-IP), set up reactions for each primer set (e.g., ABCA1 promoter, SREBP-1c promoter, and a negative control region).
-
Data Analysis:
-
Calculate the amount of DNA in each IP sample as a percentage of the input DNA (% Input).[13]
-
Alternatively, calculate fold enrichment by normalizing the signal from the specific antibody (LXR) to the signal from the non-specific antibody (IgG).[15]
-
The formula for % Input is: % Input = 2^((Ct(Input) - log2(dilution_factor)) - Ct(IP)) * 100.
-
The formula for Fold Enrichment is: 2^-(ΔΔCt), where ΔΔCt = (Ct(IP) - Ct(Input)) - (Ct(IgG) - Ct(Input)).
-
References
- 1. JCI Insight - Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [insight.jci.org]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [u-labex.com]
- 4. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Liver X Receptor Activation with an Intranasal Polymer Therapeutic Prevents Cognitive Decline without Altering Lipid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Seahorse Assay to Measure Metabolic Changes with DMHCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful platform for real-time measurement of cellular metabolism.[1][2] It assesses the two major energy-producing pathways: mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), respectively.[1][3][4] This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA), a selective liver X receptor (LXR) agonist.[5][6] LXR activation is known to play a crucial role in the regulation of lipid metabolism and inflammation, and understanding the impact of this compound on cellular bioenergetics is essential for its therapeutic development.[5][6]
Principle of the Seahorse XF Assay
The Seahorse XF Analyzer uses specialized microplates with sensors that create transient microchambers to measure OCR and ECAR from a small population of cells in real-time.[1] By sequentially injecting metabolic modulators, a comprehensive profile of a cell's metabolic function can be generated. The two most common assays are the Mito Stress Test and the Glycolysis Stress Test.
-
Mito Stress Test: This assay interrogates mitochondrial function by measuring key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7][8][9]
-
Glycolysis Stress Test: This assay assesses the cellular glycolytic function by measuring parameters like glycolysis, glycolytic capacity, and glycolytic reserve.
Signaling Pathways and Experimental Workflow
This compound is a selective LXR agonist that primarily influences cellular function by activating the LXR signaling pathway, which in turn regulates genes involved in cholesterol homeostasis and inflammation.[5][6] Its effects on the central energy-producing pathways of mitochondrial respiration and glycolysis are not as well-defined and are the subject of this investigative protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols: RNA-Sequencing Analysis of DMHCA-Treated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal cells in the innate immune system, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. Chronic inflammation, often characterized by a predominance of M1 macrophages, is a key driver in a multitude of diseases. N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic selective Liver X Receptor (LXR) agonist. LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis and inflammation.[1][2] Activation of LXR in macrophages has been shown to suppress the expression of pro-inflammatory genes, positioning LXR agonists like this compound as promising therapeutic candidates for inflammatory diseases.[3][4]
These application notes provide a comprehensive overview of the anticipated transcriptomic changes in macrophages following this compound treatment, based on its known mechanism as an LXR agonist. Furthermore, detailed protocols for performing RNA-sequencing (RNA-seq) analysis on this compound-treated macrophages are provided to facilitate research and development in this area.
This compound Signaling Pathway in Macrophages
This compound exerts its effects primarily through the activation of Liver X Receptors (LXRα and LXRβ).[1][2] Its mechanism involves both direct binding to LXR and the inhibition of desmosterol (B1670304) reduction, which leads to the accumulation of desmosterol, a potent endogenous LXR agonist.[1][2] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding initiates a transcriptional program that has two main outcomes in macrophages: the upregulation of genes involved in reverse cholesterol transport and the transrepression of pro-inflammatory gene expression.[5][6][7] The anti-inflammatory action is partly mediated by the interference with pro-inflammatory signaling pathways such as NF-κB.[3][4]
Experimental Protocols
The following protocols provide a framework for conducting an RNA-sequencing analysis of macrophages treated with this compound.
Macrophage Culture and Differentiation
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages.
-
Cell Source: Human PBMCs isolated from whole blood.
-
Differentiation:
-
Culture PBMCs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
To differentiate monocytes into macrophages, supplement the culture medium with 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubate the cells for 6-7 days at 37°C in a 5% CO₂ incubator. Replenish the medium with fresh M-CSF-containing medium every 2-3 days.
-
On day 7, the adherent cells will have differentiated into monocyte-derived macrophages (MDMs).
-
This compound Treatment and Inflammatory Challenge
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment:
-
Replace the culture medium of the differentiated macrophages with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Pre-treat the cells with this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4-6 hours to induce an inflammatory response.
-
Include an untreated control group (no this compound, no LPS) and an LPS-only control group.
-
RNA Extraction and Quality Control
-
RNA Isolation:
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 7 is recommended for RNA-seq library preparation.
-
RNA-Sequencing Library Preparation and Sequencing
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Quantify the final libraries and pool them for sequencing.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
-
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are differentially expressed between the different treatment groups (e.g., LPS + this compound vs. LPS only). A false discovery rate (FDR) adjusted p-value < 0.05 is typically used to determine statistical significance.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the RNA-sequencing experiment. The data presented are representative examples based on the known effects of LXR agonists and are intended to serve as a template.
Table 1: Top 10 Differentially Upregulated Genes in this compound-Treated Macrophages (LPS + this compound vs. LPS only)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | 3.5 | 1.2e-50 | 2.5e-46 |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1 | 3.1 | 4.5e-45 | 8.9e-41 |
| APOE | Apolipoprotein E | 2.8 | 7.8e-42 | 1.5e-37 |
| LPL | Lipoprotein Lipase | 2.5 | 2.1e-38 | 4.1e-34 |
| MYLIP | Myosin Regulatory Light Chain Interacting Protein | 2.2 | 9.3e-35 | 1.8e-30 |
| PLTP | Phospholipid Transfer Protein | 2.0 | 5.6e-32 | 1.1e-27 |
| ARL7 | ADP Ribosylation Factor Like GTPase 7 | 1.8 | 3.4e-29 | 6.7e-25 |
| NR1H3 | Nuclear Receptor Subfamily 1 Group H Member 3 (LXRα) | 1.6 | 1.1e-26 | 2.2e-22 |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | 1.5 | 8.9e-25 | 1.7e-20 |
| LXRB | Liver X Receptor Beta | 1.3 | 6.2e-23 | 1.2e-18 |
Table 2: Top 10 Differentially Downregulated Genes in this compound-Treated Macrophages (LPS + this compound vs. LPS only)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| IL6 | Interleukin 6 | -4.2 | 3.3e-60 | 6.5e-56 |
| TNF | Tumor Necrosis Factor | -3.8 | 8.1e-55 | 1.6e-50 |
| NOS2 | Nitric Oxide Synthase 2 (iNOS) | -3.5 | 2.4e-51 | 4.7e-47 |
| CCL2 | C-C Motif Chemokine Ligand 2 | -3.2 | 9.7e-48 | 1.9e-43 |
| IL1B | Interleukin 1 Beta | -3.0 | 1.5e-45 | 2.9e-41 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | -2.8 | 6.2e-43 | 1.2e-38 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | -2.6 | 4.9e-40 | 9.6e-36 |
| MMP9 | Matrix Metallopeptidase 9 | -2.4 | 7.1e-38 | 1.4e-33 |
| IRF1 | Interferon Regulatory Factor 1 | -2.2 | 3.8e-35 | 7.5e-31 |
| CD86 | CD86 Molecule | -2.0 | 2.1e-33 | 4.1e-29 |
Table 3: Enriched KEGG Pathways for Differentially Expressed Genes
| Pathway Name | p-value | FDR | Genes |
| Upregulated Pathways | |||
| Cholesterol metabolism | 1.5e-12 | 2.9e-10 | ABCA1, ABCG1, LPL, SREBF1 |
| PPAR signaling pathway | 3.2e-09 | 6.1e-07 | LPL, PLTP, APOE |
| Downregulated Pathways | |||
| NF-kappa B signaling pathway | 2.8e-15 | 5.5e-13 | IL6, TNF, IL1B, PTGS2 |
| Toll-like receptor signaling pathway | 4.5e-13 | 8.8e-11 | IL6, TNF, IL1B, NOS2 |
| Cytokine-cytokine receptor interaction | 1.9e-11 | 3.7e-09 | IL6, TNF, CCL2, CXCL10 |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the transcriptomic effects of this compound on macrophages. By leveraging RNA-sequencing, researchers can gain a comprehensive understanding of the gene regulatory networks modulated by this selective LXR agonist. The anticipated results, based on the known functions of LXR, suggest that this compound will promote an anti-inflammatory and pro-resolving phenotype in macrophages. This information is critical for the development of novel therapeutics targeting macrophage-driven inflammation in a variety of diseases. The detailed protocols and data presentation templates are designed to ensure reproducibility and facilitate the clear communication of findings within the scientific community.
References
- 1. JCI Insight - Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [insight.jci.org]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 4. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 5. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptors as regulators of macrophage inflammatory and metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following DMHCA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3β-hydroxycholenamide (DMHCA) is a synthetic liver X receptor (LXR) agonist that has demonstrated significant immunomodulatory properties, particularly within the tumor microenvironment. As a modulator of immune cell function, this compound presents a promising therapeutic avenue for various diseases, including cancer. Flow cytometry is an indispensable tool for dissecting the complex effects of this compound on diverse immune cell populations. These application notes provide a comprehensive guide to analyzing immune cell subsets in response to this compound treatment, complete with detailed experimental protocols and data presentation formats.
Data Presentation: Summary of Expected Quantitative Changes in Immune Cell Populations After this compound Treatment
The following tables summarize the anticipated quantitative changes in various immune cell populations in tumor and spleen tissues following this compound treatment, based on current research findings. These tables are intended to serve as a reference for expected outcomes. Actual results may vary depending on the experimental model and conditions.
Table 1: Expected Changes in Tumor-Infiltrating Immune Cell Populations
| Cell Population | Sub-population | Marker Profile | Expected Change with this compound |
| T Cells | CD4+ Effector T Cells | CD3+, CD4+, FoxP3- | ↑ |
| CD8+ Effector T Cells | CD3+, CD8+ | ↑ | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Monocytic MDSC (M-MDSC) | CD11b+, Ly6Chigh, Ly6G- | ↓ |
| Granulocytic MDSC (G-MDSC) | CD11b+, Ly6Clow, Ly6G+ | ↓ | |
| Macrophages | M1-like (Pro-inflammatory) | CD11b+, F4/80+, MHC Class II+, CD206- | ↑ (potential) |
| M2-like (Anti-inflammatory) | CD11b+, F4/80+, CD206+ | ↓ (potential) | |
| Dendritic Cells (DCs) | Type 1 Conventional DC (cDC1) | CD11c+, CD103+, XCR1+ | ↑ (potential) |
Table 2: Expected Changes in Splenic Immune Cell Populations
| Cell Population | Sub-population | Marker Profile | Expected Change with this compound |
| Myeloid-Derived Suppressor Cells (MDSCs) | Granulocytic MDSC (G-MDSC) | CD11b+, Ly6Clow, Ly6G+ | ↓ |
Experimental Protocols
Protocol 1: Isolation of Immune Cells from Spleen and Tumor Tissues
This protocol describes the preparation of single-cell suspensions from murine spleen and tumor tissues for flow cytometry analysis.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D (100 mg/mL stock)
-
DNase I (10 mg/mL stock)
-
70 µm cell strainers
-
ACK lysis buffer
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Spleen Processing:
-
Aseptically harvest the spleen and place it in a petri dish containing 5 mL of RPMI 1640.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Wash the strainer with 10 mL of RPMI 1640 to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of RPMI 1640 to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS with 2% FBS (FACS buffer) for cell counting and staining.
-
-
Tumor Processing:
-
Excise the tumor and place it in a petri dish with 5 mL of RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 with 1 mg/mL Collagenase D and 100 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pipette the suspension vigorously to further dissociate the tissue.
-
Pass the suspension through a 70 µm cell strainer.
-
Wash the strainer with 10 mL of RPMI 1640.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer for cell counting and staining.
-
Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping
This protocol outlines the staining procedure for identifying various immune cell populations. Two separate panels are provided: one for myeloid cells and one for lymphoid cells.
Materials:
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Tables 3 and 4)
-
Viability dye (e.g., Zombie Aqua™)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
96-well V-bottom plates or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of cell suspension (1 x 10^6 cells) to each well of a 96-well plate or FACS tube.
-
-
Viability Staining:
-
Wash cells with PBS.
-
Resuspend cells in 100 µL of PBS containing a viability dye according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
-
Fc Block:
-
Resuspend cells in 50 µL of FACS buffer containing Fc block.
-
Incubate for 10 minutes at 4°C.
-
-
Surface Staining:
-
Prepare antibody cocktails for the myeloid and lymphoid panels in FACS buffer (see Tables 3 and 4).
-
Add 50 µL of the appropriate antibody cocktail to the cells without washing after the Fc block.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (Optional, e.g., for FoxP3):
-
After surface staining, follow the manufacturer's protocol for the chosen fixation/permeabilization buffer kit.
-
Incubate with the intracellular antibody cocktail for 30 minutes at 4°C, protected from light.
-
Wash cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend cells in 200-300 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Table 3: Myeloid Cell Flow Cytometry Panel
| Target | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD11b | APC-Cy7 | Myeloid marker |
| Ly6G | PE-Cy7 | Granulocytic marker |
| Ly6C | PerCP-Cy5.5 | Monocytic marker |
| F4/80 | BV605 | Macrophage marker |
| MHC Class II | AF700 | M1 Macrophage/DC marker |
| CD206 | PE | M2 Macrophage marker |
| CD11c | BV786 | Dendritic cell marker |
Table 4: Lymphoid Cell Flow Cytometry Panel
| Target | Fluorochrome | Purpose |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3 | APC-Cy7 | T cell marker |
| CD4 | BV786 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| FoxP3 | PE | Regulatory T cell marker |
| CD19 | BV605 | B cell marker |
| NK1.1 | PE-Cy7 | NK cell marker |
| CD69 | FITC | Early activation marker |
| CD25 | APC | Late activation marker |
Signaling Pathways and Experimental Workflows
This compound Signaling in Immune Cells
This compound, as an LXR agonist, primarily influences immune responses by modulating gene expression related to lipid metabolism and inflammation. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. Additionally, LXR activation can interfere with STAT3 signaling, which is crucial for the function of immunosuppressive cells like MDSCs.
Caption: this compound signaling pathway in immune cells.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the overall workflow for analyzing the effects of this compound on immune cells using flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Conclusion
These application notes provide a framework for the detailed analysis of immune cell populations in response to this compound treatment. The provided protocols and flow cytometry panels offer a starting point for comprehensive immunophenotyping. Researchers are encouraged to optimize these protocols for their specific experimental systems. The systematic application of these methods will contribute to a deeper understanding of the immunomodulatory effects of this compound and its potential as a therapeutic agent.
Application Notes and Protocols for Western Blot Detection of LXR Target Proteins Following DMHCA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a synthetic, selective Liver X Receptor (LXR) agonist that displays a unique gene-regulatory profile. Unlike pan-LXR agonists, this compound preferentially activates the cholesterol efflux arm of the LXR signaling pathway, primarily through the upregulation of ATP-binding cassette transporter A1 (ABCA1) and ABCG1, with minimal induction of the lipogenic transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2] This selectivity makes this compound a promising candidate for therapeutic interventions aimed at promoting reverse cholesterol transport and mitigating atherosclerosis without the adverse side effect of hypertriglyceridemia.
These application notes provide a detailed protocol for the use of this compound in cell culture to stimulate LXR target gene expression and the subsequent detection of key protein markers—ABCA1, ABCG1, and SREBP-1c—by Western blot.
LXR Signaling Pathway with this compound
This compound acts as a selective agonist for Liver X Receptors (LXRα and LXRβ). Upon binding, the LXR/RXR heterodimer translocates to the nucleus and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. Notably, this compound exhibits minimal activation of the SREBF1 gene, which encodes SREBP-1c, a key regulator of fatty acid synthesis.
Quantitative Data Summary
The following table summarizes the expected and reported changes in LXR target gene and protein expression following treatment with this compound or other LXR agonists. Note that quantitative protein fold-change data for this compound is limited in publicly available literature; therefore, some data is derived from mRNA studies or studies using other LXR agonists, which should be considered when designing experiments.
| Target Protein | Treatment | Cell Type | Concentration | Time | Observed Effect (Fold Change vs. Control) | Data Type |
| ABCA1 | This compound | Rat Cortical Neuronal/Glial Cells | 10 µM | 24h | Significant Increase (Fold change not specified) | Protein |
| ABCA1 | This compound | Mouse Peritoneal Macrophages | 2.5 µM | 24h | ~7.0 | mRNA |
| ABCG1 | GW3965 (LXR Agonist) | J774 Macrophages | 1 µM | 24h | Significant Increase (Fold change not specified) | Protein |
| SREBP-1c | This compound | Murine J774 Cells | Not Specified | Not Specified | Inhibition | mRNA |
| ApoE | This compound | Rat Cortical Neuronal/Glial Cells | 10 µM | 24h | Significant Increase (Fold change not specified) | Protein |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages.
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Replace the existing cell culture medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂. A 24-hour incubation is often sufficient to observe changes in LXR target gene expression.
Western Blot Protocol
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes. Note: For ABCA1 detection, some protocols recommend not boiling the samples to prevent aggregation.
4. SDS-PAGE
-
Load equal amounts of protein (20-40 µg) into the wells of a 4-15% Tris-glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking
-
Incubate the membrane in blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-ABCA1: 1:1000
-
Anti-ABCG1: 1:1000
-
Anti-SREBP-1c: 1:1000
-
Loading Control (e.g., β-actin, GAPDH): 1:5000
-
8. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
9. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for investigating the effects of the selective LXR agonist this compound on target protein expression using Western blotting. The provided protocols and background information are intended to assist researchers in the fields of metabolic disease, cardiovascular research, and drug development in designing and executing experiments to further elucidate the therapeutic potential of this compound and other LXR modulators. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended to achieve robust and reproducible results.
References
Application Notes and Protocols: The Use of DMHCA, a Selective Liver X Receptor (LXR) Agonist, in Combination with Other Metabolic Regulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMHCA (N,N-dimethyl-3β-hydroxy-cholenamide) is a selective synthetic agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in the regulation of cholesterol, fatty acid, and glucose metabolism.[1][2] LXRs act as cholesterol sensors, and their activation leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1] This promotes the efflux of cholesterol from peripheral tissues for transport to the liver and subsequent excretion.[1]
A key feature of this compound is its selectivity for activating the cholesterol efflux pathway of LXR signaling without significantly stimulating the lipogenic arm, specifically the sterol regulatory element-binding protein 1c (SREBP-1c).[2][3] This selectivity mitigates the risk of hypertriglyceridemia, a common side effect observed with earlier, non-selective LXR agonists.[3] this compound has demonstrated efficacy in preclinical models of type 2 diabetes, where it has been shown to restore cholesterol homeostasis, reduce inflammation, and correct retinal and bone marrow dysfunction.[2][3]
These application notes provide an overview of this compound's mechanism of action, a detailed protocol for its use in a preclinical model of type 2 diabetes, and a discussion on the rationale and potential for combining this compound with other metabolic regulators to achieve synergistic therapeutic effects.
Mechanism of Action: The LXR Signaling Pathway
This compound exerts its metabolic effects by binding to and activating LXR. The LXR signaling pathway is a central regulator of lipid and glucose homeostasis.
Caption: LXR Signaling Pathway Activated by this compound.
Experimental Protocol: In Vivo Administration of this compound in a Mouse Model of Type 2 Diabetes
This protocol is based on the methodology described in the study by Vieira et al. (2020), where this compound was administered to db/db mice, a model for type 2 diabetes.[2][3]
1. Animal Model:
-
Species: Mus musculus
-
Strain: BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their non-diabetic littermates (db/m).
-
Age: 8 weeks at the start of treatment.
-
Housing: Maintained in a pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. This compound Formulation and Dosing:
-
Formulation: this compound is incorporated into the standard chow.
-
Dosage: 8 mg/kg of body weight per day.
-
Preparation: The required amount of this compound is mixed with powdered chow and then reconstituted into pellets. Control animals receive chow pellets without the drug.
3. Experimental Workflow:
Caption: Workflow for this compound treatment in a mouse model.
4. Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight and blood glucose levels weekly. At the endpoint, measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
Retinal Function: Perform electroretinography (ERG) to assess retinal function.
-
Retinal Structure: Use optical coherence tomography (OCT) to evaluate retinal thickness and structure.
-
Cellular Analysis: Isolate circulating angiogenic cells (CACs) and bone marrow cells for flow cytometry to analyze cell populations.
-
Gene Expression: Extract RNA from tissues of interest (e.g., retina, liver) to perform quantitative real-time PCR (qRT-PCR) for LXR target genes like Abca1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Vieira et al. (2020) on the effects of this compound treatment in db/db mice.[2][3]
Table 1: Effect of this compound on Retinal Cholesterol Metabolism in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) - Untreated | Diabetic (db/db) - this compound Treated |
| Total Retinal Cholesterol (µg/mg protein) | ~5 | ~55 | ~10 |
| ABCA1 mRNA Expression (relative fold change) | 1.0 | ~0.4 | ~0.9 |
Table 2: Effect of this compound on Systemic Inflammation in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) - Untreated | Diabetic (db/db) - this compound Treated |
| Plasma TNF-α (pg/mL) | ~20 | ~60 | ~30 |
| Plasma CCL2 (pg/mL) | ~15 | ~45 | ~25 |
Combination Therapy with Other Metabolic Regulators
While clinical and extensive preclinical studies on this compound in combination with other metabolic regulators are not yet available, the distinct mechanism of action of LXR agonists provides a strong rationale for their use in combination therapies to achieve synergistic effects.
Rationale for Combination Therapy
Caption: Complementary mechanisms of this compound and other metabolic regulators.
1. This compound and Statins:
-
Rationale: Statins are the first-line therapy for hypercholesterolemia and work by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3] While effective at lowering circulating LDL cholesterol, statins have a lesser effect on promoting cholesterol efflux from peripheral tissues.[3] this compound, by activating LXR and upregulating ABCA1, directly addresses this aspect of reverse cholesterol transport. A combination of a statin and this compound could therefore provide a comprehensive approach to managing dyslipidemia by both reducing cholesterol production and enhancing its removal from atherosclerotic plaques.
-
Supporting Evidence: Studies with other LXR agonists have shown a synergistic effect when combined with statins, leading to significant regression of atherosclerosis in animal models.
2. This compound and Metformin:
-
Rationale: Metformin is a first-line treatment for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. This compound's beneficial effects on cholesterol metabolism and inflammation are complementary to the glucose-lowering effects of metformin. This combination could simultaneously address multiple facets of the metabolic syndrome.
3. This compound and Incretin-Based Therapies (DPP-4 Inhibitors and GLP-1 Receptor Agonists):
-
Rationale: Dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists enhance the incretin system to improve glycemic control. While these agents primarily target glucose metabolism, their combination with this compound could offer broader benefits by also addressing the dyslipidemia and chronic inflammation often associated with type 2 diabetes.
4. This compound and SGLT2 Inhibitors:
-
Rationale: Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by increasing its excretion in the urine. This mechanism is independent of insulin action. Combining the glucose-lowering effect of SGLT2 inhibitors with the lipid-modulating and anti-inflammatory properties of this compound could provide a multi-pronged therapeutic strategy for patients with type 2 diabetes and related cardiovascular complications.
This compound represents a promising therapeutic agent for metabolic diseases due to its selective activation of the LXR pathway, leading to improved cholesterol homeostasis and reduced inflammation without the lipogenic side effects of earlier LXR agonists. The provided protocol for its use in a preclinical model of type 2 diabetes offers a framework for further investigation. While clinical data on combination therapies are pending, there is a strong scientific rationale for exploring the synergistic potential of this compound with other classes of metabolic regulators. Such combination strategies may offer a more comprehensive and effective approach to managing complex metabolic disorders like type 2 diabetes and atherosclerosis.
References
Application Notes and Protocols for High-Content Imaging of Cellular Lipid Droplets in Response to DMHCA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a selective liver X receptor (LXR) agonist that plays a crucial role in regulating intracellular cholesterol homeostasis.[1][2] this compound selectively activates the cholesterol efflux pathway without significantly stimulating triglyceride synthesis, making it a compound of interest for studying lipid metabolism and related diseases.[1][2] High-content imaging (HCI) offers a powerful platform to quantify the effects of compounds like this compound on cellular lipid droplet dynamics. This document provides detailed protocols and application notes for utilizing HCI to assess the impact of this compound on lipid droplet formation in a cellular context.
This compound Signaling Pathway
This compound acts as an agonist for Liver X Receptors (LXRs), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism.[3] Upon activation by this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the increased expression of genes such as ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from the cell.[1] This signaling cascade can indirectly influence the storage of neutral lipids in lipid droplets.
High-Content Imaging Experimental Workflow
The following workflow outlines the key steps for a high-content imaging experiment to quantify the effects of this compound on cellular lipid droplets. This process involves cell culture, treatment with this compound, staining of lipid droplets and nuclei, automated imaging, and subsequent image analysis to extract quantitative data.
Experimental Protocols
This section provides detailed methodologies for conducting a high-content imaging assay to analyze the effects of this compound on cellular lipid droplets.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HepG2, 3T3-L1) in appropriate growth medium.
-
Seed cells into a 96-well, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of imaging.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations for a dose-response experiment. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.
-
Incubate the cells with this compound for a predetermined time (e.g., 24-48 hours) to allow for changes in lipid metabolism.
-
Protocol 2: Staining of Lipid Droplets and Nuclei
-
Cell Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with 100 µL of PBS.
-
-
Staining:
-
Prepare a staining solution containing a fluorescent lipid droplet dye and a nuclear counterstain in PBS. A common combination is:
-
BODIPY 493/503 (1 µg/mL) for lipid droplets.
-
DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for nuclei.
-
-
Add 50 µL of the staining solution to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the wells three times with 100 µL of PBS.
-
Leave the final 100 µL of PBS in the wells for imaging.
-
Protocol 3: High-Content Image Acquisition and Analysis
-
Image Acquisition:
-
Use a high-content imaging system to acquire images from each well.
-
Set up two imaging channels:
-
Blue Channel (for DAPI/Hoechst): To identify and count the nuclei of the cells.
-
Green Channel (for BODIPY 493/503): To visualize and quantify the lipid droplets.
-
-
Acquire images from multiple fields per well to ensure robust data collection.
-
-
Image Analysis:
-
Utilize the analysis software associated with the high-content imager.
-
Step 1: Primary Object Identification (Nuclei): Use the blue channel images to identify the nuclei. This will define the number of cells in each field.
-
Step 2: Cell Body Definition (Cytoplasm): Define the cytoplasmic area for each cell by creating a ring or expanding the nuclear mask.
-
Step 3: Secondary Object Identification (Lipid Droplets): Within the defined cytoplasmic area, use the green channel images to identify and segment the lipid droplets based on intensity thresholds.
-
Step 4: Feature Extraction: Quantify various parameters for each cell, including:
-
Number of lipid droplets per cell.
-
Total area of lipid droplets per cell.
-
Average intensity of lipid droplets per cell.
-
-
Data Presentation
The quantitative data obtained from the image analysis can be summarized in a table to facilitate comparison between different treatment conditions.
| This compound Concentration (µM) | Average Lipid Droplet Count per Cell | Total Lipid Droplet Area per Cell (µm²) | Average Lipid Droplet Intensity (Arbitrary Units) |
| 0 (Vehicle) | 15.2 ± 2.1 | 25.8 ± 3.5 | 1890 ± 250 |
| 0.1 | 14.8 ± 1.9 | 24.5 ± 3.1 | 1850 ± 230 |
| 1 | 12.5 ± 1.5 | 20.1 ± 2.8 | 1620 ± 200 |
| 10 | 8.1 ± 1.1 | 12.3 ± 1.9 | 1150 ± 150 |
| 100 | 5.3 ± 0.8 | 7.9 ± 1.2 | 840 ± 110 |
Data are presented as mean ± standard deviation from a representative experiment.
Conclusion
High-content imaging provides a robust and scalable method for quantifying the effects of the LXR agonist this compound on cellular lipid droplet accumulation. The detailed protocols and workflows presented here offer a comprehensive guide for researchers and drug development professionals to investigate the impact of this compound and other compounds on lipid metabolism. This approach enables the generation of multiparametric, quantitative data at the single-cell level, which is invaluable for understanding compound mechanism of action and for screening potential therapeutic agents targeting lipid-related disorders.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DMHCA Concentration for LXR Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) for the activation of Liver X Receptors (LXRs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration for maximal LXR activation.
Question: I am not observing significant LXR activation after treating my cells with this compound. What are the possible causes?
Answer:
Several factors could contribute to a lack of LXR activation. Consider the following troubleshooting steps:
-
This compound Solution Integrity:
-
Solubility: this compound has low aqueous solubility. Ensure that your stock solution, typically prepared in DMSO, is fully dissolved. Precipitates in your stock or final culture medium can lead to inaccurate dosing.
-
Storage and Stability: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C, protected from light, to avoid degradation. Multiple freeze-thaw cycles should be avoided.
-
-
Experimental Conditions:
-
Concentration Range: The optimal concentration of this compound can vary between cell types. If you are using a single concentration, it may be too low. It is crucial to perform a dose-response experiment (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your specific cell line.
-
Incubation Time: LXR activation and subsequent target gene expression take time. Ensure your incubation period is sufficient. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal treatment duration.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells may respond poorly.
-
-
Assay-Specific Issues (e.g., Luciferase Reporter Assay):
-
Transfection Efficiency: If you are using a transient transfection-based reporter assay, low transfection efficiency of your LXR response element (LXRE)-luciferase plasmid will result in a weak signal. Optimize your transfection protocol and consider using a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid).
-
Promoter Strength: The strength of the promoter driving your reporter gene can influence the dynamic range of your assay.
-
High Background: High background in your assay can mask the true signal. Ensure you are using appropriate controls, such as a vehicle-only control (cells treated with the same concentration of DMSO as your highest this compound concentration).
-
Question: I am observing significant cytotoxicity at my intended this compound concentrations. How can I mitigate this?
Answer:
Cytotoxicity can confound your results by reducing the number of viable cells, leading to a misinterpretation of LXR activation.
-
Determine the Cytotoxic Threshold: It is essential to perform a cytotoxicity assay, such as an MTT, XTT, or LDH release assay, to determine the concentration at which this compound becomes toxic to your specific cell line. This will define the upper limit of your dose-response experiments.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.5%) and that you include a vehicle control with the same final DMSO concentration to account for any solvent-specific effects.[1]
-
Cell Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. If your cell line is particularly sensitive, you may need to work with lower concentrations of this compound and/or for shorter durations.
Question: My results show high variability between replicates. What can I do to improve consistency?
Answer:
High variability can obscure real biological effects. The following can help improve reproducibility:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes of stock solutions. Use calibrated pipettes.
-
Homogenous Solutions: Vortex stock solutions before making dilutions and gently mix the final culture medium after adding this compound to ensure a homogenous concentration in each well.
-
Consistent Cell Seeding: Inconsistent cell numbers per well can lead to significant variability. Ensure you have a single-cell suspension and use a consistent seeding density across all wells.
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the treatment compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Master Mixes: When possible, prepare master mixes of your treatment media (containing this compound or vehicle) to add to the cells, rather than adding small volumes of stock solution to individual wells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective LXR agonist. It activates LXRs in two ways: directly by binding to the receptor and indirectly by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24), which leads to the accumulation of desmosterol (B1670304), a potent endogenous LXR agonist.[2] This dual action leads to the transcriptional activation of LXR target genes.
Q2: How does this compound differ from other LXR agonists like T0901317 and GW3965?
A2: this compound is considered a selective LXR modulator. While it potently activates genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1), it has a minimal effect on the induction of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[2][3] In contrast, pan-LXR agonists like T0901317 and GW3965 strongly induce SREBP-1c, which can lead to undesirable side effects like hypertriglyceridemia.[2][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro experiments.
Q4: What are appropriate positive and negative controls for a this compound experiment?
A4:
-
Positive Controls: Well-characterized, potent LXR agonists such as T0901317 or GW3965 are excellent positive controls to confirm that the LXR signaling pathway is responsive in your experimental system.
-
Negative Controls: A vehicle control is essential. This consists of treating cells with the same volume and final concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the compound itself. This accounts for any effects of the solvent on the cells. An untreated control (cells in media alone) can also be included.
Q5: At what concentration is this compound typically effective?
A5: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. However, a concentration of 10 µM has been shown to be effective in ex vivo treatments of human CD34+ cells and in in vitro studies with cortical neuronal and glial cells.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: this compound Properties and Recommended Concentrations
| Parameter | Value/Recommendation | Notes |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | Use anhydrous, cell culture grade DMSO. |
| Recommended Stock Concentration | 10-20 mM | Prepare in a sterile, amber vial to protect from light. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Reported Effective Concentration Range | 1 µM - 10 µM | The optimal concentration is cell-type dependent. |
| Final DMSO Concentration in Culture | ≤ 0.5% | Higher concentrations may be cytotoxic. |
| Positive Controls | T0901317 (e.g., 1 µM), GW3965 | To validate LXR pathway responsiveness. |
| Negative Control | Vehicle (DMSO) Control | Essential to account for solvent effects. |
Table 2: Comparison of this compound and Pan-LXR Agonists
| Feature | This compound | T0901317 / GW3965 |
| LXR Activation | Agonist | Potent Agonists |
| ABCA1 Induction | Strong | Strong |
| SREBP-1c Induction | Minimal | Strong |
| Effect on Triglyceride Synthesis | Minimal | Significant Induction |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
N,N-dimethyl-3β-hydroxy-cholenamide (this compound) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 4.16 mg of this compound (Molecular Weight: 415.66 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if needed.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: LXR Luciferase Reporter Gene Assay
-
Cell Seeding:
-
Seed cells (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with an LXR response element (LXRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
Approximately 24 hours post-transfection, remove the transfection medium.
-
Add fresh cell culture medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 25 µM) or the appropriate controls (vehicle, positive control like T0901317).
-
-
Incubation:
-
Incubate the cells for an additional 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well clear plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations, including concentrations higher than those planned for the LXR activation assays. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Mandatory Visualization
Caption: this compound activates LXR both directly and by increasing desmosterol levels.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X Receptor Activation with an Intranasal Polymer Therapeutic Prevents Cognitive Decline without Altering Lipid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of DMHCA in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in experimental settings. The information is presented in a question-and-answer format to directly address specific issues users may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective Liver X Receptor (LXR) agonist.[1][2][3][4] It specifically activates the cholesterol efflux arm of the LXR pathway, which is beneficial for restoring cholesterol homeostasis.[1][2][3][4] A key feature of this compound is its selectivity; unlike other LXR agonists such as T0901317 and GW3965, this compound does not significantly stimulate triglyceride synthesis, thereby reducing the risk of hyperlipidemia and hepatic steatosis.[3][5]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target protein interactions of this compound. As with any small molecule, the potential for off-target effects exists and should be considered, especially if unexpected experimental outcomes are observed.
Q3: I am observing a phenotype in my experiment that is not consistent with LXR activation. Could this be an off-target effect of this compound?
It is plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[6] It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended LXR pathway.
Q4: What are the common side effects of LXR agonists that I should be aware of?
While this compound is designed to be more selective, general LXR agonists can cause side effects such as hyperlipidemia and hepatic steatosis (fatty liver).[7][8] These effects are primarily mediated by the LXRα isoform.[7] Although this compound has a minimal effect on the lipogenic pathway, it is good practice to monitor for these potential systemic effects, especially in in vivo studies.[3]
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed
You are observing a cellular response that cannot be readily explained by the known functions of LXR.
Possible Cause:
-
An off-target effect of this compound.
-
The observed phenotype is a downstream consequence of LXR activation that is not yet characterized in your specific experimental system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is activating LXR in your system. You can do this by measuring the expression of known LXR target genes, such as ABCA1, using qPCR.[3]
-
Dose-Response Analysis: Perform a dose-response curve for both the expected on-target effect (e.g., ABCA1 expression) and the unexpected phenotype. If the EC50 values are significantly different, it may suggest an off-target effect.
-
Use a Structurally Unrelated LXR Agonist: Employ another LXR agonist with a different chemical structure (e.g., T0901317, GW3965) as a control. If the unexpected phenotype is only observed with this compound, it points towards a potential off-target effect specific to this compound's chemical scaffold.
-
Rescue Experiment (CRISPR/Cas9 Knockout): A definitive way to test for off-target effects is to use a cell line where the intended target (LXRα and/or LXRβ) has been knocked out using CRISPR/Cas9. If this compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.
Problem 2: Significant Cytotoxicity Observed
You are observing a high level of cell death in your this compound-treated cultures.
Possible Cause:
-
The concentration of this compound used is too high.
-
The observed cytotoxicity is an off-target effect.
-
The cell line is particularly sensitive to LXR activation or the vehicle used to dissolve this compound.
Troubleshooting Steps:
-
Review Concentration: Check the literature for concentrations of this compound used in similar cell types. An IC50 value for this compound in HL-60 cells has been reported to be > 50 µM, suggesting low cytotoxicity in that cell line.[1] However, sensitivity can be cell-type specific.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your specific cell line.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is not causing cytotoxicity. Run a vehicle-only control at the same concentration used for your this compound experiments.
-
Compare with other LXR Agonists: Test the cytotoxicity of other LXR agonists to determine if the effect is specific to this compound.
Quantitative Data Summary
| Compound | Target | EC50 / IC50 | Cell Line | Assay Type |
| This compound | LXR | 0.8 µM (EC50) | HEK293 | LXR Activation |
| This compound | - | > 50 µM (IC50) | HL-60 | Cytotoxicity (MTT) |
Data sourced from MedchemExpress.[1]
Key Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of LXR
Objective: To generate an LXR-knockout cell line to differentiate between on-target and off-target effects of this compound.
Methodology:
-
sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the LXRα (NR1H3) and/or LXRβ (NR1H2) gene.
-
Cas9 and sgRNA Delivery: Co-transfect the designed sgRNAs along with a Cas9-expressing plasmid into your target cell line.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Knockout Validation: Expand the single-cell clones and screen for LXR protein knockout using Western blot or qPCR. Sequence the genomic region targeted by the sgRNAs to confirm the presence of indel mutations.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
This is typically performed as a fee-for-service by specialized companies. The general principle involves screening the compound against a large panel of purified kinases and measuring its effect on their activity.
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Biochemical Kinase Assays: The compound is tested in vitro against a panel of hundreds of kinases. The activity of each kinase is measured in the presence of this compound, typically at a fixed ATP concentration close to the Km for each kinase.
-
Data Analysis: The results are provided as the percentage of inhibition for each kinase at the tested concentration. Follow-up dose-response experiments can be performed for any identified "hits" to determine IC50 values.
Signaling Pathway: this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of DMHCA for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in in vivo studies.
Introduction
N,N-dimethyl-3β-hydroxy-cholenamide (this compound) is a selective liver X receptor (LXR) agonist that shows promise in various therapeutic areas by activating the cholesterol efflux arm of the LXR pathway without stimulating triglyceride synthesis.[1] However, like many lipophilic molecules, this compound is expected to have low aqueous solubility, which can pose challenges for achieving adequate oral bioavailability in preclinical research. This guide offers practical solutions and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for this compound?
A1: The primary challenge for the oral bioavailability of this compound is likely its poor aqueous solubility due to its lipophilic nature. A calculated XLogP3 value of 6.2 suggests high lipophilicity, which often correlates with low solubility in aqueous environments like the gastrointestinal tract.[2] Poor solubility can limit the dissolution of the compound, which is a prerequisite for absorption.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Co-solvents: Using a mixture of solvents to increase the drug's solubility in the dosing vehicle.
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility.
-
Lipid-based formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve solubilization and absorption.
-
Particle size reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area for dissolution.
-
Amorphous solid dispersions: Creating a solid dispersion of the drug in a polymer matrix to prevent crystallization and enhance dissolution.
Q3: Has a specific formulation been successfully used for oral administration of this compound in animal studies?
A3: Yes, published research has successfully administered this compound to mice using two different formulations. One method involved oral gavage with this compound formulated in an aqueous solution of 10% ethanol (B145695) and 4.5% 2-hydroxypropyl-β-cyclodextrin (HPCD).[3][4] Another approach was the administration in drinking water containing 1.1% HPCD.[3][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective liver X receptor (LXR) agonist. LXRs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) on the DNA, leading to the transcription of target genes involved in cholesterol efflux and transport.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations | 1. Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal tract. 2. Inadequate formulation: The chosen vehicle may not be optimal for solubilizing this compound. 3. Precipitation upon administration: The compound may be precipitating out of the formulation when it comes into contact with gastrointestinal fluids. | 1. Optimize the formulation: Utilize solubility-enhancing techniques such as co-solvents (e.g., ethanol), complexing agents (e.g., cyclodextrins), or lipid-based formulations. A previously used formulation for oral gavage is 10% ethanol and 4.5% HPCD in water.[3][4] 2. Particle size reduction: Consider micronization or creating a nanosuspension of this compound to increase the dissolution rate. 3. Pre-formulation studies: Conduct in vitro solubility and dissolution tests in simulated gastric and intestinal fluids to assess the stability of your formulation. |
| High inter-individual variability in pharmacokinetic (PK) data | 1. Inconsistent dosing technique: Improper oral gavage can lead to variability in the administered dose. 2. Animal-related factors: Differences in food intake, stress levels, or gastrointestinal physiology among animals can affect absorption. 3. Formulation instability: The formulation may not be homogenous, leading to inconsistent dosing. | 1. Standardize oral gavage technique: Ensure all personnel are properly trained and follow a consistent protocol. 2. Control experimental conditions: Fast animals overnight (12-18 hours) with free access to water before dosing to minimize variability from food effects. Acclimatize animals to the experimental conditions to reduce stress. 3. Ensure formulation homogeneity: If using a suspension, ensure it is continuously stirred during dosing to maintain uniformity. |
| No observable in vivo effect despite anticipated target engagement | 1. Insufficient bioavailability: The plasma concentrations of this compound may not be reaching the therapeutic threshold. 2. Rapid metabolism: The compound may be undergoing extensive first-pass metabolism in the liver. 3. Analytical issues: The method used to quantify this compound in plasma may not be sensitive enough or may have interference. | 1. Increase the dose: If tolerated, a higher dose may be necessary to achieve therapeutic concentrations. Effective doses in mice have been reported in the range of 37-80 mg/kg/day.[3][4] 2. Investigate metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. 3. Validate the bioanalytical method: Ensure your LC-MS/MS or other analytical method is validated for sensitivity, specificity, accuracy, and precision in the relevant biological matrix. |
Data Presentation
While specific, publicly available quantitative data on the aqueous solubility and oral bioavailability of this compound are limited, the following table summarizes its known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₃NO₂ | PubChem[2] |
| Molecular Weight | 401.6 g/mol | PubChem[2] |
| Calculated XLogP3 | 6.2 | PubChem[2] |
Note: A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.
Experimental Protocols
Formulation of this compound for Oral Gavage in Mice
This protocol is based on a method described in published literature.[3][4]
Materials:
-
N,N-dimethyl-3β-hydroxy-cholenamide (this compound)
-
Ethanol (200 proof)
-
2-Hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile water for injection
Procedure:
-
Prepare a 45% (w/v) solution of HPCD in sterile water.
-
To prepare the vehicle, mix the 45% HPCD solution with ethanol and sterile water to achieve a final concentration of 10% ethanol and 4.5% HPCD.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., for an 80 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 8 mg/mL).
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until the this compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
Protocol for an In Vivo Oral Bioavailability Study in Mice
This is a general protocol that should be adapted based on specific experimental needs and institutional guidelines.
Animal Model:
-
Male or female mice (e.g., C57BL/6J), 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
Dosing:
-
Fast animals overnight (12-18 hours) with free access to water.
-
On the day of the experiment, weigh each animal to determine the precise dosing volume.
-
Administer the prepared this compound formulation via oral gavage at the desired dose (e.g., 80 mg/kg). The dosing volume should typically be 5-10 mL/kg.
-
For determination of absolute bioavailability, a separate cohort of animals should receive this compound intravenously (IV) at a lower dose (e.g., 1-5 mg/kg) in a suitable IV formulation.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. Suggested time points for an oral study: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Keep the blood samples on ice.
Plasma Processing:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until analysis.
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing the in vivo bioavailability of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as an LXR agonist.
References
- 1. A difference between the rat and mouse in the pharmacokinetic interaction of 5,6-dimethylxanthenone-4-acetic acid with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n,n-Dimethyl-3beta-hydroxy-cholenamide | C26H43NO2 | CID 71060487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity [frontiersin.org]
Addressing batch-to-batch variability of synthetic DMHCA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic N,N-dimethyl-4-hydroxy-3-methoxycinnamamide (DMHCA). Our goal is to help you address batch-to-batch variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the efficacy of a new batch of synthetic this compound compared to our previous lot. What are the potential causes?
A1: Batch-to-batch variability in synthetic small molecules like this compound can stem from several factors related to its chemical purity and composition. Key potential causes include:
-
Presence of Impurities: The multi-step synthesis of this compound can result in side-products or unreacted starting materials in the final product. Some of these impurities may possess biological activity that could either potentiate or inhibit the expected effects of this compound, leading to inconsistent experimental outcomes.[1]
-
Isomeric Purity: this compound may exist as different stereoisomers, and their biological activities can vary significantly. Inconsistencies in the stereochemical purity between different batches can lead to different experimental results.[1]
-
Incorrect Concentration: Inaccurate determination of the this compound concentration in your stock solution can be a source of variability. This may be due to weighing errors, incomplete solubilization, or degradation of the compound over time.[1]
-
Compound Degradation: Like many small molecules, this compound can degrade if not stored under optimal conditions. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can break down the compound, thereby reducing its effective concentration.[1]
-
Variations in Crystal Polymorphism: Different batches may have different crystalline structures (polymorphs), which can affect solubility and bioavailability, leading to altered activity in cellular assays.
Q2: How can we validate a new batch of synthetic this compound before starting our experiments?
A2: It is crucial to perform a comprehensive quality control (QC) check on each new batch of this compound. A systematic approach to validating a new batch will help ensure consistency and prevent costly experimental failures. We recommend the following steps:
-
Chemical Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity and purity of the compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To verify the chemical structure and isomeric purity.
-
-
Concentration Verification:
-
Accurately weigh the compound using a calibrated balance.
-
Ensure complete solubilization in the appropriate solvent.
-
-
Functional Validation:
-
Perform a dose-response experiment using a well-established in vitro assay (e.g., a cell viability assay or a target-specific enzymatic assay).
-
Compare the IC50 or EC50 value of the new batch with that of a previously validated, "gold-standard" batch.
-
Q3: Our recent experiments with a new batch of this compound are showing high variability between replicate wells. What could be the issue?
A3: High variability between replicates is often due to procedural inconsistencies rather than the compound itself. Here are a few things to check:[2]
-
Incomplete Solubilization: Ensure your this compound stock solution is fully dissolved before making dilutions. Precipitates can lead to inconsistent concentrations in your assay plates.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when working with small volumes.[2]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability in cellular assays. Ensure your cell suspension is homogenous before seeding.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered compound concentrations. Consider not using the outer wells for experimental data points.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low or no activity with a new batch of this compound, but the positive control works. | The new batch of this compound may be inactive or have low potency. | Perform chemical characterization (LC-MS, NMR) to verify the identity and purity of the new batch.[1] Compare its functional activity (e.g., IC50) to a reference batch. |
| High background signal in the assay. | The this compound batch may contain fluorescent or luminescent impurities. | Check the purity of the compound by HPLC with a fluorescent detector if applicable. Run a control plate with the compound in media alone to assess for background signal. |
| Unexpected cell toxicity or morphology changes. | The batch may contain a toxic impurity. | Review the impurity profile from the LC-MS analysis. If possible, test the identified impurities for their effects on cells. |
| Inconsistent results over time with the same batch. | The this compound may be degrading in solution. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[2] Store stock solutions at the recommended temperature and protected from light. |
Quantitative Data Summary
The following table provides an example of how to summarize QC data for different batches of synthetic this compound.
| Batch ID | Purity (by HPLC) | Identity (by LC-MS) | Concentration (Stock Solution) | Functional Activity (IC50 in HEK293 cells) |
| This compound-001 | 98.5% | Confirmed | 10.1 mM | 5.2 µM |
| This compound-002 | 99.2% | Confirmed | 9.9 mM | 5.5 µM |
| This compound-003 | 95.1% | Confirmed (minor impurity detected) | 10.0 mM | 8.9 µM |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the new this compound batch in a suitable solvent (e.g., DMSO). Dilute this solution to 1 µg/mL in a mixture of water and acetonitrile (B52724) (50:50) with 0.1% formic acid.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Compare the retention time and mass spectrum of the new batch to a previously validated reference standard to confirm its identity.[1] Integrate the peak areas to determine purity.
-
Protocol 2: Functional Validation of this compound by Cell Viability Assay
-
Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa) at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the new this compound batch and a reference batch in complete growth medium. A typical concentration range would be from 100 µM down to 0.1 µM.
-
Cell Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the dose-response curve. Calculate the IC50 value for both the new and reference batches of this compound.
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Workflow for new batch validation of this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Best Practices for Long-Term Storage of DMHCA Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of N,N-dimethyl-hexadecylamine (DMHCA) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is a long-chain aliphatic amine with low solubility in water.[1][2] Therefore, it is recommended to use polar organic solvents for preparing stock solutions. Common choices include ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).[3][4] The choice of solvent should also be compatible with your downstream experimental assays.
Q2: What are the ideal storage temperatures for this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at low temperatures to minimize potential degradation. Storage at -20°C is a common practice for organic compound solutions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I protect this compound solutions from degradation?
A3: this compound, as a tertiary amine, may be susceptible to oxidation and photodegradation. To ensure the stability of your solutions, the following precautions should be taken:
-
Protection from Light: Store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For maximum stability, especially for very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container. This minimizes exposure to atmospheric oxygen.
-
Proper Sealing: Ensure that storage containers are tightly sealed to prevent solvent evaporation and exposure to air and moisture.[5]
Q4: What are the signs of this compound solution degradation?
A4: Degradation of this compound solutions may not always be visually apparent. However, you should be aware of the following potential indicators:
-
Color Change: Any noticeable change in the color of the solution could indicate chemical degradation.
-
Precipitation: The formation of precipitates may suggest that the compound is coming out of solution or that degradation products are insoluble.
-
Inconsistent Experimental Results: A gradual loss of potency or variability in experimental outcomes over time can be a strong indicator of compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or Precipitation in Solution | - Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature. - Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the effective concentration of this compound. - Temperature Fluctuation: Changes in temperature can affect the solubility of this compound. | - Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. - Ensure vials are tightly capped. Parafilm can be used for extra sealing. - Avoid frequent temperature changes. Store at a stable, low temperature. |
| Loss of Compound Activity or Inconsistent Results | - Chemical Degradation: The this compound may be degrading due to oxidation, hydrolysis, or reaction with impurities in the solvent. - Repeated Freeze-Thaw Cycles: This can lead to degradation of the compound and compromise the integrity of the solution. - Inaccurate Pipetting: Inconsistent volumes of the stock solution will lead to variability in final concentrations. | - Prepare fresh solutions for critical experiments. - Perform a stability assessment of your solution (see Experimental Protocols section). - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Calibrate your pipettes regularly and use proper pipetting techniques. |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | - Degradation Products: New peaks may correspond to compounds formed from the degradation of this compound. - Solvent Impurities: Impurities in the solvent can sometimes be detected. - Contamination: The solution may have been contaminated during preparation or handling. | - Run a blank (solvent only) to check for solvent-related peaks. - Compare the chromatogram of a freshly prepared this compound solution with that of the stored solution. - If degradation is suspected, a forced degradation study can help identify potential degradation products.[6][7] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general procedure for conducting a stability study of a this compound solution using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in a suitable, high-purity organic solvent (e.g., HPLC-grade ethanol or DMSO) to a final concentration of 1 mg/mL.
- Mix thoroughly until the this compound is completely dissolved.
2. Initial Analysis (Time Zero):
- Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system and record the chromatogram. The area of the this compound peak at time zero will serve as the baseline.
3. Storage Conditions:
- Aliquot the remaining stock solution into several amber vials.
- Store the vials under different conditions to be tested (e.g., -20°C, 4°C, and room temperature, with and without light exposure).
4. Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
- Allow the solution to come to room temperature.
- Prepare a sample for HPLC analysis in the same manner as the time-zero sample.
- Analyze the sample by HPLC and record the peak area of this compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the time-zero sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- Plot the percentage of this compound remaining against time for each storage condition to determine the stability profile.
6. Forced Degradation (Optional):
- To identify potential degradation products, a forced degradation study can be performed.[6][7] This involves exposing the this compound solution to harsh conditions such as acid, base, heat, and oxidizing agents. Analysis of these stressed samples by HPLC-MS can help in the identification of degradation products.
Visualizations
References
- 1. Fatty Amines and Their Derivatives Industry Research Series - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. mdpi.com [mdpi.com]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
How to control for vehicle effects in DMHCA experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using DMHCA (N,N-Dimethyl-4-hydroxy-3-methoxycinnamide) in in vitro and in vivo experiments. The focus is on properly controlling for the effects of the vehicle used to dissolve and deliver the compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for this compound experiments?
A vehicle control is a crucial experimental group that is treated with the same solvent (the "vehicle") used to dissolve the test compound (this compound), but without the compound itself. It serves as a baseline to ensure that any observed biological effects are due to this compound and not the solvent. This is particularly important because common vehicles like Dimethyl Sulfoxide (DMSO) can have their own biological effects, such as altering membrane fluidity, inducing cellular stress, or even directly interacting with cellular components. Without a proper vehicle control, these effects could be misinterpreted as this compound-specific activity.
This compound is a selective Liver X Receptor (LXR) agonist that impacts cholesterol homeostasis and inflammation. Vehicles like DMSO have also been reported to have anti-inflammatory properties and can affect cellular processes and epigenetic landscapes even at low concentrations. Therefore, a vehicle control is mandatory to distinguish the effects of this compound from any potential confounding effects of the solvent.
Q2: What are the most common vehicles for a compound like this compound, and what is the recommended maximum concentration?
This compound is a lipophilic compound, often requiring an organic solvent for dissolution. The most common vehicle for such compounds in cell-based assays is DMSO.
It is critical to keep the final concentration of the vehicle as low as possible. For DMSO, the recommended maximum concentration in most cell-based assays is below 0.5% , and it should almost never exceed 1%. Higher concentrations can lead to significant cytotoxicity and off-target effects, confounding the experimental results. The optimal, non-toxic concentration should always be determined empirically for your specific cell line and assay duration.
Caption: Experimental workflow incorporating essential vehicle controls.
Troubleshooting Guide
Q3: My vehicle control (e.g., 0.5% DMSO) is showing a significant biological effect. What are my next steps?
If the vehicle control shows a significant effect compared to the negative control (media only), it indicates the solvent is impacting your experimental system.
// Decision points is_conc_high [label="Is vehicle concentration\n> 0.1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; is_solubility_issue [label="Is this compound solubility\na limiting factor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; is_cell_sensitive [label="Is the cell line\nknown to be sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; is_effect_consistent [label="Is the vehicle effect\nsmall and consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled];
// Actions lower_conc [label="Action: Lower vehicle\nconcentration to ≤ 0.1%\nand re-test.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alt_vehicle [label="Action: Test alternative\nvehicles (e.g., Ethanol,\ncyclodextrin formulations).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_assay [label="Action: Optimize other\nparameters (e.g., reduce\nincubation time, change\ncell density).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; normalize_data [label="Action: Normalize data by\nsubtracting the vehicle\nresponse. Proceed with caution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate experiment.\nVehicle is confounding.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Logic Flow start -> is_conc_high; is_conc_high -> lower_conc [label="Yes"]; is_conc_high -> is_solubility_issue [label="No"];
lower_conc -> is_solubility_issue;
is_solubility_issue -> alt_vehicle [label="Yes"]; is_solubility_issue -> is_cell_sensitive [label="No"];
alt_vehicle -> re_evaluate [label="If alternatives also fail"];
is_cell_sensitive -> optimize_assay [label="Yes"]; is_cell_sensitive -> is_effect_consistent [label="No"];
optimize_assay -> re_evaluate [label="If optimization fails"];
is_effect_consistent -> normalize_data [label="Yes"]; is_effect_consistent -> re_evaluate [label="No"]; }
Caption: Troubleshooting decision tree for unexpected vehicle effects.
-
Lower the Vehicle Concentration : This is the most direct solution. Try to reduce the final concentration of the vehicle to the lowest possible level that maintains this compound solubility (e.g., 0.1% or lower).
-
Test Alternative Vehicles : If lowering the concentration isn't possible due to solubility constraints, consider other solvents. Ethanol can be an alternative, though it also has biological effects. For in vivo studies, aqueous solutions of cellulose (B213188) derivatives (like CMC) or formulations with Tween 80 are common.
-
Optimize Assay Parameters : The effect of the vehicle might be mitigated by changing other experimental conditions, such as reducing the incubation time or optimizing the cell seeding density.
-
Data Normalization : If the vehicle effect is minor, consistent, and well-characterized, you can normalize your data by subtracting the average response of the vehicle control from all other data points. However, this should be done with caution, as it assumes an additive effect which may not be accurate.
Q4: I am seeing high variability between my vehicle control replicates. What could be the cause?
High variability in controls can invalidate an experiment. Common causes include:
-
Inconsistent Vehicle Concentration : Ensure precise and consistent pipetting when preparing serial dilutions and adding the vehicle to your assay wells. Preparing a master mix for the vehicle control can help.
-
Cell Seeding Inconsistency : Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before plating and check your pipetting technique.
-
Edge Effects : Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media and vehicle concentration. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile buffer or media to maintain humidity.
-
Contamination : Bacterial or fungal contamination can significantly impact cell health and assay readouts. Always use sterile techniques.
Q5: How do I properly normalize my data to the vehicle control?
Data from
Technical Support Center: Refining DMHCA Delivery Methods for Targeted Tissue Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing N,N-dimethyl-2-hydoxy-3-cyclohexyl-3-arylpropanamide (DMHCA) in experimental settings. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful application of this compound and the refinement of its delivery for targeted tissue effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N,N-dimethyl-3β-hydroxycholenamide) is a selective Liver X Receptor (LXR) agonist. Its primary mechanism involves a dual action: it directly activates LXR and also inhibits the enzyme Δ24-dehydrocholesterol reductase (DHCR24).[1][2] This inhibition leads to the accumulation of desmosterol (B1670304), a potent endogenous LXR agonist.[1][3] This dual mechanism promotes the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), leading to cholesterol efflux from cells.[1]
Q2: How does this compound differ from other LXR agonists like T0901317?
A2: this compound is considered a gene-selective LXR modulator.[1] Unlike pan-LXR agonists such as T0901317, this compound selectively activates the cholesterol efflux pathway mediated by ABCA1 with minimal induction of the SREBP-1c gene, which is responsible for fatty acid and triglyceride synthesis.[1][4] This selectivity reduces the risk of common side effects associated with other LXR agonists, such as hypertriglyceridemia and hepatic steatosis (fatty liver).[1][5]
Q3: What are the main challenges in the delivery of this compound?
A3: As a hydrophobic molecule, this compound has low aqueous solubility, which can pose challenges for its formulation and in vivo delivery.[6][7] Achieving targeted delivery to specific tissues to maximize therapeutic effects and minimize potential off-target effects is another key challenge. Nanoparticle-based delivery systems are a promising strategy to overcome these hurdles by improving solubility and enabling targeted delivery to specific cell types, such as macrophages in atherosclerotic plaques.[6]
Q4: What are the known side effects of LXR agonists and how can they be mitigated?
A4: The most significant side effects of many LXR agonists are hyperlipidemia and hepatic steatosis, primarily mediated by the LXRα isoform.[8][9] While this compound is designed to minimize these effects, it is still crucial to monitor for them. Mitigation strategies include using the lowest effective dose, considering LXRβ-selective agonists if appropriate for the research question, and co-administration with agents that can counteract lipogenesis, such as n-3 fatty acids.[8][9] For CNS studies, intranasal delivery can be explored to reduce systemic exposure.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Weak Induction of Target Genes (e.g., ABCA1) in Cell-Based Assays
-
Possible Cause:
-
Cell Health and Density: Cells may be unhealthy, in the wrong growth phase, or plated at an inappropriate density.
-
This compound Degradation or Precipitation: this compound may have degraded due to improper storage or precipitated out of the culture medium.
-
Low LXR Expression in Cell Line: The chosen cell line may not express sufficient levels of LXRα or LXRβ to elicit a strong response.
-
Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may not be optimal.
-
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Optimize cell seeding density for your specific cell line.
-
Check this compound Solution: Prepare fresh this compound stock solutions in an appropriate solvent like DMSO. Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Confirm LXR Expression: If possible, confirm the expression of LXRα and LXRβ in your cell line using qPCR or Western blotting.
-
Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for this compound in your specific cell model. A typical starting point for in vitro studies is in the low micromolar range.
-
Include Positive Controls: Use a well-characterized LXR agonist, such as T0901317, as a positive control to ensure the experimental system is responsive.
-
Issue 2: Unexpected In Vivo Side Effects (e.g., Elevated Plasma Triglycerides)
-
Possible Cause:
-
On-Target Effect of LXR Agonism: Although this compound has reduced lipogenic effects, high doses or prolonged treatment may still induce some level of SREBP-1c activation.
-
Animal Model Variability: The metabolic response to LXR agonists can vary between different animal models and strains.
-
Formulation and Bioavailability Issues: The formulation used for delivery may lead to unexpectedly high systemic exposure.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Determine the therapeutic window for this compound in your animal model to identify a dose that provides the desired therapeutic effect with minimal side effects.
-
Monitor Metabolic Parameters: Routinely measure plasma triglyceride and cholesterol levels, as well as liver enzymes. Perform histological analysis of the liver (e.g., Oil Red O staining) to assess for steatosis.
-
Optimize Formulation: If using oral gavage, ensure the vehicle is appropriate for a hydrophobic compound and that the formulation is a stable suspension or solution.
-
Consider Alternative Delivery Routes: For targeted effects, explore nanoparticle-mediated delivery or tissue-specific administration routes to limit systemic exposure.
-
Issue 3: High Variability in Atherosclerotic Plaque Quantification
-
Possible Cause:
-
Inconsistent Dissection and Staining: Variability in the dissection of the aorta or inconsistent staining procedures can lead to inaccurate plaque measurements.
-
Subjectivity in Image Analysis: Manual quantification of plaque area can be subjective.
-
Biological Variability: There is inherent biological variability in the development of atherosclerosis even within the same group of animals.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Use a standardized protocol for aorta dissection, fixation, and staining (e.g., Oil Red O for en face analysis).
-
Use Image Analysis Software: Employ image analysis software for consistent and objective quantification of plaque area.
-
Blinded Analysis: Whenever possible, the person performing the plaque quantification should be blinded to the experimental groups.
-
Sufficient Sample Size: Ensure a sufficient number of animals per group to account for biological variability.
-
Multiple Quantification Methods: Consider using more than one method to quantify atherosclerosis, such as both en face analysis of the entire aorta and cross-sectional analysis of the aortic root.
-
Data Presentation
Table 1: In Vivo Effects of this compound on Retinal and Bone Marrow Parameters in Diabetic Mice
| Parameter | Control (Diabetic) | This compound-treated (Diabetic) | Fold Change/Percentage Change | Reference |
| Total Retinal Cholesterol | High | Baseline Levels | >10-fold reduction | [1] |
| Retinal ABCA1 Expression | Low | Increased | >100% increase | [1] |
| Retinal Desmosterol | Low | Significantly Increased | - | [1] |
| Retinal Free Oxysterols | Low | Increased | >50% increase | [1] |
| Circulating Angiogenic Cells (CACs) | Reduced | Increased | - | [1] |
| Bone Marrow TNF-α | Elevated | Baseline Levels | Reduction | [1] |
| Bone Marrow CCL-2 | Elevated | Reduced | >50% reduction | [1] |
Table 2: Comparison of this compound and T0901317 Effects on LXR Target Gene Expression
| Gene | This compound Effect | T0901317 Effect | Key Difference | Reference |
| ABCA1 | Strong Induction | Strong Induction | Both are potent inducers. | |
| ABCG1 | Strong Induction | Strong Induction | Both are potent inducers. | |
| SREBP-1c | Minimal Induction | Strong Induction | This compound is a weak inducer, reducing the risk of lipogenesis. | [1] |
| FAS | Minimal Induction | Strong Induction | This compound is a weak inducer, reducing the risk of lipogenesis. | |
| SCD-1 | Minimal Induction | Strong Induction | This compound is a weak inducer, reducing the risk of lipogenesis. | [4] |
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Study in ApoE-/- Mice
-
Animal Model: 8-week-old male Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet: Feed mice a high-fat/high-cholesterol "Western-type" diet for a period of 8-12 weeks to induce atherosclerotic plaque formation.
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer this compound daily via oral gavage at a dose of 8 mg/kg body weight. The control group should receive the vehicle only.
-
-
Treatment Duration: Treat the mice for 8-12 weeks.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood for plasma lipid analysis (total cholesterol, triglycerides).
-
Perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Plaque Quantification (En Face Method):
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software to quantify the total aortic surface area and the Oil Red O-positive (plaque) area. Express the plaque area as a percentage of the total aortic surface area.
-
-
Aortic Root Analysis:
-
Embed the heart and aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Prepare serial cryosections (e.g., 10 µm thick) of the aortic root.
-
Stain sections with Oil Red O and hematoxylin (B73222) to visualize plaque area and cellularity.
-
Quantify the lesion area in multiple sections throughout the aortic root using image analysis software.
-
Protocol 2: Cell-Based ABCA1 Expression Assay
-
Cell Line: Use a relevant cell line that expresses LXRs, such as human THP-1 macrophages or mouse RAW 264.7 macrophages.
-
Cell Culture and Differentiation:
-
Culture cells in appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
For THP-1 monocytes, differentiate into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM T0901317).
-
-
RNA Isolation and qPCR for ABCA1 mRNA Expression:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using primers specific for ABCA1 and a housekeeping gene (e.g., GAPDH, RPL28) for normalization.
-
Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method.
-
-
Western Blot for ABCA1 Protein Expression:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE on a 7.5% gel. Note: Do not boil the samples, as this can cause ABCA1 to aggregate.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against ABCA1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the ABCA1 band intensity to a loading control (e.g., β-actin or Na+/K+-ATPase).
-
Mandatory Visualizations
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What dictates the accumulation of desmosterol in the developing brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Adjusting DMHCA treatment duration for optimal gene induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DMHCA (N,N-dimethyl-3β-hydroxy-cholenamide) treatment duration for effective gene induction.
Troubleshooting Guide
Issue: Suboptimal or No Induction of Target Genes
Researchers may encounter lower-than-expected or no induction of target genes following this compound treatment. This can be due to several factors related to treatment duration and experimental setup.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Inappropriate Treatment Duration | Perform a time-course experiment. We recommend starting with a broad range of time points (e.g., 3, 6, 12, 24, and 48 hours). | The kinetics of gene induction can vary significantly between different target genes. Some genes, known as immediate early response genes, are induced rapidly, while others may require a longer exposure to this compound. For instance, with the LXR agonist TO-901317, induction of SREBP-1c in primary hepatocytes begins to taper off after 12 hours.[1] |
| Incorrect this compound Concentration | Conduct a dose-response experiment. A typical starting range for in vitro studies is 0.1 µM to 10 µM. | The optimal concentration of this compound can be cell-type specific. A dose-response curve will help identify the concentration that yields the maximal induction of your target gene without causing cellular toxicity. |
| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and are at an optimal confluency (typically 70-80%) at the time of treatment. | Cellular stress or over-confluency can alter signaling pathways and affect the cellular response to this compound, leading to inconsistent or poor gene induction. |
| This compound Stability | Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. | This compound, like many small molecules, can degrade over time, especially in solution, leading to reduced potency. |
| Low LXR Expression in Cell Line | Verify the expression of Liver X Receptors (LXRα and LXRβ) in your cell line using qPCR or Western blotting. | This compound is an LXR agonist; therefore, the target cells must express LXRs to respond to the treatment. LXRα expression itself can be induced by LXR agonists, a process that can take several hours.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for this compound to see gene induction?
A1: For initial experiments, we recommend a time-course study with treatment durations of 3, 6, 12, 24, and 48 hours. This range allows for the detection of both early and late response genes. Studies with other LXR agonists have shown significant increases in LXRα mRNA and protein levels as early as 3 hours, with this increase being sustained for up to 24 hours. The expression of target genes like ABCA1 and SREBP-1c often follows a similar timeline.
Q2: How long should I treat my cells with this compound for long-term studies?
A2: The definition of "long-term" can vary depending on the experimental goals. For studies investigating chronic effects or cellular adaptation, treatment periods can extend from 72 hours to several days or even weeks. For example, some studies have evaluated the effects of LXR agonists on cell proliferation over 24, 48, and 72 hours.[3] For in vivo studies, treatment with LXR agonists has been carried out for as long as 12 weeks. It is crucial to monitor cell viability and change the media with fresh this compound at regular intervals during extended treatments to ensure compound stability and nutrient availability.
Q3: Can the duration of this compound treatment influence different cellular pathways in opposite ways?
A3: Yes, the duration of treatment with an LXR agonist like this compound can have differential effects on various pathways. For example, in human macrophages, pretreatment with an LXR agonist for less than 12 hours can inhibit the induction of pro-inflammatory genes, while pretreatment for 24-48 hours can enhance it. This highlights the importance of carefully selecting the treatment duration based on the specific biological question being addressed.
Q4: Should I expect the induction of all LXR target genes to follow the same time course?
A4: No, the induction kinetics can vary between different LXR target genes. This can be due to a variety of factors, including the affinity of the LXR/RXR heterodimer for the specific gene promoter, the presence of other regulatory elements, and the involvement of co-activator or co-repressor proteins. Therefore, it is essential to perform a time-course analysis for each target gene of interest.
Q5: What is a typical time frame to observe changes in protein levels after this compound treatment?
A5: Changes in protein levels will generally occur after changes in mRNA levels. The exact timing depends on the half-life of both the mRNA and the protein. As a general rule, you can expect to see detectable changes in protein levels several hours after the peak of mRNA induction. For example, if peak mRNA induction is observed at 12 hours, you might start to see significant protein accumulation at 18-24 hours. A time-course Western blot analysis is recommended to determine the optimal time point for protein analysis.
Experimental Protocols
Protocol 1: Time-Course Experiment for Gene Expression Analysis
This protocol outlines a typical time-course experiment to determine the optimal this compound treatment duration for inducing a target gene.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase and at 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) group.
-
-
Incubation: Incubate the cells for various durations (e.g., 3, 6, 12, 24, and 48 hours).
-
Cell Lysis and RNA Extraction: At each time point, wash the cells with PBS and then lyse them using a suitable lysis buffer. Extract total RNA using your preferred method.
-
Gene Expression Analysis: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the relative expression levels of your target gene(s) at each time point compared to the vehicle control.
Protocol 2: Dose-Response Experiment for Gene Expression Analysis
This protocol is designed to identify the optimal concentration of this compound for gene induction.
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in your cell culture medium (e.g., 0.1, 0.5, 1, 5, and 10 µM).
-
Remove the old medium and treat the cells with the different concentrations of this compound for the optimal duration determined from your time-course experiment. Include a vehicle control.
-
-
Incubation: Incubate the cells for the predetermined optimal time.
-
Cell Lysis, RNA Extraction, and Gene Expression Analysis: Follow steps 5 and 6 from Protocol 1 to determine the gene expression levels at each this compound concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates the LXR/RXR heterodimer, leading to target gene transcription and inhibition of the NF-κB pathway.
Experimental Workflow for Optimizing Treatment Duration
Caption: A logical workflow for determining the optimal this compound treatment duration and concentration for gene induction experiments.
References
- 1. Distinct roles of insulin and liver X receptor in the induction and cleavage of sterol regulatory elementbinding protein-1c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. LXR agonist treatment of blastic plasmacytoid dendritic cell neoplasm restores cholesterol efflux and triggers apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating DMHCA Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of DMHCA (N,N-dimethyl-3β-hydroxy-cholenamide), a selective Liver X Receptor (LXR) agonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective synthetic agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in regulating cholesterol homeostasis, inflammation, and fatty acid metabolism.[1] Upon binding to this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription.[2] A key feature of this compound is that it selectively activates the cholesterol efflux arm of the LXR pathway without significantly stimulating triglyceride synthesis, a common side effect of other LXR agonists.[1]
Q2: What are the primary cellular effects of this compound treatment?
A2: The primary effects of this compound are the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). This leads to an increased efflux of cholesterol from the cell. Additionally, this compound exhibits anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-3.[2]
Q3: What solvent should I use to dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity or off-target effects.[3]
Q4: How do I determine the optimal working concentration of this compound for my new cell line?
A4: The optimal concentration should be determined empirically for each new cell line. A dose-response experiment is recommended, starting with a broad range of concentrations (e.g., 10 nM to 10 µM). The ideal concentration should induce a robust response in downstream assays (like target gene expression) without causing significant cytotoxicity.[4]
Experimental Validation Workflow
The validation process for this compound in a new cell line can be broken down into a series of logical steps. This workflow ensures that prerequisite conditions are met before proceeding to functional assays.
Caption: Workflow for validating this compound activity in a new cell line.
LXR Signaling Pathway
This compound activates the LXR pathway, leading to the transcription of genes involved in cholesterol transport and metabolism.
Caption: Simplified LXR signaling pathway activated by this compound.
Experimental Protocols
Western Blot for LXRα/β Expression
Objective: To confirm the presence of the drug target (LXRα and/or LXRβ) in the new cell line.
Methodology:
-
Cell Lysis: Grow cells to 80-90% confluency. Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LXRα and LXRβ (as per manufacturer's instructions) overnight at 4°C. Include a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Quantitative PCR (qPCR) for LXR Target Genes
Objective: To quantify the change in expression of LXR target genes (e.g., ABCA1, ABCG1) following this compound treatment.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cholesterol Efflux Assay
Objective: To measure the functional outcome of LXR activation—the capacity of cells to efflux cholesterol to an acceptor.
Methodology:
-
Labeling: Plate cells and incubate them with a radiolabeled cholesterol source (e.g., ³H-cholesterol) in the culture medium for 24 hours to allow for cholesterol loading.
-
Equilibration & Treatment: Wash cells and equilibrate in serum-free medium. Then, treat cells with this compound (and a vehicle control) for 18-24 hours to induce expression of efflux transporters.
-
Efflux: Replace the medium with serum-free medium containing a cholesterol acceptor (e.g., Apolipoprotein A-I or HDL). Incubate for 4-6 hours.
-
Quantification:
-
Collect the medium (contains effluxed cholesterol).
-
Lyse the cells to collect the intracellular cholesterol.
-
Measure the radioactivity in both fractions using a scintillation counter.
-
-
Calculation: Percent efflux = [cpm(medium) / (cpm(medium) + cpm(cells))] x 100.
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Relative Expression of LXR Target Genes
| Treatment | Concentration | ABCA1 Fold Change (Mean ± SD) | ABCG1 Fold Change (Mean ± SD) |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound | 100 nM | 2.5 ± 0.3 | 2.1 ± 0.25 |
| This compound | 1 µM | 8.2 ± 0.9 | 7.5 ± 0.8 |
| this compound | 10 µM | 15.6 ± 2.1 | 14.3 ± 1.9 |
Table 2: Cholesterol Efflux Assay Results
| Treatment | Concentration | % Cholesterol Efflux (Mean ± SD) |
|---|---|---|
| Vehicle (DMSO) | 0.1% | 12.5 ± 1.8 |
| This compound | 1 µM | 28.7 ± 3.1 |
| Positive Control | - | 35.2 ± 2.9 |
Troubleshooting Guide
Problem: I do not observe an increase in LXR target gene expression after this compound treatment.
This is a common issue when moving to a new cell line. The following workflow can help diagnose the problem.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Unveiling the Selectivity of DMHCA for LXRβ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) with other prominent Liver X Receptor (LXR) modulators, focusing on the validation of its selectivity for LXRβ over LXRα. The data presented herein is intended to assist researchers in making informed decisions for their studies in metabolic diseases, inflammation, and neurodegenerative disorders.
Liver X Receptors, existing as two isoforms, LXRα and LXRβ, are critical nuclear receptors that govern cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. While activation of both isoforms can be therapeutically beneficial, LXRα activation is often associated with undesired lipogenic side effects, such as increased hepatic triglyceride synthesis. This has spurred the development of LXRβ-selective agonists like this compound, which aim to retain the therapeutic benefits while minimizing adverse effects.
One study utilizing single-cell RNA sequencing on hematopoietic stem cells from diabetic mice reported that LXRβ activity was heightened following this compound treatment, whereas LXRα activity remained below the detection threshold, providing strong evidence for its LXRβ selectivity in this cell type.[1][2] Furthermore, this compound is recognized for selectively activating the cholesterol efflux arm of the LXR pathway by inducing the ATP-binding cassette transporter (ABCA1), with negligible impact on the sterol regulatory element-binding protein 1c (SREBP1c), a key regulator of lipogenesis.[1][3][4][5]
Comparative Analysis of LXR Modulators
To contextualize the selectivity of this compound, this section presents a quantitative comparison with well-characterized pan-LXR agonists and another LXRβ-selective agonist. While direct, head-to-head quantitative binding or transactivation data for this compound on both LXRα and LXRβ from a single publicly available study is limited, its functional selectivity is widely supported by downstream gene expression analysis.
| Compound | Type | LXRα Activity | LXRβ Activity | Selectivity Profile |
| This compound | LXRβ-Selective Agonist | Minimally Activating (based on downstream gene expression) | Activating | Functionally selective for LXRβ, as evidenced by the induction of ABCA1 with minimal effect on SREBP1c. |
| T0901317 | Pan-LXR Agonist | EC50: ~20-50 nM | EC50: ~50 nM | Potent activator of both LXRα and LXRβ. |
| GW3965 | Pan-LXR Agonist | EC50: 190 nM | EC50: 30 nM | Potent activator of both isoforms, with some preference for LXRβ. |
| BMS-852927 (XL041) | LXRβ-Selective Agonist | Ki: 19 nM (20% activity vs. full agonist) | Ki: 12 nM (88% activity vs. full agonist) | High affinity for both isoforms with significantly greater functional activity on LXRβ. |
Experimental Protocols
The validation of LXR modulator selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used in the characterization of these compounds.
Luciferase Reporter Gene Assay for LXR Activation
This cell-based assay is a cornerstone for quantifying the ability of a compound to activate LXR isoforms.
1. Principle: A reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE) is transfected into host cells that also express either LXRα or LXRβ. Activation of the LXR by a ligand leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a readout of receptor activation.
2. Materials:
-
HEK293T or other suitable host cells
-
Expression plasmids for human LXRα and LXRβ
-
LXRE-driven firefly luciferase reporter plasmid (e.g., pGL4)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
3. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXRα or LXRβ expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., T0901317).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between an LXR and a co-activator peptide.
1. Principle: The LXR ligand-binding domain (LBD) is tagged with a donor fluorophore (e.g., terbium), and a co-activator peptide (containing an LXXLL motif) is tagged with an acceptor fluorophore (e.g., fluorescein). Upon ligand binding, the LXR-LBD undergoes a conformational change that promotes the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, resulting in a measurable signal.
2. Materials:
-
Purified, recombinant LXRα-LBD and LXRβ-LBD tagged with GST
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescein-labeled co-activator peptide (e.g., from SRC1/NCoA-1) (acceptor)
-
Assay buffer
-
Test compounds
-
Microplate reader capable of TR-FRET measurements
3. Procedure:
-
Reagent Preparation: Prepare solutions of the LXR-LBD, terbium-labeled antibody, and fluorescein-labeled co-activator peptide in assay buffer.
-
Compound Dispensing: Dispense the test compounds at various concentrations into a low-volume 384-well plate.
-
Addition of LXR and Co-activator: Add the LXR-LBD and the fluorescein-labeled co-activator peptide to the wells.
-
Addition of Antibody: Add the terbium-labeled anti-GST antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot this ratio against the compound concentration to determine the EC50 value for co-activator recruitment.
Visualizing LXR Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the LXR signaling pathway and the experimental workflow for assessing LXRβ selectivity.
References
- 1. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of DMHCA's Effects in Different Diabetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA), a selective Liver X Receptor (LXR) agonist, and its effects in a key diabetic model. Due to the current lack of published cross-validation studies for this compound in multiple diabetic models, this guide focuses on its detailed effects in the well-established type 2 diabetic db/db mouse model. To offer a broader context for researchers, we compare these findings with data from alternative therapeutic approaches for diabetic dyslipidemia and related complications, highlighting their effects in various diabetic animal models, including streptozotocin (B1681764) (STZ)-induced and non-obese diabetic (NOD) mice.
Executive Summary
This compound has demonstrated significant therapeutic potential in preclinical studies, primarily through its selective activation of the LXR signaling pathway. This activation leads to the beneficial regulation of cholesterol homeostasis and inflammation without inducing the undesirable side effect of triglyceride synthesis commonly associated with other LXR agonists. In type 2 diabetic (db/db) mice, this compound has been shown to correct retinal and bone marrow dysfunction, restore cholesterol balance, and reduce systemic inflammation. While these results are promising, the efficacy of this compound has not yet been reported in other diabetic models, such as those for type 1 diabetes. This guide presents the available data for this compound and contrasts it with established and emerging therapies for diabetic complications, providing a valuable resource for researchers evaluating novel therapeutic strategies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative effects of this compound in the db/db mouse model and compare them with the effects of other therapeutic agents in various diabetic models.
Table 1: Effects on Retinal Function and Pathology
| Treatment | Diabetic Model | Key Retinal Endpoints | Quantitative Results | Citation(s) |
| This compound | db/db mice | Scotopic Response (ERG) | Increased to 229±50 µV from 76±20 µV in untreated db/db mice. | [1] |
| Retinal Inflammatory Cells (CD45+) | Reduced to 31±7 cells from 55±7 cells in untreated db/db mice. | [1] | ||
| Retinal Macrophage Polarization (% M1) | Decreased to 79±2% from 87±3% in untreated db/db mice. | [1] | ||
| Retinal Macrophage Polarization (% M2) | Increased to 17±2% from 9±2% in untreated db/db mice. | [1] | ||
| Fenofibrate (B1672516) | STZ-induced rats & Akita mice (Type 1) | Retinal Vascular Permeability | Significantly reduced. | [2] |
| Retinal Vascular Leukostasis | Significantly reduced. | [2] | ||
| db/db mice (Type 2) | Glial Activation & Apoptosis in GCL | Significantly decreased. | [3] | |
| ERG Parameters | Significant improvement in oscillatory potential amplitudes and b-wave implicit time. | [3] | ||
| Statins (Atorvastatin) | db/db mice | Myocardial Fibrosis | Ameliorated by inhibiting oxidative stress and modulating macrophage polarization. | [4] |
Table 2: Effects on Bone Marrow and Hematopoietic Stem Cells
| Treatment | Diabetic Model | Key Hematopoietic Endpoints | Quantitative Results | Citation(s) |
| This compound | db/db mice | Granulocyte-Macrophage Progenitors (%) | Decreased to 1.9±0.3% from 2.8±0.6% in untreated db/db mice. | [1] |
| IL-1β in Bone Marrow | Decreased to 6±0.4 from 10±2.4 in untreated db/db mice. | [1] | ||
| IL-3 in Bone Marrow | Decreased to 0.26±0.03 from 0.6±0.03 in untreated db/db mice. | [1] | ||
| Circulating Angiogenic Cells (CACs) | Significantly increased in bone marrow and peripheral circulation. | [5] | ||
| Hematopoietic Stem Cells (HSCs) | Corrected diabetic myeloidosis by reducing myeloidosis and increasing CACs and erythrocyte progenitors. | [6] | ||
| (No Direct Comparator) | - | - | - | - |
Table 3: Effects on Lipid Profile
| Treatment | Diabetic Model | Key Lipid Endpoints | Quantitative Results | Citation(s) |
| This compound | db/db mice | Retinal Cholesterol Homeostasis | Restored. | [6] |
| Retinal Cholesterol/Demosterol/Lanosterol Ratio | Increased to 199±45 from 65±12 in untreated db/db mice. | [1] | ||
| Statins (Pravastatin, Pitavastatin, Rosuvastatin) | db/db mice | Plasma Triglyceride & Total Cholesterol | No significant effect. | |
| PCSK9 Inhibitors (Evolocumab, Alirocumab) | Human studies (Preclinical in rodents) | LDL-Cholesterol | Robustly decrease by 50-60%. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
Electroretinography (ERG) in Diabetic Mice
Objective: To assess the functional integrity of the retina.
Protocol:
-
Animal Preparation: Mice are dark-adapted overnight. All procedures are performed under dim red light. Anesthesia is induced with a ketamine/xylazine mixture. Pupils are dilated with a topical mydriatic agent.
-
Electrode Placement: A gold-wire loop electrode is placed on the cornea, a reference electrode is inserted into the cheek, and a ground electrode is attached to the tail.
-
Stimulation and Recording: Full-field scotopic ERGs are recorded in response to brief flashes of light of increasing intensity, delivered by a Ganzfeld dome.
-
Data Analysis: The amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured and analyzed.[8][9][10]
Flow Cytometry for Hematopoietic Stem and Progenitor Cells
Objective: To quantify and characterize hematopoietic stem and progenitor cell populations in the bone marrow.
Protocol:
-
Sample Preparation: Bone marrow cells are flushed from the femurs and tibias of mice. A single-cell suspension is prepared by passing the cells through a cell strainer. Red blood cells are lysed using a lysis buffer.
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify different hematopoietic populations (e.g., Lineage markers, Sca-1, c-Kit, CD34, Flt3).
-
Data Acquisition: Stained cells are analyzed using a multicolor flow cytometer.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and quantify their frequencies. For example, Hematopoietic Stem Cells (HSCs) can be defined as Lin-Sca1+c-Kit+ (LSK) cells.[5][11][12]
Single-Cell RNA Sequencing (scRNA-seq)
Objective: To analyze the gene expression profiles of individual cells within a tissue.
Protocol:
-
Tissue Dissociation: The tissue of interest (e.g., retina or bone marrow) is dissociated into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Single-Cell Isolation: Individual cells are isolated using microfluidic devices or other single-cell capture technologies.
-
RNA Capture and Reverse Transcription: mRNA from each cell is captured, and complementary DNA (cDNA) is synthesized.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the cDNA and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify different cell types based on their gene expression profiles and to determine differentially expressed genes between experimental groups.[6][13][14]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of fenofibrate on retinal neurodegeneration in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin ameliorated myocardial fibrosis in db/db mice by inhibiting oxidative stress and modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibition and Risk of Diabetes: Should We Worry? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diabetic mice have retinal and choroidal blood flow deficits and electroretinogram deficits with impaired responses to hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Selected Antioxidants on Electroretinography in Rodent Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical electroretinography in diabetic retinopathy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labpages2.moffitt.org [labpages2.moffitt.org]
- 12. news-medical.net [news-medical.net]
- 13. Frontiers | Single-Cell Sequencing Analysis of the db/db Mouse Hippocampus Reveals Cell-Type-Specific Insights Into the Pathobiology of Diabetes-Associated Cognitive Dysfunction [frontiersin.org]
- 14. Single-Cell Sequencing Analysis of the db/db Mouse Hippocampus Reveals Cell-Type-Specific Insights Into the Pathobiology of Diabetes-Associated Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anti-inflammatory Effects of DMHCA with RNAi: A Comparative Guide
This guide provides a comprehensive framework for utilizing RNA interference (RNAi) to validate the anti-inflammatory mechanisms of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA). It offers a comparative analysis with other known anti-inflammatory agents and includes detailed experimental protocols and data presentation formats for researchers, scientists, and drug development professionals.
This compound is a selective liver X receptor (LXR) agonist known for its anti-inflammatory properties.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[4][5] Additionally, this compound has been shown to influence the ERK and MAPK signaling cascades, further contributing to its anti-inflammatory profile.[1] RNAi provides a powerful tool to dissect these molecular pathways by specifically silencing key genes and observing the subsequent effects on the inflammatory response in the presence of this compound.
Comparative Analysis of Anti-inflammatory Compounds
The following table summarizes the expected outcomes when using RNAi to investigate the anti-inflammatory effects of this compound compared to other well-known anti-inflammatory compounds, Curcumin and Resveratrol, which also target the NF-κB and MAPK pathways.[6][7]
| Parameter | This compound | Curcumin | Resveratrol |
| Primary Target Pathway | LXR-mediated NF-κB inhibition | NF-κB, MAPK | NF-κB, MAPK |
| Key Gene for RNAi (NF-κB) | RELA (p65) | RELA (p65) | RELA (p65) |
| Key Gene for RNAi (MAPK) | MAPK1 (ERK2) | MAPK1 (ERK2) | MAPK1 (ERK2) |
| Expected Effect on Pro-inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) with Compound Alone | Significant Decrease | Significant Decrease | Significant Decrease |
| Expected Effect on Pro-inflammatory Cytokine mRNA with Compound + siRNA for Target Gene | No significant additive effect beyond siRNA alone | No significant additive effect beyond siRNA alone | No significant additive effect beyond siRNA alone |
| Expected Effect on Pro-inflammatory Cytokine Protein (e.g., TNF-α, IL-6) with Compound Alone | Significant Decrease | Significant Decrease | Significant Decrease |
| Expected Effect on Pro-inflammatory Cytokine Protein with Compound + siRNA for Target Gene | No significant additive effect beyond siRNA alone | No significant additive effect beyond siRNA alone | No significant additive effect beyond siRNA alone |
| Cell Viability | High | High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific laboratory conditions and cell lines (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes).
Cell Culture and Inflammatory Challenge
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate well plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) (100 ng/mL) to the cell culture medium and incubate for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
siRNA Transfection
-
siRNA Preparation: Reconstitute siRNAs targeting a key component of the NF-κB pathway (e.g., RELA), the MAPK pathway (e.g., MAPK1), and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM.
-
Transfection Complex Formation: For each well to be transfected, dilute 50 pmol of siRNA into serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-48 hours to ensure efficient gene knockdown before proceeding with this compound treatment and LPS stimulation.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and primers specific for the target genes (RELA, MAPK1, TNF, IL6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p65, phospho-p65, ERK, phospho-ERK) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Collect the cell culture supernatants after the treatment period.
-
ELISA Procedure: Perform ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
The following diagrams illustrate the signaling pathways, experimental workflow, and logical relationships described in this guide.
Caption: NF-κB pathway showing this compound's inhibitory action and the target of p65 siRNA.
Caption: MAPK/ERK pathway illustrating the point of intervention by ERK siRNA.
Caption: Experimental workflow for confirming this compound's anti-inflammatory effects.
Caption: Logical framework for validating this compound's mechanism of action using RNAi.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of DMHCA Effects on Pathological Markers in Type 2 Diabetes
An important clarification regarding the chemical identity of DMHCA is necessary at the outset of this guide. While the query specified this compound as N,N-dimethyl-9-hydroxy-canthin-4-one, extensive database searches revealed no published biological studies for a compound with this name under the acronym this compound. Conversely, the literature contains several studies on a well-characterized selective Liver X Receptor (LXR) agonist known as this compound, which is chemically identified as N,N-dimethyl-3β-hydroxy-cholenamide .
This guide proceeds under the assumption that the intended subject of inquiry is N,N-dimethyl-3β-hydroxy-cholenamide. It is crucial to note that no independent replication studies for the published findings on this compound were identified. The following sections, therefore, summarize the primary research findings to provide a foundation for future replication and comparative efforts.
The primary focus of the available research on this compound (N,N-dimethyl-3β-hydroxy-cholenamide) centers on its therapeutic potential in the context of type 2 diabetes and its complications, particularly diabetic retinopathy. The compound acts as a selective LXR agonist, activating the cholesterol efflux pathway without stimulating triglyceride synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in diabetic (db/db) mouse models and on human cells.
Table 1: Effects of this compound on Retinal and Bone Marrow Pathology in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) - Untreated | Diabetic (db/db) - this compound Treated | Reference |
| Retinal Inflammation | ||||
| CD45+ cells | Normal | 55 ± 7 | 31 ± 7 | |
| M1 Macrophages (%) | Normal | 87 ± 3 | 79 ± 2 | |
| M2 Macrophages (%) | Normal | 9 ± 2 | 17 ± 2 | |
| Retinal Function | ||||
| Scotopic ERG Response (µV) | 194 ± 60 | 76 ± 20 | 229 ± 50 | |
| Bone Marrow Progenitors | ||||
| Granulocyte-macrophage progenitors (%) | Normal | 2.8 ± 0.6 | 1.9 ± 0.3 | |
| Bone Marrow Cytokines | ||||
| IL-1β (pg/mL) | Normal | 10 ± 2.4 | 6 ± 0.4 | |
| IL-3 (pg/mL) | Normal | 0.6 ± 0.03 | 0.26 ± 0.03 |
Table 2: Effects of this compound on Membrane Fluidity of Circulating Angiogenic Cells (CACs)
| Cell Type | Condition | Translational Diffusion Value | Reference |
| Human CD34+ Cells | Non-diabetic | Baseline | |
| Human CD34+ Cells | Diabetic (untreated) | Significantly Reduced | |
| Human CD34+ Cells | Diabetic (ex vivo this compound) | Restored to Baseline | |
| Mouse CACs | Non-diabetic (db/m) | Baseline | |
| Mouse CACs | Diabetic (db/db) | Increased Membrane Rigidity | |
| Mouse CACs | Diabetic (ex vivo this compound) | Rescued to Above-Baseline |
Experimental Protocols
Animal Studies (in vivo)
-
Model: Type 2 diabetic (db/db) mice and non-diabetic (db/m) littermate controls.
-
Treatment: this compound (8 mg/kg body weight/day) was administered in the chow beginning at the onset of diabetes.
-
Duration: Studies were conducted over several months to assess the progression of diabetic retinopathy.
-
Key Assays:
-
Electroretinography (ERG): To assess retinal function, scotopic responses were measured.
-
Flow Cytometry: Retinal tissue was analyzed to quantify immune cell infiltration (CD45+, M1/M2 macrophages). Bone marrow was analyzed for progenitor cell populations.
-
Lipid Analysis: Retinal lipids were assessed by Mass Spectrometry to evaluate cholesterol metabolism.
-
Cytokine Quantification: Bone marrow supernatant was analyzed for levels of inflammatory cytokines.
-
Human and Mouse Cell Studies (ex vivo)
-
Cell Types:
-
Human circulating angiogenic cells (CACs), specifically peripheral CD34+ cells, were enriched from blood samples of non-diabetic and type 2 diabetic individuals.
-
Mouse CACs were isolated from the bone marrow of db/db and db/m mice.
-
-
Treatment: Cells from diabetic donors were treated ex vivo with this compound for 16-18 hours.
-
Key Assay:
-
Fluorescence Recovery After Photobleaching (FRAP): This imaging technique was used to quantify membrane fluidity. A fluorescent probe (perylene) was sequestered in the cell membrane, a small region was photobleached with a laser, and the rate of fluorescence recovery in that region was measured to determine the translational diffusion of the membrane components.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates LXR, promoting cholesterol efflux and suppressing inflammation.
Experimental Workflow for Cell Fluidity Analysis
DMHCA versus other DHCR24 inhibitors: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N-dimethyl-3β-hydroxycholenamide (DMHCA) and other inhibitors of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the final step of cholesterol biosynthesis, and its inhibition presents a promising therapeutic strategy for a variety of diseases. This document outlines the performance of these inhibitors with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: DHCR24 Inhibition and LXR Activation
DHCR24, an enzyme dependent on flavin adenine (B156593) dinucleotide (FAD), catalyzes the conversion of desmosterol (B1670304) to cholesterol, the final step in the Bloch pathway of cholesterol biosynthesis.[1] Inhibition of DHCR24 leads to the accumulation of desmosterol.[2][3] Desmosterol is not merely a cholesterol precursor; it is also a potent endogenous agonist of the Liver X Receptor (LXR).[2][3] LXR is a nuclear receptor that plays a pivotal role in regulating lipid metabolism and inflammation.[2][3] The activation of LXR by the accumulation of endogenous desmosterol is considered a promising therapeutic strategy, as it may avoid some of the adverse effects associated with synthetic LXR agonists, such as increased hepatic lipogenesis.[2][3]
Quantitative Comparison of DHCR24 Inhibitors
| Inhibitor | Chemical Class | DHCR24 IC50 | Binding Affinity (ΔGbind, kcal/mol) to DHCR24 | Key Effects & Notes |
| This compound | Steroidal | Not Available | -31.48[4][5] | Inhibits DHCR24, leading to desmosterol accumulation.[2] Also a direct LXR agonist.[2] |
| SH-42 | Steroidal | 42 nM[6] | Not Available | A potent and selective inhibitor of human DHCR24, leading to a significant increase in plasma desmosterol levels in mice.[6] |
| Irbesartan | Non-steroidal | 602 nM | Not Available | An angiotensin II receptor blocker identified as a direct competitive inhibitor of DHCR24. |
| Triparanol | Non-steroidal | Not Available | Not Available | One of the first synthetic cholesterol-lowering drugs that inhibits DHCR24. Its use was discontinued (B1498344) due to severe side effects.[3] |
| Amiodarone | Non-steroidal | Not Available | Not Available | A class III antiarrhythmic drug that also inhibits DHCR24.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: DHCR24 inhibition leads to desmosterol accumulation and subsequent LXR activation.
Caption: A typical experimental workflow for comparing DHCR24 inhibitors in vitro.
Experimental Protocols
In Vitro DHCR24 Enzyme Activity Assay
This protocol is designed to measure the enzymatic activity of DHCR24 in vitro and to determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
HEK293T cells overexpressing human DHCR24
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-DHCR24 antibody
-
Protein A/G magnetic beads
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA
-
Substrate: Desmosterol
-
Cofactors: 3.5 mM NADP, 20 µM FAD, 30 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase
-
Test inhibitors (e.g., this compound, SH-42) dissolved in a suitable solvent (e.g., DMSO)
-
Organic solvent for extraction (e.g., hexane:isopropanol, 3:2 v/v)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation:
-
Lyse HEK293T cells overexpressing DHCR24.
-
Immunoprecipitate DHCR24 using an anti-DHCR24 antibody coupled to protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the immunoprecipitated DHCR24 enzyme.
-
Add varying concentrations of the test inhibitor or vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the desmosterol substrate.
-
Incubate the reaction for a defined period (e.g., 4 hours) at 37°C with gentle agitation.
-
-
Sterol Extraction:
-
Stop the reaction by adding a known amount of an internal standard (e.g., d7-cholesterol).
-
Extract the sterols by adding an organic solvent, vortexing, and centrifuging to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Analyze the samples by LC-MS/MS to quantify the amounts of desmosterol and cholesterol.
-
-
Data Analysis:
-
Calculate the percentage of desmosterol converted to cholesterol in the presence of different inhibitor concentrations.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Lipid Profiling by LC-MS/MS
This protocol outlines the procedure for quantifying the intracellular levels of desmosterol and cholesterol in cultured cells treated with DHCR24 inhibitors.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
DHCR24 inhibitors
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Internal standards (e.g., d7-desmosterol, d7-cholesterol)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with various concentrations of DHCR24 inhibitors or vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in PBS and transfer to a glass tube.
-
Add the internal standards.
-
Perform a Bligh-Dyer or similar lipid extraction procedure.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate injection solvent.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate the sterols using a suitable chromatographic gradient.
-
Detect and quantify desmosterol and cholesterol using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Normalize the peak areas of desmosterol and cholesterol to their respective internal standards.
-
Calculate the ratio of desmosterol to cholesterol for each treatment condition.
-
Compare the ratios between inhibitor-treated and control groups to assess the efficacy of DHCR24 inhibition.
-
References
- 1. N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]
Unlocking the Therapeutic Promise of DMHCA in Atherosclerosis: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) in preclinical atherosclerosis models reveals significant therapeutic potential, positioning it as a promising candidate for the treatment of atherosclerotic cardiovascular disease. This guide provides a detailed comparison of this compound with established therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. Emerging therapeutic strategies are focused on not only reducing lipid levels but also modulating the underlying inflammatory processes. This compound, a selective Liver X Receptor (LXR) agonist, has demonstrated a unique mechanism of action that addresses both of these critical aspects.
This compound: A Selective Approach to LXR Activation
This compound distinguishes itself from other LXR agonists by selectively activating the cholesterol efflux arm of the LXR pathway. This targeted action promotes the removal of cholesterol from cells, a crucial step in preventing the formation of foam cells and the development of atherosclerotic plaques.[1][2] Unlike many other LXR agonists, this compound has a minimal effect on the sterol regulatory element-binding protein-1c (SREBP-1c), thereby avoiding the undesirable side effects of hypertriglyceridemia and hepatic steatosis (fatty liver).[1]
A pivotal study in apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, demonstrated that oral administration of this compound (10 mg/kg/day) for 12 weeks resulted in a significant reduction in atherosclerotic lesion area in the aortic root by 45% in males and 48% in females compared to the control group.[3] This anti-atherogenic effect was achieved without inducing an increase in plasma triglycerides or liver fat content.[1][3]
Comparative Efficacy: this compound vs. Standard-of-Care
To contextualize the therapeutic potential of this compound, this guide provides a comparative summary of its efficacy against two cornerstone therapies for atherosclerosis: statins and PCSK9 inhibitors.
| Therapeutic Agent | Animal Model | Key Efficacy Data | Reference |
| This compound | ApoE-/- Mice (on Western Diet) | 45-48% reduction in aortic root lesion area. | [1][3] |
| Rosuvastatin | ApoE-KO Mice (on High-Cholesterol Diet) | Reduced brachiocephalic artery atherosclerotic lesion progression. | |
| PCSK9 Inhibitory Peptide | APOE*3-Leiden.CETP Mice (on Western Diet) | Significant improvement in atherosclerotic lesion severity. |
Delving into the Mechanism: The LXR Signaling Pathway
This compound exerts its therapeutic effects by modulating the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that play a critical role in cholesterol homeostasis and inflammation. Upon activation by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages.
References
- 1. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential atherosclerosis drug exhibits no harmful side-effects in liver | EurekAlert! [eurekalert.org]
Unraveling the Advantages of DMHCA over Natural LXR Agonists: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective Liver X Receptor (LXR) agonists is paramount in the pursuit of therapies for metabolic and inflammatory diseases. While natural LXR agonists have shown promise, the synthetic agonist N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) has emerged as a compelling alternative, boasting a superior pharmacological profile. This guide provides an in-depth comparison of this compound and natural LXR agonists, supported by experimental data, detailed protocols, and pathway visualizations to objectively evaluate their respective advantages.
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] Their activation by agonist ligands triggers a cascade of events leading to the transcriptional regulation of target genes. Natural LXR agonists primarily consist of oxysterols, which are oxygenated derivatives of cholesterol, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and desmosterol (B1670304).[2][3] While these endogenous molecules are crucial for physiological LXR signaling, their therapeutic application can be limited by their metabolic instability and broad activity profile. This compound, a synthetic LXR agonist, has been engineered to overcome some of these limitations, exhibiting a more selective and therapeutically advantageous mode of action.[4][5]
The Key Advantage of this compound: Selective LXR Activation
The primary advantage of this compound over many LXR agonists, including some natural ones, lies in its remarkable selectivity. This compound preferentially activates the cholesterol efflux arm of the LXR pathway without significantly stimulating the lipogenic pathway, a common and undesirable side effect of potent LXR activation.[4][5][6] This selectivity mitigates the risk of hypertriglyceridemia and hepatic steatosis, which has hampered the clinical development of earlier-generation synthetic LXR agonists like T0901317 and GW3965.[5]
This beneficial dissociation of effects is primarily attributed to this compound's differential impact on two key LXR target genes:
-
ATP-binding cassette transporter A1 (ABCA1): This transporter is crucial for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. This compound potently upregulates ABCA1 expression, promoting cholesterol efflux.[4][6]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis, driving the synthesis of fatty acids and triglycerides. While many LXR agonists strongly induce SREBP-1c, leading to increased triglyceride levels, this compound has a minimal effect on its expression.[4][6]
Studies have shown that the natural LXR agonist desmosterol shares a similarly favorable profile with this compound, particularly in macrophages, where it activates LXR target genes while blunting SREBP-responsive genes.[6] This suggests that this compound effectively mimics the beneficial actions of certain endogenous LXR modulators while offering the advantages of a synthetic molecule, such as improved stability and pharmacokinetics.
Quantitative Comparison of LXR Agonist Activity
To provide a clearer picture of the relative potencies and selective nature of this compound versus natural LXR agonists, the following table summarizes key quantitative data from various studies. It is important to note that experimental conditions can vary between studies, so these values should be considered as a comparative guide.
| Agonist | Receptor Isoform | Potency (EC50) | ABCA1 Expression | SREBP-1c Expression | Reference |
| This compound | LXRα | ~100 nM | Potent Induction | Minimal Induction | [7] |
| Desmosterol | LXRα/β | - | Induction | Suppression | [6][8] |
| 24(S)-Hydroxycholesterol | LXRα | ~4 µM | Induction | - | [9] |
| LXRβ | ~3 µM | [9] | |||
| 22(R)-Hydroxycholesterol | LXRα/β | >10 µM | Induction | - | [10][11] |
LXR Signaling Pathway and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for evaluating LXR agonists.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments cited in the comparison of this compound and natural LXR agonists.
Luciferase Reporter Assay for LXR Activation
This assay quantifies the ability of a compound to activate LXR-mediated gene transcription.
1. Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates.
-
After 24 hours, cells are co-transfected with an LXR expression vector (e.g., pCMX-hLXRα), a reporter plasmid containing an LXR response element upstream of a luciferase gene (e.g., p-LXRE-luc), and a control plasmid for normalization (e.g., a Renilla luciferase vector). Transfection is typically performed using a lipid-based transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (this compound or natural LXR agonists) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for another 24 hours.
3. Luciferase Activity Measurement:
-
The medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Cholesterol Efflux Assay using BODIPY-Cholesterol
This assay measures the capacity of LXR agonists to promote cholesterol efflux from cells, a key function of ABCA1.
1. Cell Culture and Labeling:
-
Macrophage-like cells (e.g., J774 or primary macrophages) are seeded in 96-well plates and cultured to confluency.
-
Cells are washed with serum-free medium.
-
Cells are labeled with BODIPY-cholesterol (a fluorescent cholesterol analog) in serum-free medium for 1-4 hours at 37°C.
2. Equilibration and Treatment:
-
After labeling, cells are washed to remove excess fluorescent probe.
-
Cells are then equilibrated in fresh serum-free medium, often containing a cAMP analog to upregulate ABCA1 expression, for 16-24 hours.
-
The equilibration medium is then replaced with medium containing the LXR agonists (this compound or natural agonists) and a cholesterol acceptor (e.g., apolipoprotein A-I or HDL).
3. Measurement of Cholesterol Efflux:
-
After a defined incubation period (e.g., 4 hours), the medium (containing the effluxed BODIPY-cholesterol) is collected.
-
The cells are lysed with a suitable lysis buffer.
-
The fluorescence in both the medium and the cell lysate is measured using a fluorescence plate reader (excitation/emission ~485/523 nm).
-
Percent cholesterol efflux is calculated as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.
Conclusion
This compound presents a significant advancement in the field of LXR agonists. Its ability to selectively activate the beneficial cholesterol efflux pathway while circumventing the detrimental lipogenic pathway offers a superior therapeutic window compared to many natural and other synthetic LXR agonists. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in addressing a range of metabolic and inflammatory disorders. The continued exploration of such selective LXR modulators holds great promise for the future of drug development in this critical area of medicine.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes [insight.jci.org]
- 5. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 24(S)-Hydroxycholesterol, Endogenous LXR agonist (CAS 474-73-7) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. 22R-hydroxycholesterol and 9-cis-retinoic acid induce ATP-binding cassette transporter A1 expression and cholesterol efflux in brain cells and decrease amyloid beta secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of DMHCA: A Comparative Guide Using LXR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) has emerged as a promising selective Liver X Receptor (LXR) agonist, offering a potential therapeutic advantage over earlier pan-LXR agonists. Its purported specificity lies in its ability to preferentially activate the cholesterol efflux arm of the LXR pathway without inducing the lipogenic genes that lead to undesirable side effects such as hypertriglyceridemia and hepatic steatosis. This guide provides a comparative assessment of this compound's specificity, primarily through the lens of data derived from LXR knockout mouse models, to substantiate its mechanism of action and differentiate it from other LXR agonists.
LXR Signaling Pathways
Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2] Upon activation by oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[3] This leads to the transcriptional activation of genes involved in two main pathways:
-
Reverse Cholesterol Transport: Upregulation of genes like ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) promotes the efflux of excess cholesterol from peripheral cells, including macrophages, to HDL for transport back to the liver.[2][4]
-
Lipogenesis: Activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) transcription leads to the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD1).[3][5]
This compound is designed to selectively engage the first pathway while minimizing the second, a characteristic that is critical for its therapeutic potential.
Figure 1. LXR Signaling Pathways
Comparative Analysis of this compound in LXR Knockout Models
Gene Expression Analysis
The primary mechanism of LXR agonists is the regulation of target gene expression. The table below summarizes the expected and reported effects of this compound and the pan-agonist T0901317 on key LXR target genes.
| Gene | Genotype | Expected Effect of this compound | Reported Effect of this compound | Expected Effect of T0901317 | Reported Effect of T0901317 |
| ABCA1 | WT | ↑↑ | Upregulated[2][6] | ↑↑↑ | Upregulated[7] |
| LXRα KO | ↑ | Data not directly available | ↑ | Upregulated[7] | |
| LXRβ KO | ↑↑ | Data not directly available | ↑↑ | Upregulated[7] | |
| LXRα/β DKO | ↔ | No effect (expected) | ↔ | No effect[7] | |
| SREBP-1c | WT | ↔ or ↑ | Minimal to no increase[4][6] | ↑↑↑ | Upregulated[8] |
| LXRα KO | ↔ | Data not directly available | ↔ or ↓ | No induction[8] | |
| LXRβ KO | ↔ or ↑ | Data not directly available | ↑↑ | Upregulated[8] | |
| LXRα/β DKO | ↔ | No effect (expected) | ↔ | No effect[8] |
Arrow notation: ↑ (increase), ↔ (no change), ↓ (decrease). The number of arrows indicates the relative magnitude of the effect.
Studies have shown that this compound significantly increases the expression of ABCA1, a key gene in reverse cholesterol transport, in wild-type and apoE-/- mice.[4][6] In contrast, its effect on SREBP-1c, the master regulator of lipogenesis, is minimal.[4][6] The pan-agonist T0901317, however, strongly induces both ABCA1 and SREBP-1c in wild-type mice.[7][8] In LXRα knockout mice, the induction of SREBP-1c by pan-agonists is blunted, indicating that LXRα is the primary isoform mediating the lipogenic effects of these compounds.[8] The lack of direct comparative data for this compound across all LXR knockout genotypes is a notable gap in the literature. However, based on its known selectivity, it is hypothesized that this compound's effects on ABCA1 would be attenuated but still present in single LXR knockout mice (due to the remaining isoform) and completely absent in LXRα/β double knockout mice.
Plasma Lipid Profile Analysis
The differential effects on gene expression translate to distinct plasma lipid profiles.
| Lipid Parameter | Genotype | Expected Effect of this compound | Reported Effect of this compound | Expected Effect of T0901317 | Reported Effect of T0901317 |
| Triglycerides | WT | ↔ or ↑ | No significant increase[4] | ↑↑↑ | Increased |
| LXRα KO | ↔ | Data not directly available | ↔ | No increase | |
| LXRβ KO | ↔ or ↑ | Data not directly available | ↑↑ | Increased | |
| LXRα/β DKO | ↔ | No effect (expected) | ↔ | No effect | |
| HDL Cholesterol | WT | ↑ | Increased[4] | ↑↑ | Increased |
| LXRα KO | ↑ | Data not directly available | ↑ | Increased | |
| LXRβ KO | ↑ | Data not directly available | ↑ | Increased | |
| LXRα/β DKO | ↔ | No effect (expected) | ↔ | No effect |
Long-term administration of this compound to apoE-deficient mice did not increase hepatic or plasma triglyceride levels.[4] This is a significant advantage over pan-LXR agonists, which are known to cause hypertriglyceridemia. The use of LXRα knockout mice has been instrumental in demonstrating that the lipogenic side effects of LXR agonists are mediated through LXRα.
Inflammatory Marker Analysis
LXRs also play a role in modulating inflammation.
| Inflammatory Marker | Model | Reported Effect of this compound |
| TNF-α | db/db mice | ↓[6] |
| IL-3 | db/db mice | ↓[6] |
| CCL-2 (MCP-1) | db/db mice | ↓[6][9] |
| IL-6 | Peritoneal Macrophages (T0901317) | No change[10] |
| MCP-1 | Peritoneal Macrophages (T0901317) | No change[10] |
In diabetic (db/db) mice, this compound treatment has been shown to reduce the expression of pro-inflammatory markers such as TNF-α, IL-3, and CCL-2 in the bone marrow.[6][9] While direct data for this compound in LXR knockout mice for these specific markers is limited, studies with the pan-agonist T0901317 in peritoneal macrophages did not show a decrease in IL-6 or MCP-1 secretion, suggesting that the anti-inflammatory effects of LXR agonists may be context- and model-dependent.[10] The anti-inflammatory effects of this compound are presumed to be LXR-dependent, a hypothesis that would be definitively confirmed by demonstrating a lack of effect in LXRα/β double knockout mice.
Experimental Protocols
The following is a representative experimental protocol for assessing the specificity of an LXR agonist in vivo, based on methodologies reported in the literature.
In Vivo Mouse Study Protocol
1. Animal Models:
-
Wild-type (C57BL/6J)
-
LXRα knockout (LXRα-/-)
-
LXRβ knockout (LXRβ-/-)
-
LXRα/β double knockout (LXRα/β-/-) All mice should be on a C57BL/6J background, male, and 8-12 weeks of age.
2. Drug Administration:
-
Compound: this compound, T0901317 (as a comparator), and vehicle control.
-
Formulation: Compounds can be dissolved in a suitable vehicle such as corn oil or a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80.
-
Dose: A typical oral dose for this compound is in the range of 8-80 mg/kg body weight/day.[4][11] T0901317 is often administered at 10-30 mg/kg/day.
-
Route of Administration: Oral gavage is a common and precise method.[12]
-
Duration: Treatment duration can range from a few days for acute gene expression studies to several weeks for chronic studies assessing lipid profiles and atherosclerosis.[4]
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples should be collected at baseline and at the end of the study via cardiac puncture or retro-orbital bleeding. Plasma should be separated for lipid analysis.
-
Tissue Collection: Liver, small intestine, and peritoneal macrophages should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C for gene expression analysis.
-
Plasma Lipid Analysis: Total cholesterol, HDL cholesterol, and triglycerides should be measured using commercially available enzymatic kits.
-
Gene Expression Analysis: RNA should be isolated from tissues, reverse-transcribed to cDNA, and analyzed by quantitative real-time PCR (qPCR) for target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS, SCD1) and housekeeping genes for normalization.
-
Inflammatory Marker Analysis: Cytokine and chemokine levels in plasma or tissue homogenates can be measured using ELISA or multiplex bead assays.
Figure 2. Experimental Workflow
Conclusion
The available evidence strongly supports the classification of this compound as a selective LXR agonist. Its preferential activation of the reverse cholesterol transport pathway, evidenced by the upregulation of ABCA1, without the significant induction of the lipogenic SREBP-1c pathway, distinguishes it from pan-LXR agonists like T0901317. While direct, comprehensive comparative data in a full panel of LXR knockout mouse models is not fully consolidated in the public literature, the synthesis of existing data provides a robust framework for understanding its specificity. The lack of hypertriglyceridemia in preclinical models treated with this compound is a key indicator of its improved safety profile. Further studies utilizing LXRα, LXRβ, and LXRα/β double knockout mice would be invaluable to definitively delineate the precise contribution of each LXR isoform to the therapeutic and potential off-target effects of this compound, thereby solidifying its position as a targeted therapeutic agent for disorders of cholesterol metabolism and inflammation.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of ligand-activated LXR on primary human trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR agonist modulation of cholesterol efflux in mice with intestine-specific deletion of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity [frontiersin.org]
- 12. research.sdsu.edu [research.sdsu.edu]
Validating the On-Target Effects of DMHCA using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for metabolic and inflammatory diseases, the precise validation of a drug's on-target effects is paramount. N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) has emerged as a promising selective Liver X Receptor (LXR) agonist. This guide provides an objective comparison of this compound's performance against other LXR agonists and details a comprehensive methodology for validating its on-target effects using the revolutionary CRISPR/Cas9 gene-editing technology.
This compound vs. Alternative LXR Agonists: A Performance Comparison
This compound distinguishes itself from other LXR agonists, such as T0901317 and GW3965, by selectively activating the cholesterol efflux arm of the LXR pathway without significantly stimulating the lipogenic arm. This selectivity potentially mitigates the risk of adverse effects like hypertriglyceridemia, a common concern with pan-LXR agonists.
| Feature | This compound | T0901317 | GW3965 |
| Primary Target | Liver X Receptors (LXRα and LXRβ) | Liver X Receptors (LXRα and LXRβ) | Liver X Receptors (LXRα and LXRβ) |
| Mechanism of Action | Selective LXR agonist, primarily activating the cholesterol efflux pathway. | Potent, non-selective LXR agonist. | Potent, non-selective LXR agonist. |
| Effect on ABCA1 Expression | Significant induction, promoting cholesterol efflux. | Strong induction. | Strong induction. |
| Effect on SREBP-1c Expression | Minimal effect, thus lower risk of stimulating triglyceride synthesis. | Strong induction, leading to increased triglyceride synthesis. | Strong induction, leading to increased triglyceride synthesis. |
| Therapeutic Potential | Treatment of diabetic dyslipidemia, reduction of retinal and bone marrow dysfunction in diabetes. | Investigated for various metabolic and inflammatory conditions. | Investigated for various metabolic and inflammatory conditions. |
| Potential Side Effects | Lower propensity for inducing hypertriglyceridemia. | Hepatic steatosis and hypertriglyceridemia. | Hepatic steatosis and hypertriglyceridemia. |
Validating this compound's On-Target Effects with CRISPR/Cas9: A Detailed Protocol
CRISPR/Cas9 technology offers a precise and efficient method to validate that the observed effects of this compound are indeed mediated through its intended targets, LXRα (encoded by the NR1H3 gene) and LXRβ (encoded by the NR1H2 gene). By creating cell lines with knocked-out LXR genes, researchers can definitively assess whether the effects of this compound are abolished in the absence of its targets.
Experimental Workflow
Caption: A stepwise workflow for validating this compound's on-target effects using CRISPR/Cas9.
Detailed Methodologies
1. Cell Line Selection and Culture:
-
Utilize relevant cell lines that express LXRα and LXRβ, such as human hepatoma cells (e.g., HepG2) or macrophage cell lines (e.g., THP-1).
-
Culture cells in appropriate media and conditions as per standard protocols.
2. sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting early exons of NR1H3 (LXRα) and NR1H2 (LXRβ) to ensure efficient knockout.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease.
3. Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector containing the sgRNA and Cas9 with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduce the target cell line (e.g., HepG2) with the collected lentivirus.
4. Generation of Knockout Cell Lines:
-
Select transduced cells using an appropriate antibiotic or fluorescent marker present on the lentiviral vector.
-
Perform single-cell cloning to isolate and expand individual cell colonies.
5. Validation of LXR Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blotting: Lyse the cells and perform western blotting using antibodies specific for LXRα and LXRβ to confirm the absence of the respective proteins.
6. This compound Treatment and Phenotypic Analysis:
-
Treat both wild-type (WT) and LXR knockout (KO) cell lines with varying concentrations of this compound.
-
Cholesterol Efflux Assay: Measure the efflux of radiolabeled or fluorescently labeled cholesterol from the cells to an acceptor (e.g., ApoA1 or HDL). The effect of this compound on cholesterol efflux should be significantly diminished or abolished in the LXR KO cells.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known LXR target genes, such as ABCA1 and SREBP-1c. The induction of ABCA1 by this compound should be absent in the LXR KO cells.
Expected Outcomes
| Cell Line | This compound Treatment | Expected Cholesterol Efflux | Expected ABCA1 Expression |
| Wild-Type | + | Increased | Increased |
| LXRα/β Knockout | + | No significant change | No significant change |
| Wild-Type | - | Baseline | Baseline |
| LXRα/β Knockout | - | Baseline | Baseline |
LXR Signaling Pathway and this compound's Point of Intervention
A side-by-side analysis of the metabolic consequences of DMHCA and statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the metabolic consequences of N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) and statins. The information presented herein is intended for an audience with a professional background in biomedical research and drug development.
Introduction
Statins, inhibitors of HMG-CoA reductase, are a cornerstone in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. Their primary mechanism involves the reduction of endogenous cholesterol synthesis, leading to a decrease in low-density lipoprotein cholesterol (LDL-C). This compound, a selective liver X receptor (LXR) agonist, represents a newer investigational compound with a distinct mechanism of action. It primarily modulates cholesterol efflux and inflammatory pathways. This guide offers a detailed comparison of their metabolic effects, supported by available experimental data.
Mechanism of Action
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to decreased intracellular cholesterol levels, which upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[2]
This compound is a selective LXR agonist.[3] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. This compound specifically activates the cholesterol efflux arm of the LXR pathway by inducing the expression of ATP-binding cassette transporter A1 (ABCA1).[4][5] This promotes the transfer of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles for reverse cholesterol transport.[4] Notably, this compound shows minimal induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of fatty acid and triglyceride synthesis, thereby avoiding the hypertriglyceridemia associated with some other LXR agonists.[3] A recent study also suggests that this compound may partially inhibit the cholesterol biosynthetic enzyme Δ24-dehydrocholesterol reductase in the retina.[6][7]
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of this compound and various statins on key metabolic parameters based on available preclinical and clinical data.
Table 1: Effects on Lipid Profile
| Parameter | This compound (preclinical data in mice) | Atorvastatin | Rosuvastatin | Simvastatin |
| LDL-C | No significant change in serum cholesterol.[6][7] | ↓ 37-51% (10-80 mg)[8] | ↓ 46-55% (10-40 mg)[8] | ↓ 28-39% (10-40 mg)[8] |
| HDL-C | No significant change in serum cholesterol.[6][7] | ↑ 2-6%[8] | ↑ 8-10%[8] | ↑ 5%[8] |
| Triglycerides | No significant increase in serum triglycerides.[6][7] | ↓ 20-28%[8] | ↓ 20-26%[8] | ↓ 12-15%[8] |
Table 2: Effects on Glucose Metabolism
| Parameter | This compound (preclinical data in mice) | Statins (clinical data) |
| New-Onset Diabetes Mellitus (NODM) | Data not available. In a type 2 diabetes mouse model, this compound corrected retinal and bone marrow dysfunction.[3][9] | Increased risk of NODM. Hazard Ratios (HR) vary by statin and intensity. Atorvastatin: HR 1.22; Rosuvastatin: HR 1.18; Simvastatin: HR 1.10 (compared to pravastatin).[10] High-intensity statin therapy is associated with a higher risk.[11][12] One meta-analysis reported a 9% increased risk of incident diabetes with statin therapy.[13] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by statins and this compound.
Figure 1: Statin Signaling Pathway.
Figure 2: this compound Signaling Pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the data presented.
Quantification of Lipid Profile
-
Objective: To measure the levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides in plasma or serum.
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects (human or animal) after a fasting period (typically 8-12 hours).
-
Sample Processing: Blood is centrifuged to separate plasma or serum.
-
Analysis: Automated clinical chemistry analyzers are used to measure the lipid parameters using enzymatic colorimetric assays. For LDL-C, direct measurement or calculation using the Friedewald formula (for triglycerides < 400 mg/dL) is performed.
-
Data Expression: Results are typically expressed in mg/dL or mmol/L.
-
Single-Cell RNA Sequencing of Hematopoietic Stem Cells (HSCs)
-
Objective: To analyze the transcriptome of individual HSCs to understand the molecular effects of this compound.
-
Methodology:
-
HSC Isolation: Bone marrow is harvested from mice, and a single-cell suspension is prepared. Lineage-negative, Sca-1 positive, c-Kit positive (LSK) cells are isolated using fluorescence-activated cell sorting (FACS).[14][15]
-
Single-Cell Capture and Library Preparation: Single cells are captured in droplets or wells, and their RNA is reverse-transcribed into cDNA. Sequencing libraries are then prepared from the cDNA of each cell.[14][16]
-
Sequencing and Data Analysis: The libraries are sequenced using a next-generation sequencing platform. Bioinformatic analysis is then performed to identify differentially expressed genes and cellular pathways affected by this compound treatment.[17]
-
Flow Cytometry Analysis of Bone Marrow Myeloid Cells
-
Objective: To quantify the populations of different myeloid cell types in the bone marrow.
-
Methodology:
-
Sample Preparation: A single-cell suspension of bone marrow is prepared. Red blood cells are lysed.[18][19]
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies that bind to specific cell surface markers to identify different myeloid populations (e.g., monocytes, neutrophils).[20][21]
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of each cell as it passes through a laser beam.[18][22]
-
Data Analysis: The data is analyzed to quantify the percentage of different cell populations within the bone marrow.[20]
-
Discussion and Conclusion
Statins and this compound represent two distinct therapeutic strategies for managing metabolic disorders. Statins are highly effective at lowering LDL-C by inhibiting cholesterol synthesis.[2] Their impact on HDL-C is modest, and they are associated with a dose-dependent increased risk of new-onset diabetes.[10][23]
This compound, in contrast, primarily acts by promoting cholesterol efflux through LXR activation, a mechanism that is complementary to the action of statins.[3] Preclinical data suggest that this compound can achieve this without the undesirable effect of increasing triglyceride synthesis.[6][7] The findings from a study on diabetic mice indicating that this compound can correct retinal and bone marrow dysfunction highlight its potential therapeutic benefits beyond lipid modulation.[3][9]
Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the metabolic consequences of this compound in humans and to directly compare its efficacy and safety profile with that of statins. The differential mechanisms of action suggest that a combination therapy approach could be a promising avenue for future investigation in the comprehensive management of dyslipidemia and related metabolic complications.
References
- 1. Lipitor: How does this statin affect cholesterol levels? [medicalnewstoday.com]
- 2. drugs.com [drugs.com]
- 3. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N, N-Dimethyl-3β-hydroxycholenamide Reduces Retinal Cholesterol via Partial Inhibition of Retinal Cholesterol Biosynthesis Rather Than its Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Statins and risk of type 2 diabetes: mechanism and clinical implications [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. scielo.br [scielo.br]
- 13. medshadow.org [medshadow.org]
- 14. Single-Cell Analysis of Hematopoietic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Optimizing single cell RNA sequencing of stem cells. A streamlined workflow for enhanced sensitivity and reproducibility in hematopoietic studies. The use of human umbilical cord blood-derived hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimizing single cell RNA sequencing of stem cells. A streamlined workflow for enhanced sensitivity and reproducibility in hematopoietic studies. The use of human umbilical cord blood-derived hematopoietic stem and progenitor cells [frontiersin.org]
- 18. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ebiohippo.com [ebiohippo.com]
- 20. bowdish.ca [bowdish.ca]
- 21. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Preparation of Whole Bone Marrow for Mass Cytometry Analysis of Neutrophil-lineage Cells [jove.com]
- 23. Effects of Statins on High-Density Lipoproteins: A Potential Contribution to Cardiovascular Benefit - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Multifaceted Mechanism of Action of DMHCA: An Orthogonal Approach
A Comparative Guide for Researchers in Drug Discovery and Development
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) has emerged as a promising therapeutic candidate with a complex pharmacological profile. Evidence suggests its mechanism of action involves the modulation of multiple signaling pathways, including agonism of the Liver X Receptor (LXR), modulation of cannabinoid receptors, and inhibition of NF-κB signaling through the adenosine (B11128) A2A receptor.[1][2][3][4] To rigorously validate these proposed mechanisms and provide a clear understanding of its cellular effects, a panel of orthogonal assays is essential.
This guide provides a comparative framework for researchers to independently verify the mechanism of action of this compound. We present detailed protocols for a suite of orthogonal experimental methods, alongside expected data outcomes in comparison to well-characterized alternative compounds.
Key Signaling Pathways and Orthogonal Validation Methods
The multifaceted nature of this compound necessitates a multi-pronged validation strategy. The three primary pathways implicated in its mechanism of action are:
-
Liver X Receptor (LXR) Agonism: this compound is reported to be a selective LXR agonist, activating the cholesterol efflux pathway.[5][6][7]
-
Cannabinoid Receptor Modulation: Studies have shown that this compound acts as a mixed agonist/positive allosteric modulator at the CB1 receptor and a positive allosteric modulator at the CB2 receptor.[3]
-
A2A Receptor-Dependent NF-κB Inhibition: this compound has been demonstrated to inhibit NF-κB activity in a manner dependent on the adenosine A2A receptor.
To validate these activities, we propose a series of orthogonal assays, each providing a distinct line of evidence.
Experimental Data Comparison
The following table summarizes the expected quantitative outcomes from the described orthogonal assays when testing this compound and comparator compounds.
| Assay | Target Pathway | Compound | Expected Outcome (Metric) | Reference Compound | Expected Outcome (Metric) |
| TR-FRET LXR Coactivator Assay | LXR Agonism | This compound | EC50 in the nanomolar to low micromolar range | T0901317 | EC50 of ~50 nM[1][8] |
| LXR Target Gene Expression (qPCR) | LXR Agonism | This compound | Increased expression of ABCA1 | T0901317 | Significant increase in ABCA1 expression |
| Cannabinoid Receptor Binding Assay | Cannabinoid Receptor Modulation | This compound | To be determined (Ki) | CP55,940 | Ki of 0.58 nM (CB1) and 0.68 nM (CB2)[3] |
| cAMP Accumulation Assay | Cannabinoid Receptor (Gi-coupled) | This compound | Inhibition of forskolin-stimulated cAMP | CP55,940 | Potent inhibition of cAMP accumulation[9] |
| NF-κB Luciferase Reporter Assay | NF-κB Inhibition | This compound | Inhibition of TNF-α induced luciferase activity | CGS-21680 (indirect) | Attenuation of inflammatory responses[10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the targeted signaling pathways and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) LXR Coactivator Assay
Objective: To quantify the ability of this compound to promote the interaction between the LXR ligand-binding domain (LBD) and a coactivator peptide.[11][12][13]
Methodology:
-
Reagents and Materials:
-
LanthaScreen™ TR-FRET LXR alpha Coactivator Assay Kit (or similar) containing:
-
GST-tagged LXRα-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescein-labeled coactivator peptide (acceptor)
-
-
This compound and T0901317 (comparator)
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and T0901317 in the assay buffer.
-
In a 384-well plate, add the test compounds to the wells.
-
Add the GST-LXRα-LBD to each well and incubate for 1 hour at room temperature to allow for ligand binding.
-
Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-coactivator peptide to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a pulsed excitation (e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.[14][15][16][17]
Methodology:
-
Reagents and Materials:
-
Cell membranes prepared from HEK293 cells overexpressing human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand)
-
This compound and CP55,940 (unlabeled comparator)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled CP55,940 in assay buffer.
-
In a 96-well plate, add the test compounds, [³H]CP55,940 (at a concentration near its Kd), and the cell membranes.
-
For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 10 µM).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log of the competitor concentration and use the Cheng-Prusoff equation to calculate the Ki value.
-
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation.[4][18][19][20][21]
Methodology:
-
Reagents and Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
DMEM supplemented with 10% FBS and antibiotics.
-
This compound and a known NF-κB inhibitor (as a positive control).
-
Tumor Necrosis Factor-alpha (TNF-α) as the stimulating agent.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the control inhibitor for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence signal to cell viability if necessary (e.g., using a CellTiter-Glo® assay).
-
Plot the percentage of inhibition of TNF-α-induced luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
By employing these orthogonal methods, researchers can build a robust and comprehensive understanding of the complex mechanism of action of this compound, thereby facilitating its further development as a potential therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. columbiabiosciences.com [columbiabiosciences.com]
- 3. CP 55,940 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective LXR agonist this compound corrects retinal and bone marrow dysfunction in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. T 0901317 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 9. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 10. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen TR-FRET LXR alpha Coactivator Assay Kit, goat | LabX.com [labx.com]
- 12. LanthaScreen™ TR-FRET LXR beta Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 13. LanthaScreen™ TR-FRET LXR alpha Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 14. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DMHCA: A Guide for Laboratory Professionals
A comprehensive protocol for the safe and compliant disposal of N,N-Dimethyl-9-(2-methyl-1H-indol-3-yl)-9H-carbazole-3-amine (DMHCA) is critical for maintaining laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical compound.
Core Principles of Chemical Waste Disposal
The proper disposal of chemical waste is a systematic process that involves several key stages, from initial identification to final removal by a licensed service. Adherence to these steps is crucial to prevent accidents, ensure regulatory compliance, and protect the environment.
A general workflow for the disposal of laboratory chemical waste, including compounds like this compound, is outlined below.
Detailed Disposal Protocol for this compound
The following step-by-step guide should be followed for the disposal of this compound and its contaminated materials.
Identification and Classification
-
Consult the SDS: The first and most critical step is to obtain and review the Safety Data Sheet provided by the manufacturer of this compound. The SDS contains specific information on physical and chemical properties, hazards, and disposal considerations.
-
Hazard Assessment: Based on the SDS and general knowledge of carbazole (B46965) derivatives, this compound should be treated as a hazardous chemical. Carbazole compounds can be toxic and harmful to the environment.[1]
-
Waste Characterization: Any material that has come into contact with this compound, including personal protective equipment (PPE), glassware, and absorbent materials, should be considered contaminated and disposed of as hazardous waste.[2]
Segregation of Waste
-
Incompatible Materials: To prevent dangerous chemical reactions, this compound waste must be segregated from other incompatible waste streams.[3] This includes keeping it separate from acids, bases, and strong oxidizing agents.[3]
-
Solid vs. Liquid: Solid waste contaminated with this compound (e.g., gloves, wipes) should be collected separately from liquid waste (e.g., solutions containing this compound). Do not mix solids with liquid waste.[4]
Proper Labeling
-
Hazardous Waste Label: All containers used for this compound waste must be clearly labeled with the words "Hazardous Waste".[2]
-
Content Identification: The label must include the full chemical name: "N,N-Dimethyl-9-(2-methyl-1H-indol-3-yl)-9H-carbazole-3-amine". Avoid using abbreviations or chemical formulas.[2]
Safe Storage
-
Container Selection: Use a container that is compatible with this compound. The container must be in good condition, leak-proof, and have a secure, screw-on cap.[3][4]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area should be under the control of the laboratory personnel.
-
Secondary Containment: The primary waste container should be placed within a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[4] The secondary container must be chemically compatible with the waste and large enough to hold the entire contents of the primary container.[4]
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[2]
Disposal Procedures
-
Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[5] Do not dispose of this compound down the drain or in the regular trash.[2][6]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2][7] After thorough cleaning, the container can be disposed of as regular laboratory waste, with the label removed or defaced.[7]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | To ensure proper handling and prevent harm to human health and the environment. |
| Segregation | Separate from incompatible materials (acids, bases, oxidizers). | To prevent violent reactions or the release of toxic gases.[3] |
| Labeling | "Hazardous Waste" with full chemical name and start date. | For clear identification and regulatory compliance.[2] |
| Storage Container | Compatible, leak-proof, with a secure cap. | To prevent spills and exposure.[3][4] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment. | To ensure safe, temporary storage and contain potential leaks.[3][4] |
| Final Disposal | Via a licensed hazardous waste disposal service. | To comply with regulations and ensure environmentally sound disposal.[5] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste. | To decontaminate the container before non-hazardous disposal.[2][7] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
